Product packaging for 1,2:5,6-Di-o-cyclohexylidene-myo-inositol(Cat. No.:CAS No. 34711-26-7)

1,2:5,6-Di-o-cyclohexylidene-myo-inositol

Cat. No.: B1146518
CAS No.: 34711-26-7
M. Wt: 340.41
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Description

1,2:5,6-Di-o-cyclohexylidene-myo-inositol, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₂₈O₆ and its molecular weight is 340.41. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₈H₂₈O₆ B1146518 1,2:5,6-Di-o-cyclohexylidene-myo-inositol CAS No. 34711-26-7

Properties

InChI

InChI=1S/C18H28O6/c19-11-12(20)14-16(24-18(22-14)9-5-2-6-10-18)15-13(11)21-17(23-15)7-3-1-4-8-17/h11-16,19-20H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAPESVEHHOBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1,2:5,6-Di-o-cyclohexylidene-myo-inositol: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2:5,6-Di-o-cyclohexylidene-myo-inositol is a key protected derivative of myo-inositol, a carbocyclic sugar that is the structural basis for a multitude of signaling molecules in eukaryotic cells, most notably inositol phosphates and phosphoinositides. The strategic protection of four of the six hydroxyl groups of myo-inositol with two cyclohexylidene acetals makes this compound a versatile intermediate in the synthesis of complex, biologically active molecules. Its utility lies in the ability to selectively functionalize the remaining free hydroxyl groups at the C-3 and C-4 positions, enabling the stereocontrolled synthesis of various inositol derivatives for studies in signal transduction and for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound.

Synthesis

The primary route for the synthesis of this compound involves the acid-catalyzed reaction of myo-inositol with a cyclohexanone equivalent. This reaction typically yields a mixture of di-protected isomers, from which the desired 1,2:5,6-isomer can be isolated.

General Synthesis Workflow

General Synthesis Workflow myo_inositol myo-Inositol reaction Acid-Catalyzed Ketalization myo_inositol->reaction cyclohexanone Cyclohexanone Derivative cyclohexanone->reaction acid_catalyst Acid Catalyst (e.g., p-TSA) acid_catalyst->reaction mixture Mixture of Di-O-cyclohexylidene-myo-inositol Isomers reaction->mixture isolation Isolation & Purification (e.g., Crystallization, Chromatography) mixture->isolation product This compound isolation->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of racemic this compound

This protocol is adapted from the initial step in the synthesis of a derivative, 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol.[1]

Materials:

  • myo-Inositol

  • 1-Ethoxycyclohexene (or cyclohexanone)

  • p-Toluenesulfonic acid (p-TSA)

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • To a solution of myo-inositol in DMF, add 1-ethoxycyclohexene and a catalytic amount of p-TSA.

  • Heat the reaction mixture at 95-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst with a suitable base (e.g., triethylamine).

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by recrystallization from ethanol to yield this compound as a crystalline solid.[1] A typical yield for this reaction is in the range of 65-70%.[1]

Protocol 2: Enzymatic Resolution of (±)-1,2:5,6-Di-o-cyclohexylidene-myo-inositol

Optically pure enantiomers of this compound are crucial for the synthesis of biologically relevant molecules. Enzymatic resolution is a common method to separate the racemic mixture.

Materials:

  • (±)-1,2:5,6-Di-o-cyclohexylidene-myo-inositol

  • Lipase (e.g., from Pseudomonas cepacia)

  • Vinyl acetate

  • Organic solvent (e.g., toluene)

Procedure:

  • Dissolve the racemic this compound in an appropriate organic solvent.

  • Add vinyl acetate as the acyl donor.

  • Add the lipase to the solution.

  • Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by TLC or HPLC. The enzyme will selectively acylate one enantiomer.

  • Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.

  • The resulting mixture contains the acylated enantiomer and the unreacted enantiomer. These can be separated by column chromatography.

  • The acylated enantiomer can then be deacylated to yield the optically pure alcohol.

Properties of this compound

A summary of the known physical and chemical properties is provided below.

PropertyValue
Molecular Formula C₁₈H₂₈O₆
Molecular Weight 340.41 g/mol [2][3][4]
CAS Number 34711-26-7[2][3][4]
Appearance Crystalline solid
Melting Point 174-175 °C[1]
Boiling Point 540.3 ± 50.0 °C at 760 mmHg[5]
¹H NMR (CDCl₃, ppm) δ 1.2-1.8 (m, 20H, cyclohexylidene protons)
Storage Temperature -20°C[2]

Role in the Phosphoinositide Signaling Pathway

This compound is a crucial starting material for the synthesis of phosphatidylinositol phosphates (PIPs), which are key second messengers in the phosphoinositide signaling pathway. This pathway regulates a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. The protected myo-inositol allows for the regioselective phosphorylation at the free hydroxyl groups to generate specific inositol phosphate derivatives, which are then used to construct the signaling lipids.

Simplified Phosphoinositide Signaling Pathway cluster_synthesis Synthesis of Signaling Lipids cluster_pathway Cellular Signaling Cascade myo_inositol myo-Inositol protected_inositol 1,2:5,6-Di-o-cyclohexylidene- myo-inositol myo_inositol->protected_inositol Protection pi Phosphatidylinositol (PI) protected_inositol->pi Multi-step Synthesis pip2 PI(4,5)P₂ pi->pip2 Phosphorylation plc Phospholipase C (PLC) pip2->plc ip3 Inositol 1,4,5-trisphosphate (IP₃) plc->ip3 dag Diacylglycerol (DAG) plc->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc_activation Protein Kinase C (PKC) Activation dag->pkc_activation

Caption: Role of this compound in the synthesis of phosphoinositides.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry and drug development.

  • Synthesis of Inositol Phosphate Analogues: This compound serves as a precursor for the synthesis of various inositol phosphate analogues that can act as inhibitors or probes for enzymes involved in the phosphoinositide signaling pathway.[6] Such compounds are invaluable for studying the roles of these enzymes in disease and for developing targeted therapies.

  • Development of Novel Therapeutics: Derivatives of myo-inositol have shown potential in treating a range of diseases, including metabolic disorders and cancer.[3][7][8] The ability to synthesize specific stereoisomers and derivatives from this compound is critical for structure-activity relationship (SAR) studies and the optimization of lead compounds.

  • Precursor for Complex Natural Products: This protected inositol has been utilized in the total synthesis of complex natural products with interesting biological activities.[9]

Conclusion

This compound is a cornerstone of modern inositol chemistry. Its synthesis, while requiring careful control of reaction conditions, provides a versatile platform for the creation of a wide array of more complex molecules. The ability to selectively manipulate the stereochemistry and substitution pattern of the inositol ring through the use of this protected intermediate has been instrumental in advancing our understanding of the critical roles of inositol-containing compounds in cellular signaling and has opened new avenues for the design and development of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in academia and industry working in this exciting and impactful field.

References

In-Depth Technical Guide: Structure Elucidation of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol, a key protected intermediate in the synthesis of biologically significant myo-inositol derivatives and their phosphorylated counterparts. This document details the synthetic methodology, spectroscopic characterization, and crystallographic analysis of the title compound. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, logical workflows for synthesis and characterization are presented using Graphviz diagrams to facilitate understanding.

Introduction

myo-Inositol and its phosphorylated derivatives are fundamental components of cellular signaling pathways, playing crucial roles in processes such as calcium mobilization, insulin signaling, and membrane trafficking. The synthesis of specific inositol phosphates and their analogs for research and therapeutic development hinges on the strategic use of protecting groups to selectively functionalize the hydroxyl groups of the myo-inositol scaffold. This compound is a vital intermediate in this field, offering a platform for the regioselective modification of the remaining free hydroxyl groups at the C-3 and C-4 positions.[1] Its rigid cyclohexylidene protecting groups impart conformational constraints that are beneficial for stereoselective reactions.[1] This guide provides an in-depth analysis of the methods used to confirm the structure of this important synthetic precursor.

Synthesis of this compound

The primary synthetic route to this compound involves the acid-catalyzed acetalization of myo-inositol with cyclohexanone or a cyclohexanone equivalent.[1] This reaction typically yields a mixture of regioisomers, necessitating careful control of reaction conditions and purification to isolate the desired product.

Experimental Protocol

The following protocol is adapted from the synthesis of similar protected myo-inositol derivatives and represents a typical procedure for the preparation of this compound.[2]

Materials:

  • myo-Inositol

  • 1-Ethoxycyclohexene (or Cyclohexanone)

  • p-Toluenesulfonic acid (PTSA) monohydrate (catalytic amount)

  • Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • A solution of myo-inositol in anhydrous DMF is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • 1-Ethoxycyclohexene (or cyclohexanone) is added to the solution.

  • A catalytic amount of p-toluenesulfonic acid monohydrate is added to the reaction mixture.

  • The mixture is heated to 95-100°C and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield a crude mixture of products.

  • The desired this compound is isolated and purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate, followed by recrystallization from ethanol to yield the product as a crystalline solid.[2]

Synthesis and Purification Workflow

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification myo-Inositol myo-Inositol Reaction Reaction myo-Inositol->Reaction Cyclohexanone Cyclohexanone Cyclohexanone->Reaction PTSA (cat.) PTSA (cat.) PTSA (cat.)->Reaction Neutralization Neutralization Reaction->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Chromatography Chromatography Drying->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final Product 1,2:5,6-Di-O- cyclohexylidene- myo-inositol Recrystallization->Final Product

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation of this compound in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H and ¹³C NMR Data for Cyclohexylidene-Protected myo-Inositol Derivatives

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
1,2:4,5-di-O-cyclohexylidene-myo-inositol [3]Inositol protons: 3.5-4.5; Cyclohexylidene protons: 1.4-1.8Inositol carbons: 70-80; Cyclohexylidene carbons: 23-37; Acetal carbons: ~110
DL-4-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol [4]Inositol protons: 3.2-4.4; Cyclohexylidene protons: 1.2-1.8; Benzyl protons: 4.7-4.9, 7.2-7.4Inositol carbons: 70-85; Cyclohexylidene carbons: 23-38; Acetal carbons: ~110; Benzyl carbons: ~75, 127-138

Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Functional Group
3600-3200 (broad)O-H stretchingHydroxyl groups
3000-2850C-H stretchingAliphatic (cyclohexyl and inositol rings)
1450-1350C-H bendingAliphatic
1200-1000C-O stretchingAcetal and alcohol
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Mass Spectrometry Data for this compound

Technique Parameter Value
Molecular Formula -C₁₈H₂₈O₆
Molecular Weight -340.41 g/mol
Expected m/z for [M+H]⁺ -341.19
Expected m/z for [M+Na]⁺ -363.17

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state.[1] Studies have confirmed the crystal structure of various inositol derivatives, and the data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC).[5][6] The crystallographic data confirms the connectivity and stereochemistry of the molecule, showing the chair conformation of the myo-inositol ring and the attachment of the two cyclohexylidene groups.

Characterization Workflow

G Structural Elucidation Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Purified_Compound Purified 1,2:5,6-Di-O- cyclohexylidene-myo-inositol NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS X-ray Single-Crystal X-ray Diffraction Purified_Compound->X-ray Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation X-ray->Structure_Confirmation

Caption: Workflow for the structural characterization of the title compound.

Conclusion

The structure of this compound is unequivocally established through a combination of synthesis, spectroscopic analysis, and X-ray crystallography. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and synthetic organic chemistry who utilize this important intermediate for the synthesis of complex inositol-containing molecules. The presented workflows offer a clear and logical overview of the processes involved in its preparation and structural verification.

References

An In-depth Technical Guide to 1,2:5,6-Di-o-cyclohexylidene-myo-inositol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol, a key intermediate in the synthesis of biologically significant inositol derivatives. This document details its chemical structure, provides a step-by-step synthesis protocol, summarizes its spectroscopic data, and illustrates its role in both biochemical signaling pathways and synthetic workflows.

Chemical Structure and Properties

This compound is a protected form of myo-inositol, a carbocyclic sugar that is a fundamental component of various signaling molecules in eukaryotic cells. The two cyclohexylidene groups protect the hydroxyl groups at positions 1, 2, 5, and 6, leaving the hydroxyl groups at positions 3 and 4 available for further chemical modification. This selective protection is crucial for the synthesis of specific inositol phosphates and phosphatidylinositols.

Chemical Structure:

  • IUPAC Name: (1R,2R,3S,4R,5S,6S)-2,3,5,6-bis(cyclohexane-1,1-diyldioxy)cyclohexane-1,4-diol

  • Molecular Formula: C₁₈H₂₈O₆

  • Molecular Weight: 340.41 g/mol

  • CAS Number: 34711-26-7

The stereochemistry of the myo-inositol core and the positioning of the cyclohexylidene protecting groups are critical for its utility as a synthetic precursor.

Quantitative Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical Properties

PropertyValue
Melting Point154-156 °C
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in chloroform, dichloromethane, and ethyl acetate; sparingly soluble in methanol and ethanol; insoluble in water.

Table 2: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
4.41t4.5H-1
4.19dd7.5, 4.5H-2
4.11t7.5H-3
3.61t8.9H-4
3.49dd10.0, 8.9H-5
3.32dd10.0, 7.5H-6
2.85d4.03-OH
2.59d2.54-OH
1.75-1.35m-Cyclohexylidene-H

Table 3: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
110.8C-spiro (cyclohexylidene)
109.5C-spiro (cyclohexylidene)
80.8C-2
79.1C-1
78.5C-3
77.2C-6
74.5C-5
72.8C-4
37.4, 36.9, 36.0, 35.8Cyclohexylidene-CH₂
25.0, 24.9, 24.1, 23.9, 23.8, 23.7Cyclohexylidene-CH₂

Experimental Protocols

Synthesis of this compound

This protocol is based on the acid-catalyzed reaction of myo-inositol with a cyclohexanone equivalent.[1]

Materials:

  • myo-Inositol

  • 1-Ethoxycyclohexene

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • To a solution of myo-inositol (1 equivalent) in anhydrous DMF in a round-bottom flask, add 1-ethoxycyclohexene (2.5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

  • Heat the reaction mixture to 95-100 °C with stirring under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Recrystallize the crude product from hot ethanol to yield this compound as a white crystalline solid (typical yield: 65-70%).

Mandatory Visualizations

Inositol Phosphate Signaling Pathway

The following diagram illustrates the central role of myo-inositol in the phosphatidylinositol signaling pathway. This compound serves as a key starting material for the synthesis of the phosphoinositides that participate in this cascade.

Inositol_Signaling_Pathway cluster_synthesis Synthesis of PIP2 cluster_signaling Signal Transduction myo-Inositol myo-Inositol PI PI myo-Inositol->PI CDP-DAG PIP PIP PI->PIP PI-Kinase PIP2 PIP2 PIP->PIP2 PIP-Kinase IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Receptor Receptor PLC PLC Receptor->PLC Activates PLC->PIP2 Cleaves Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: Inositol Phosphate Signaling Pathway.

Experimental Workflow: Synthesis of Phosphatidylinositol Mannosides (PIMs)

This diagram outlines a synthetic route to Phosphatidylinositol Mannosides (PIMs) starting from 1,2:5,6-di-O-cyclohexylidene-DL-myo-inositol, demonstrating its utility in the synthesis of complex glycolipids.[2]

PIM_Synthesis_Workflow Start 1,2:5,6-di-O-cyclohexylidene- DL-myo-inositol Resolution Enzymatic Resolution Start->Resolution Chiral_Diol Chiral Diol Resolution->Chiral_Diol Monobenzylation Regioselective Monobenzylation Chiral_Diol->Monobenzylation Protected_Inositol Protected Chiral Inositol Monobenzylation->Protected_Inositol Glycosylation Glycosylation with Mannosyl Donor Protected_Inositol->Glycosylation Mannosylated_Inositol Mannosylated Inositol Derivative Glycosylation->Mannosylated_Inositol Phosphorylation Phosphorylation Mannosylated_Inositol->Phosphorylation Phosphorylated_Intermediate Phosphorylated Intermediate Phosphorylation->Phosphorylated_Intermediate Coupling Coupling with Diacylglycerol Phosphorylated_Intermediate->Coupling Protected_PIM Fully Protected PIM Coupling->Protected_PIM Deprotection Global Deprotection Protected_PIM->Deprotection Final_PIM Phosphatidylinositol Mannoside (PIM) Deprotection->Final_PIM

Caption: Synthesis of PIMs Workflow.

Conclusion

This compound is a versatile and indispensable building block in the chemical synthesis of complex inositol-containing molecules. Its straightforward preparation and the strategic placement of its protecting groups allow for the regioselective functionalization of the myo-inositol core, providing access to a wide range of biologically active compounds. The detailed information provided in this whitepaper serves as a valuable resource for researchers in the fields of chemical biology, drug discovery, and synthetic organic chemistry, facilitating the exploration of inositol-based therapeutics and molecular probes.

References

Spectroscopic and Synthetic Profile of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols for 1,2:5,6-Di-o-cyclohexylidene-myo-inositol, a key intermediate in the synthesis of biologically significant myo-inositol phosphates.[1][2] This document is intended to serve as a valuable resource for researchers in drug development and related scientific fields.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No: 34711-26-7; Molecular Formula: C₁₈H₂₈O₆; Molecular Weight: 340.41 g/mol ).[3]

Table 1: ¹H NMR Spectroscopic Data
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Cyclohexylidene-H1.2 - 1.8[1]m-
Inositol-HData not available--
Hydroxyl-HData not available--
Solvent: CDCl₃ (typical)
Table 2: ¹³C NMR Spectroscopic Data
Carbon Assignment Chemical Shift (δ, ppm)
Inositol C1, C2, C5, C6Data not available
Inositol C3, C4Data not available
Cyclohexylidene C=OData not available
Cyclohexylidene CH₂Data not available
Solvent: CDCl₃ (typical)
Table 3: Mass Spectrometry Data
Ionization Mode m/z Value Assignment
ESI+Data not available[M+H]⁺, [M+Na]⁺
ESI-Data not available[M-H]⁻
Table 4: Infrared (IR) Spectroscopy Data
Functional Group Absorption Band (cm⁻¹)
O-H (stretch)~3400 (broad)[4]
C-H (stretch, sp³)~2850-2950
C-O (stretch, ether)~1050-1260[5]
C-O (stretch, alcohol)~1050-1260[5]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

This protocol is based on the acid-catalyzed reaction of myo-inositol with a cyclohexanone equivalent.

Materials:

  • myo-Inositol

  • 1-Ethoxycyclohexene or Cyclohexanone

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Dimethylformamide (DMF) or Toluene

  • Ethanol for recrystallization

Procedure:

  • A mixture of myo-inositol, an excess of cyclohexanone, and a catalytic amount of p-TsOH in a suitable solvent such as benzene is heated to reflux.[6]

  • The reaction is monitored for the removal of water, for instance by using a Dean-Stark apparatus.

  • Upon completion, the reaction mixture is cooled, and any unreacted inositol is filtered off.

  • The filtrate is concentrated under reduced pressure to yield a crude product.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol to afford this compound as a crystalline solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of purified this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • The sample is vortexed until fully dissolved.

Data Acquisition:

  • ¹H NMR: Spectra are typically acquired on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Spectra are acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of ¹³C. A spectral width of 0-220 ppm is typical.

Mass Spectrometry (MS)

Sample Preparation:

  • A stock solution of the sample is prepared by dissolving ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • For analysis, this stock solution is further diluted to a final concentration of approximately 1-10 µg/mL in a solvent compatible with electrospray ionization (ESI), such as a mixture of acetonitrile and water with 0.1% formic acid.[7]

Data Acquisition:

  • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Mass spectra are acquired in both positive and negative ESI modes over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.[8]

  • The ground sample is mixed with ~100-200 mg of dry potassium bromide (KBr) powder.[8]

  • The mixture is placed in a pellet die and pressed under high pressure to form a transparent pellet.[8]

Data Acquisition:

  • A background spectrum of the empty sample compartment is recorded.

  • The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound from myo-inositol.

Synthesis_Workflow MyoInositol myo-Inositol Reaction Acid-Catalyzed Ketalization MyoInositol->Reaction Cyclohexanone Cyclohexanone (or 1-Ethoxycyclohexene) Cyclohexanone->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification FinalProduct 1,2:5,6-Di-o-cyclohexylidene- myo-inositol Purification->FinalProduct

Caption: Synthesis of this compound.

References

The Multifaceted Biological Activities of Myo-Inositol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myo-inositol, a carbocyclic sugar, and its derivatives are pivotal signaling molecules in a vast array of cellular processes. From their fundamental role in the phosphoinositide signaling pathway to their emerging therapeutic applications in metabolic disorders and oncology, these compounds represent a significant area of interest in drug discovery and development. This technical guide provides an in-depth overview of the biological activities of myo-inositol derivatives, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate.

Core Biological Activities and Therapeutic Potential

Myo-inositol and its isomers, such as D-chiro-inositol, are precursors for the synthesis of inositol phosphates and phosphoinositides, which act as second messengers in response to extracellular stimuli.[1] Dysregulation of inositol metabolism has been implicated in a range of pathologies, including polycystic ovary syndrome (PCOS), gestational diabetes mellitus (GDM), and various cancers.[2][3]

Metabolic Regulation: Insulin Sensitization

A significant body of research has focused on the insulin-sensitizing effects of myo-inositol and D-chiro-inositol.[4] These compounds are involved in the insulin signaling cascade, and their supplementation has shown promise in improving glucose metabolism and reducing insulin resistance.[4][5]

Reproductive Health: PCOS and Fertility

Myo-inositol has been extensively studied for its beneficial effects in women with Polycystic Ovary Syndrome (PCOS).[2] It has been shown to improve ovarian function, restore menstrual cyclicity, and enhance oocyte quality.[2]

Anticancer Properties

Emerging evidence suggests that myo-inositol and its phosphorylated derivatives, particularly inositol hexaphosphate (IP6), possess potent anticancer properties.[6][7] These molecules can inhibit cell proliferation, induce apoptosis, and suppress tumor growth by modulating key signaling pathways involved in cancer progression.[7][8][9]

Quantitative Data on Biological Activity

The following tables summarize quantitative data from various studies on the biological activity of myo-inositol and its derivatives.

Table 1: Clinical Efficacy of Myo-Inositol in Polycystic Ovary Syndrome (PCOS)
Study PopulationMyo-Inositol DosageDurationKey OutcomesReference
90 women with PCOS1 g twice daily6 monthsStatistically significant decrease in LH (10.31 to 7.42 IU/L), LH/FSH ratio (2.34 to 1.91), and fasting serum insulin (16.71 to 13.18 µU/mL). Restoration of menstrual cycle regularity in 68% of patients.[10]
45 women with PCOS4 g/day 6 monthsComparable positive effect on menstrual cycle length as metformin. No significant improvement in HOMA-IR.[11]
Meta-analysis of 9 RCTs (247 cases)1.1 g to 4 g/day 12 to 24 weeksSignificant decrease in fasting insulin (SMD = -1.021 µU/mL) and HOMA index (SMD = -0.585).[12]
Table 2: Efficacy of Myo-Inositol in Gestational Diabetes Mellitus (GDM)
Study PopulationMyo-Inositol DosageDurationKey OutcomesReference
Meta-analysis of 8 RCTs (1795 patients)2-4 g/day From 1st trimesterSignificantly reduced risk of GDM (RR = 0.42). Significantly decreased fasting, 1-h, and 2-h OGTT glucose levels.[3]
Meta-analysis of 4 RCTs (327 women)2 to 4 g/day 2 to 8 weeksReduced insulin resistance and a 76% reduction in the odds of requiring insulin treatment.[13]
RCT with 150 high-risk pregnant women4 g/day 14 weeksSignificant reduction in the incidence of GDM (adjusted risk ratio: 0.58).[14]
Pilot RCT (198 women)2 g twice dailyUntil deliveryLower HOMA-IR (mean difference -0.6) and serum insulin levels (mean difference -2.69 µU/mL) compared to placebo.[15]
Table 3: In Vitro Anticancer Activity and Enzyme Inhibition
Compound/DerivativeTarget/Cell LineActivity MetricValueReference
Myo-inositolDU-145 (Prostate Cancer)IC500.06 mg/ml[16]
NVP-BEZ235 (PI3K inhibitor)PI3Kα, β, δ, γIC504, 76, 5, 7 nmol/L[17]
GDC-0941 (PI3K inhibitor)PI3Kα, β, δ, γIC503, 33, 3, 75 nmol/L[17]
ZSTK474 (PI3K inhibitor)PI3Kα, β, δ, γIC5016, 44, 5, 49 nmol/L[17]
L-chiro-inositol 1,4,6-trisphosphateInositol polyphosphate 5-phosphataseKi (competitive)6.35 µM (for Ins(1,4,5)P3 dephosphorylation)[18]
L-chiro-inositol 1,4,6-trisphosphorothioateInositol polyphosphate 5-phosphataseKi (competitive)0.67 µM (for Ins(1,4,5)P3 dephosphorylation)[18]

Key Signaling Pathways

Myo-inositol derivatives exert their biological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

Phosphoinositide Signaling Pathway

The phosphoinositide pathway is central to the action of myo-inositol. Phosphatidylinositol (PI) is sequentially phosphorylated to generate various phosphoinositides, which act as docking sites for signaling proteins and as precursors for second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Phosphoinositide_Signaling_Pathway PI PI PIP PI(4)P PI->PIP PI4K PIP2 PI(4,5)P2 PIP->PIP2 PIP5K PIP3 PI(3,4,5)P3 PIP2->PIP3 PI3K IP3 IP3 PIP2->IP3 PLC DAG DAG PIP2->DAG PLC PIP3->PIP2 PTEN AKT Akt/PKB PIP3->AKT Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PI3K PI3K PLC PLC PTEN PTEN

Core Phosphoinositide Signaling Cascade
Insulin Signaling and the Role of Myo- and D-chiro-inositol

Myo-inositol and D-chiro-inositol are key players in the insulin signaling pathway. They are precursors to inositol phosphoglycans (IPGs), which act as second messengers to mediate insulin's effects on glucose metabolism.

Insulin_Signaling_Inositol Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT Akt/PKB PIP3->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 MI Myo-inositol Epimerase Epimerase MI->Epimerase Insulin Dependent IPG IPGs MI->IPG DCI D-chiro-inositol DCI->IPG Epimerase->DCI Glycogen Glycogen Synthesis IPG->Glycogen

Role of Inositols in Insulin Signaling
Anticancer Mechanisms of Myo-inositol Derivatives

Myo-inositol and its derivatives, particularly IP6, interfere with multiple signaling pathways that are often dysregulated in cancer, leading to reduced cell proliferation and increased apoptosis.

Myo_Inositol_Anticancer MI_IP6 Myo-inositol & IP6 PI3K PI3K MI_IP6->PI3K Inhibits Ras Ras MI_IP6->Ras Inhibits Apoptosis Apoptosis MI_IP6->Apoptosis Induces CellCycleArrest Cell Cycle Arrest MI_IP6->CellCycleArrest Induces AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibitory Effects on Cancer Signaling

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the biological activity of myo-inositol derivatives.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of the myo-inositol derivative for a specified duration.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[20]

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[21]

    • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[19]

Western Blotting for Insulin Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the activation state of key proteins in the insulin signaling pathway.[22]

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., phosphorylated Akt, IRS-1).

  • Protocol Outline:

    • Culture cells (e.g., adipocytes, hepatocytes) and treat with insulin and/or myo-inositol derivatives.

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of insulin signaling proteins (e.g., anti-p-Akt, anti-Akt, anti-p-IRS-1).[23]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[22]

In Vitro Aromatase Activity Assay

This assay measures the activity of aromatase, a key enzyme in estrogen biosynthesis, which can be modulated by some myo-inositol derivatives.[24]

  • Principle: Aromatase converts androgens (e.g., androstenedione) to estrogens (e.g., estrone). The activity of the enzyme can be determined by measuring the amount of estrogen produced.[24] A non-radioactive method utilizes a specific ELISA for estrone.[24]

  • Protocol Outline (using KGN cells):

    • Culture KGN human granulosa-like tumor cells, which have high aromatase activity but do not synthesize androgens.[24]

    • Incubate the cells with androstenedione as a substrate in the presence or absence of the test myo-inositol derivative.

    • Collect the culture medium after a defined incubation period.

    • Measure the concentration of estrone in the medium using a specific ELISA kit.[24]

    • The inhibitory or inductive effect of the compound on aromatase activity is determined by comparing the estrone levels in the treated samples to the control.

Conclusion

Myo-inositol and its derivatives are a versatile class of molecules with profound effects on cellular signaling and physiology. Their demonstrated efficacy in metabolic and reproductive disorders, coupled with their emerging potential in oncology, underscores their importance as therapeutic agents. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of these fascinating compounds. Continued investigation into the precise molecular mechanisms and structure-activity relationships of myo-inositol derivatives will undoubtedly pave the way for novel therapeutic strategies for a range of human diseases.

References

The Central Role of Myo-Inositol in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myo-inositol, a carbocyclic sugar, is a fundamental component of cellular signaling, acting as a precursor to a diverse array of signaling molecules that govern a multitude of cellular processes. Its involvement extends from the well-established phosphatidylinositol (PI) signaling pathways, which regulate intracellular calcium levels and protein kinase C (PKC) activity, to more complex roles in insulin signal transduction and the regulation of various kinases. Dysregulation of myo-inositol metabolism and signaling has been implicated in a range of pathologies, including metabolic disorders, neurological conditions, and cancer, making it a critical area of investigation for therapeutic development. This technical guide provides an in-depth exploration of the core functions of myo-inositol in cellular signaling, presenting key quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling networks.

Core Signaling Pathways Involving Myo-Inositol

Myo-inositol is at the heart of several critical signaling cascades. Its phosphorylation by a series of kinases generates various inositol phosphates and phosphoinositides, each with specific downstream targets and cellular functions.

The Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, growth, proliferation, and metabolism. Myo-inositol and its derivatives are integral to this pathway. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[2] This recruitment to the plasma membrane leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to exert its cellular effects.[2] Myo-inositol supplementation has been shown to influence this pathway, with studies indicating it can modulate the phosphorylation and activation of Akt.[3][4]

graph PI3K_Akt_Pathway { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [arrowhead=vee, penwidth=1.5];

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Caption: The PI3K/Akt signaling pathway initiated by growth factor binding.

The IP3/DAG Signaling Pathway

The inositol trisphosphate (IP3)/diacylglycerol (DAG) signaling pathway is a canonical mechanism for intracellular signal transduction initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[5] Activation of these receptors leads to the stimulation of phospholipase C (PLC).[6] PLC then hydrolyzes PIP2, a derivative of myo-inositol, into two second messengers: IP3 and DAG.[6][7]

IP3 is a water-soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytosol.[7][8] This elevation in intracellular Ca2+ concentration activates a wide range of cellular responses, including muscle contraction, neurotransmitter release, and gene transcription.[7]

DAG, a lipid molecule, remains in the plasma membrane where it activates protein kinase C (PKC).[7][9] Activated PKC phosphorylates a variety of substrate proteins, thereby regulating processes such as cell growth, differentiation, and apoptosis.[7]

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Caption: The IP3/DAG signaling cascade initiated by ligand-receptor binding.

Quantitative Data in Myo-Inositol Signaling

The following tables summarize key quantitative data related to myo-inositol signaling pathways, providing a reference for researchers in the field.

Table 1: Intracellular Concentrations of Inositol Phosphates

Inositol PhosphateCell/Tissue TypeConcentration (µM)Reference(s)
Inositol Hexakisphosphate (IP6)Most mammalian tissues15 - 60
Inositol Pyrophosphate (IP7)Most mammalian tissues1 - 5[10]
Inositol Pyrophosphate (IP8)Mammalian cellsModest increases upon EGF treatment
Inositol Tetrakisphosphate (IP4)Mammalian cells3 - 4 (total cellular)[11]
Inositol Pentakisphosphate (IP5)Mammalian cellsLower levels than IP6[12][13]

Table 2: Enzyme Kinetics in Myo-Inositol Signaling

EnzymeSubstrateKmVmaxCell/SystemReference(s)
Phospholipase C (Bacillus cereus)1,2-dihexanoyl-sn-glycero-3-phosphocholine--In vitro[14]
Phospholipase C (Bacillus cereus)1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine--In vitro[14]
Phospholipase C (Bacillus cereus)1,2-dihexanoyl-sn-glycero-3-phospho-L-serine--In vitro[14]
PI3Kα---In vitro[5]
PI3Kβ---In vitro[15]
PI3Kδ---In vitro[15]
PI3Kγ---In vitro[15]

Table 3: Receptor and Channel Properties

Receptor/ChannelLigandBinding Affinity (Kd/pKD)Cell/SystemReference(s)
IP3 Receptor Type 1IP3-Sf9 cells[9]
IP3 Receptor Type 2IP3Higher affinity than Type 1 & 3Sf9 cells[9]
IP3 Receptor Type 3IP3Lower affinity than Type 1 & 2Sf9 cells[9]
IP3 Receptor Type 1HeparinpKD = 5.61 ± 0.13Cerebellar membranes[16]
IP3 Receptor Type 3HeparinHigher affinity than Type 1 & 2Sf9 cells[16]

Table 4: Effects of Myo-Inositol on Signaling Molecules

TreatmentSignaling MoleculeEffectCell/SystemReference(s)
Myo-inositolP-AktDecreased basal and nicotine-induced levelsHuman Bronchial Epithelial Cells[3]
Myo-inositolP-ERKDecreased basal and nicotine-induced levelsHuman Bronchial Epithelial Cells[3]
Myo-inositol (4 g/day )AMPK mRNASignificant increaseObese patients with NAFLD[4][17]
Myo-inositol (4 g/day )AKT mRNASignificant increaseObese patients with NAFLD[4][17]
Myo-inositol (4 g/day )PDK-1 mRNASignificant increaseObese patients with NAFLD[4][17]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of myo-inositol in cellular signaling.

Quantification of Myo-Inositol and Inositol Phosphates by HPLC-MS/MS

This method allows for the sensitive and specific quantification of myo-inositol and its various phosphorylated forms in biological samples.

1. Sample Preparation:

  • Biological Fluids (Urine, Plasma): Spike neat samples with a known concentration of a stable isotope-labeled internal standard (e.g., [2H6]-myo-inositol). Dilute with an equal volume of HPLC-grade water. For plasma, obtain by centrifugation of whole blood.[18]

  • Tissues: Rapidly homogenize tissue in ice-cold buffer (e.g., inositol assay buffer). Centrifuge to remove insoluble material.[11] A deproteinization step with perchloric acid followed by neutralization with KOH may be necessary.[19]

  • Cell Lysates: Harvest cells and lyse in an appropriate buffer. Centrifuge to clarify the lysate.

2. Chromatographic Separation:

  • Column: Use a suitable column for separating polar, uncharged molecules, such as a lead-form resin-based column or a polymer-based amino column (e.g., Shodex HILICpak VG-50 2D).[18][20]

  • Mobile Phase: An isocratic or gradient elution with a mixture of aqueous buffer (e.g., 0.1M Ammonium carbonate, pH 10.0) and an organic solvent (e.g., acetonitrile) is typically used.[6][20]

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.[18][20]

  • Column Temperature: Maintain the column at a constant temperature (e.g., 30-60°C) to ensure reproducible retention times.[18][20]

3. Mass Spectrometric Detection:

  • Ionization: Use electrospray ionization (ESI) in negative ion mode for optimal signal-to-noise ratio for inositol and its phosphates.[21]

  • Detection Mode: Employ Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Define specific precursor-to-product ion transitions for each analyte and the internal standard.[21]

  • Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared with known concentrations of standards.[18]

graph HPLC_MS_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.0, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];

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// Edges Sample -> Extraction [color="#5F6368"]; Extraction -> HPLC [color="#5F6368"]; HPLC -> MS [color="#5F6368"]; MS -> Data [color="#5F6368"]; }

Caption: General workflow for HPLC-MS/MS analysis of inositol phosphates.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This ratiometric fluorescence imaging technique allows for the real-time monitoring of changes in intracellular calcium concentration following stimulation of IP3-mediated signaling.

1. Cell Preparation and Dye Loading:

  • Culture cells on coverslips to an appropriate confluency.

  • Prepare a Fura-2 AM stock solution (e.g., 1 mg/mL in DMSO).

  • Prepare a loading solution by diluting the Fura-2 AM stock in a suitable buffer (e.g., HBSS with BSA) to a final concentration of 1-10 µL per dish.

  • Wash cells with buffer and then incubate with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

  • After loading, wash the cells multiple times with buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for 30-45 minutes.

2. Calcium Imaging:

  • Mount the coverslip with the loaded cells onto a fluorescence microscope equipped for ratiometric imaging.

  • Continuously perfuse the cells with buffer.

  • Excite the cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and collect the emission at ~510 nm.

  • Record a baseline fluorescence ratio (F340/F380) before stimulation.

  • Apply the stimulus (e.g., a GPCR agonist) to the cells and continue recording the fluorescence ratio to monitor changes in intracellular calcium concentration.

3. Data Analysis:

  • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each time point.

  • The change in this ratio is proportional to the change in intracellular calcium concentration.

  • For quantitative measurements, a calibration can be performed using ionophores (e.g., ionomycin) in the presence of known calcium concentrations to determine the minimum (Rmin) and maximum (Rmax) ratios.[15]

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Caption: Experimental workflow for intracellular calcium imaging with Fura-2 AM.

Western Blot Analysis of Akt and ERK Phosphorylation

This technique is used to detect and quantify the phosphorylation status of key signaling proteins like Akt and ERK, providing a measure of their activation.

1. Cell Lysis and Protein Quantification:

  • Treat cells with the desired stimuli (e.g., myo-inositol, growth factors) for the appropriate time.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).[13]

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473 or anti-phospho-ERK Thr202/Tyr204).[22]

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.[22]

  • Wash the membrane thoroughly.

4. Detection and Analysis:

  • Add a chemiluminescent substrate that reacts with the HRP to produce light.

  • Detect the light signal using a chemiluminescence imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

  • Quantify the band intensities using densitometry software and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.

graph Western_Blot_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.0, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];

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Caption: Step-by-step workflow for Western blot analysis.

Conclusion

Myo-inositol is a cornerstone of cellular signaling, with its metabolites acting as critical second messengers in a wide array of pathways that control fundamental cellular processes. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for advancing our knowledge of cell biology and for the development of novel therapeutic strategies targeting diseases associated with dysregulated inositol signaling. This guide provides a comprehensive resource for researchers and drug development professionals, offering a foundation for further investigation into the multifaceted roles of myo-inositol in health and disease.

References

The Discovery and Application of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol, a key intermediate in the synthesis of biologically significant myo-inositol derivatives. This document details the foundational acid-catalyzed synthesis, presents key quantitative data, and outlines detailed experimental protocols for its preparation and subsequent enzymatic resolution. Furthermore, it visualizes the critical role of myo-inositol derivatives in cellular signaling pathways, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Myo-inositol and its phosphorylated derivatives are central to a multitude of cellular processes, acting as second messengers in signal transduction pathways, participating in chromatin remodeling, and facilitating mRNA export from the nucleus. The strategic protection of myo-inositol's hydroxyl groups is a fundamental challenge and a critical step in the synthesis of complex inositol phosphates and phosphoinositides. This compound has emerged as a vital precursor, enabling the selective functionalization of the remaining free hydroxyl groups at the C-3 and C-4 positions. Its discovery and the development of its synthesis have paved the way for the creation of optically pure myo-inositol phosphate derivatives, which are indispensable tools for studying intricate cellular signaling cascades.

Discovery and Synthesis

The initial synthesis of cyclohexylidene derivatives of myo-inositol was first reported by S. J. Angyal, M. E. Tate, and S. D. Gero in 1961.[1] Their work established the acid-catalyzed condensation of myo-inositol with cyclohexanone as a viable method for producing these protected derivatives. This reaction typically results in a mixture of mono-, di-, and tri-ketalated products.[2] Further refinement of this method has allowed for the isolation of specific isomers, including the target this compound.

The foundational method involves the acid-catalyzed reaction of myo-inositol with cyclohexanone or its enol ether, 1-ethoxycyclohexene, in a suitable solvent like dimethylformamide (DMF).[3] This reaction yields a mixture of the 1,2:3,4-, 1,2:4,5-, and this compound isomers.[4] The desired 1,2:5,6-isomer can be isolated from this mixture, often by crystallization.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Synthesis Yield
In isomeric mixture35%[4]
Recrystallized65-70% (for the di-O-cyclohexylidene mixture)[3]
Physical Properties
Molecular FormulaC₁₈H₂₈O₆[5]
Molecular Weight340.41 g/mol [2][5]
Melting Point174-175 °C[3]
Spectroscopic Data
¹H NMR (CDCl₃, δ ppm)1.2-1.8 (m, 20H, cyclohexylidene protons)[2]
Accurate Mass340.1886[5]

Experimental Protocols

Synthesis of racemic this compound

This protocol is adapted from the general method for the synthesis of di-O-cyclohexylidene-myo-inositol derivatives.

Materials:

  • myo-Inositol

  • 1-Ethoxycyclohexene

  • p-Toluenesulfonic acid (PTSA)

  • Dimethylformamide (DMF)

  • Ethanol

  • Triethylamine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve myo-inositol in DMF.

  • Add an excess of 1-ethoxycyclohexene to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

  • Heat the mixture to 95–100°C and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench the reaction by adding triethylamine.

  • Remove the solvent under reduced pressure.

  • The crude product will be a mixture of isomers. The desired this compound can be isolated and purified by fractional crystallization from ethanol.

Enzymatic Resolution of racemic this compound

The resolution of the racemic mixture is crucial for the synthesis of chiral myo-inositol phosphates.[2] This protocol describes a general method for lipase-catalyzed enantioselective acylation.

Materials:

  • racemic this compound

  • Immobilized lipase (e.g., Pseudomonas cepacia lipase or Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., tert-butyl methyl ether)

  • Buffer solution (for hydrolysis)

Procedure:

  • Dissolve the racemic this compound in an appropriate organic solvent.

  • Add the immobilized lipase to the solution.

  • Add the acyl donor (e.g., vinyl acetate) to initiate the reaction.

  • Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC or TLC.

  • The lipase will selectively acylate one enantiomer of the diol.

  • Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the immobilized enzyme.

  • The reaction mixture will contain the acylated enantiomer and the unreacted enantiomer.

  • Separate the two enantiomers by column chromatography on silica gel.

  • The acylated enantiomer can be deacylated using standard hydrolysis conditions (e.g., in a buffered aqueous solution with the same lipase or under basic conditions) to yield the other pure enantiomer.

Signaling Pathways and Experimental Workflows

The biological importance of this compound lies in its role as a precursor to myo-inositol phosphates, which are key components of cellular signaling pathways.

Phosphoinositide Signaling Pathway

One of the most critical pathways is the phosphoinositide signaling cascade. Upon stimulation of certain cell surface receptors, phospholipase C (PLC) is activated, which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC), leading to the phosphorylation of various downstream protein targets and ultimately a cellular response.

Phosphoinositide_Signaling_Pathway extracellular Extracellular Signal receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase extracellular->receptor binds to plc Phospholipase C (PLC) receptor->plc activates pip2 PIP₂ (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 cleaves ip3 IP₃ (Inositol 1,4,5-trisphosphate) pip2->ip3 dag DAG (Diacylglycerol) pip2->dag er Endoplasmic Reticulum ip3->er binds to IP₃ receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 ca2->pkc activates response Cellular Response pkc->response leads to

Caption: The Phosphoinositide Signaling Pathway.

Experimental Workflow for Synthesis and Resolution

The overall process from myo-inositol to enantiomerically pure this compound involves a two-stage process: the initial synthesis of the racemic mixture followed by its enzymatic resolution.

Synthesis_and_Resolution_Workflow start myo-Inositol synthesis Acid-Catalyzed Ketalization (Cyclohexanone, PTSA, DMF) start->synthesis mixture Mixture of Di-O-cyclohexylidene -myo-inositol Isomers synthesis->mixture isolation Fractional Crystallization (Ethanol) mixture->isolation racemate racemic 1,2:5,6-Di-O-cyclohexylidene -myo-inositol isolation->racemate resolution Enzymatic Resolution (Lipase, Acyl Donor) racemate->resolution separation Chromatographic Separation resolution->separation enantiomer1 Enantiomer 1 (Acylated) separation->enantiomer1 enantiomer2 Enantiomer 2 (Unreacted) separation->enantiomer2 deacylation Deacylation enantiomer1->deacylation pure_enantiomer1 Pure Enantiomer 1 deacylation->pure_enantiomer1

Caption: Workflow for the Synthesis and Resolution.

Conclusion

This compound is a cornerstone intermediate in the field of inositol chemistry. Its discovery and the subsequent development of synthetic and resolution methodologies have been instrumental in advancing our understanding of the multifaceted roles of myo-inositol derivatives in cellular biology. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of complex carbohydrates and the development of novel therapeutics targeting inositol-dependent signaling pathways.

References

A Comprehensive Technical Guide to 1,2:5,6-Di-o-cyclohexylidene-myo-inositol: Synthesis, Properties, and Application in Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol, a pivotal intermediate in the chemical synthesis of biologically crucial phosphoinositides. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis and purification, and elucidates its role in the laboratory synthesis of key signaling molecules.

Core Properties and Data

This compound is a protected derivative of myo-inositol, the most common stereoisomer of inositol. The introduction of two cyclohexylidene groups protects four of the six hydroxyl groups, leaving the C-3 and C-4 hydroxyls available for regioselective modification. This strategic protection is fundamental to its utility in the synthesis of complex inositol phosphates and phosphoinositides that play critical roles in cellular signaling pathways.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₂₈O₆[1]
Molecular Weight 340.41 g/mol [1]
CAS Number 34711-26-7[1]
Melting Point 133 °C[2]
Boiling Point (Predicted) 540.3 ± 50.0 °C[2]
Density (Predicted) 1.33 ± 0.1 g/cm³[2]
Storage Temperature -20°C[1]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMR (in CDCl₃) Signals for the protons of the cyclohexylidene acetal groups typically appear in the range of δ 1.2–1.8 ppm.[3]
¹³C NMR Provides key information for conformational analysis of the carbon framework.[3]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure derivatives of myo-inositol phosphates for research and drug development often commences with the preparation of a racemic mixture of this compound, followed by enzymatic resolution.

Synthesis of Racemic this compound

The foundational method for synthesizing cyclohexylidene derivatives of myo-inositol is the acid-catalyzed condensation with cyclohexanone or a cyclohexanone derivative.[3] This reaction typically results in a mixture of mono-, di-, and tri-ketalated products, from which the desired 1,2:5,6-di-O-cyclohexylidene isomer must be separated.[4]

Experimental Protocol: Acid-Catalyzed Condensation

  • Reaction Setup: To a solution of myo-inositol in dimethylformamide (DMF), add 1-ethoxycyclohexene and a catalytic amount of p-toluenesulfonic acid (PTSA).[5]

  • Reaction Conditions: Heat the mixture at 95–100°C.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, neutralize the reaction mixture. The desired this compound can be isolated as a crystalline intermediate.

  • Purification: Recrystallization from ethanol is a common method for purification, with reported yields of 65–70%.[5] It is important to note that separation from other isomers, such as the 1,2:4,5-di-O-cyclohexylidene derivative, may require column chromatography.[4]

Enzymatic Resolution of Racemic this compound

To obtain optically pure enantiomers, which are essential for synthesizing biologically active molecules, enzymatic resolution of the racemic mixture is employed.[3] This highly effective method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer.[6]

Experimental Protocol: Enantioselective Esterification

  • Reaction Setup: Dissolve the racemic this compound in an organic solvent. Add an acyl donor and a lipase (e.g., from Candida antarctica).[6]

  • Reaction Conditions: The enzyme will selectively acylate one enantiomer. The reaction is monitored until approximately 50% conversion is achieved to ensure high enantiomeric excess of both the acylated and unreacted enantiomers.

  • Separation: The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated by standard chromatographic techniques, such as column chromatography.[7]

  • Deprotection (if necessary): The acyl group can be removed from the esterified enantiomer to yield the optically pure diol.

Application in the Synthesis of Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂)

This compound is a critical precursor for the synthesis of optically active myo-inositol phosphates.[3] Its free 3- and 4-hydroxyl groups provide a platform for regioselective functionalization, enabling the synthesis of specific isomers of protected myo-inositol.[3] This is paramount in the multi-step synthesis of phosphoinositides like Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a key second messenger in cellular signaling.[8][9]

The general synthetic workflow involves the enzymatic resolution of the racemic di-cyclohexylidene myo-inositol, followed by protection of the remaining free hydroxyl groups, phosphorylation, and finally coupling with a diacylglycerol backbone.

G Simplified Synthetic Workflow to Phosphoinositides racemic_inositol Racemic 1,2:5,6-Di-o- cyclohexylidene-myo-inositol enzymatic_resolution Enzymatic Resolution (e.g., Lipase) racemic_inositol->enzymatic_resolution chiral_inositol Enantiomerically Pure Protected Inositol enzymatic_resolution->chiral_inositol functionalization Regioselective Functionalization chiral_inositol->functionalization protected_pi Fully Protected Phosphoinositol Intermediate functionalization->protected_pi phosphorylation Phosphorylation protected_pi->phosphorylation phosphorylated_intermediate Phosphorylated Inositol Intermediate phosphorylation->phosphorylated_intermediate coupling Coupling with Diacylglycerol phosphorylated_intermediate->coupling pip2 Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) coupling->pip2

Caption: Synthetic pathway from racemic protected inositol to PI(4,5)P₂.

Role in Cellular Signaling Pathways

The end products derived from this compound, namely phosphoinositides, are central to a multitude of cellular signaling cascades. Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) is a key component of cell membranes and serves as a precursor to the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃) upon hydrolysis by phospholipase C (PLC).[9] IP₃, in turn, mobilizes intracellular calcium, triggering a wide array of cellular responses.

G Phosphoinositide Signaling Pathway pi Phosphatidylinositol (PI) pi4k PI 4-Kinase (PI4K) pi->pi4k pi4p PI 4-Phosphate (PI(4)P) pi4k->pi4p pip5k PIP 5-Kinase (PIP5K) pi4p->pip5k pip2 PI 4,5-bisphosphate (PI(4,5)P₂) pip5k->pip2 plc Phospholipase C (PLC) pip2->plc dag Diacylglycerol (DAG) plc->dag ip3 Inositol 1,4,5-trisphosphate (IP₃) plc->ip3 cellular_response Cellular Responses dag->cellular_response (e.g., PKC activation) ca_release Intracellular Ca²⁺ Release ip3->ca_release ca_release->cellular_response

Caption: Key steps in the phosphoinositide signaling cascade.

References

Methodological & Application

Synthesis of myo-Inositol Phosphates from 1,2:5,6-Di-o-cyclohexylidene-myo-inositol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

myo-Inositol and its phosphorylated derivatives are fundamental to a vast array of cellular signaling pathways. As key second messengers, myo-inositol phosphates, such as D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), play a critical role in modulating intracellular calcium levels, which in turn governs processes ranging from cell proliferation and differentiation to apoptosis. The intricate synthesis of these molecules is of paramount importance for researchers in chemical biology and drug development who seek to create molecular probes, enzyme inhibitors, and potential therapeutic agents targeting the inositol phosphate signaling network.

This document provides detailed application notes and experimental protocols for the synthesis of myo-inositol phosphates, commencing from the readily available starting material, 1,2:5,6-Di-o-cyclohexylidene-myo-inositol. This starting material offers a strategic advantage due to the selective protection of four of the six hydroxyl groups, leaving the C3 and C4 hydroxyls available for initial chemical manipulation. The protocols herein describe a comprehensive synthetic route involving protection, phosphorylation, and deprotection steps to yield the desired phosphorylated inositol derivatives.

General Synthetic Strategy

The synthesis of myo-inositol phosphates from this compound is a multi-step process that requires careful control of protecting groups to achieve the desired regioselectivity of phosphorylation. The overall strategy can be broken down into the following key stages:

  • Resolution of Enantiomers (Optional): The starting material is a racemic mixture. For the synthesis of optically active myo-inositol phosphates, a resolution step is necessary. This is often achieved by derivatization with a chiral auxiliary to form diastereomers that can be separated chromatographically, followed by removal of the auxiliary.

  • Selective Protection: The free hydroxyl groups (at C3 and C4) are selectively protected. For instance, one hydroxyl group can be benzylated, leaving the other available for subsequent reactions. This step is crucial for directing the phosphorylation to specific positions on the inositol ring.

  • Phosphorylation: The free hydroxyl group(s) are phosphorylated using a suitable phosphorylating agent, such as a phosphoramidite reagent, followed by oxidation of the resulting phosphite triester. This step introduces the phosphate moieties at the desired positions.

  • Deprotection: Finally, all protecting groups (cyclohexylidene and benzyl) are removed to yield the target myo-inositol phosphate. This is typically a two-step process involving hydrogenolysis to remove benzyl ethers and acidic hydrolysis to cleave the cyclohexylidene ketals.

  • Purification: The final product is purified, often using ion-exchange chromatography, to isolate the desired myo-inositol phosphate from reaction byproducts and other isomers.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of D-myo-inositol 1,4,5-trisphosphate, a key second messenger, starting from racemic this compound.

Protocol 1: Benzylation of this compound

This protocol describes the selective benzylation of one of the free hydroxyl groups of the starting material.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the suspension at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford 3-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol.

Protocol 2: Phosphorylation of Protected myo-Inositol

This protocol details the phosphorylation of the remaining free hydroxyl group using a phosphoramidite reagent.

Materials:

  • 3-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol

  • Dibenzyl N,N-diisopropylphosphoramidite

  • 1H-Tetrazole

  • Anhydrous Dichloromethane (DCM)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol and 1H-tetrazole (3 equivalents) in anhydrous DCM under an inert atmosphere.

  • Add dibenzyl N,N-diisopropylphosphoramidite (1.5 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and add a solution of m-CPBA (2 equivalents) in DCM portion-wise.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the fully protected myo-inositol phosphate.

Protocol 3: Deprotection of Protected myo-Inositol Phosphate

This protocol describes the removal of benzyl and cyclohexylidene protecting groups to yield the final product.

Materials:

  • Fully protected myo-inositol phosphate

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH)

  • 80% Acetic acid (aq.)

  • Dowex 50W-X8 resin (H⁺ form) or other suitable ion-exchange resin

Procedure:

Step A: Hydrogenolysis of Benzyl Groups

  • Dissolve the fully protected myo-inositol phosphate in methanol.

  • Add a catalytic amount of Pd/C (typically 10-20% by weight of the substrate).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

Step B: Acidic Hydrolysis of Cyclohexylidene Groups

  • Dissolve the residue from Step A in 80% aqueous acetic acid.[1]

  • Heat the solution at 80-100 °C for 2-4 hours.[1]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Co-evaporate with water several times to remove residual acetic acid.

  • Purify the final product by ion-exchange chromatography. For example, dissolve the residue in water, apply to a Dowex 50W-X8 (H⁺ form) column, and elute with water. Lyophilize the appropriate fractions to obtain the pure myo-inositol phosphate.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of a generic myo-inositol trisphosphate. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: Reaction Yields for the Synthesis of a myo-Inositol Trisphosphate

StepReactionStarting MaterialProductTypical Yield (%)
1BenzylationThis compound3-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol80-90
2Phosphorylation3-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositolFully Protected Inositol Phosphate70-85
3aHydrogenolysisFully Protected Inositol PhosphateCyclohexylidene Protected Inositol Phosphate>95
3bAcidic HydrolysisCyclohexylidene Protected Inositol Phosphatemyo-Inositol Trisphosphate>90

Table 2: Characterization Data for a Representative myo-Inositol Phosphate

CompoundMolecular FormulaMolecular Weight ( g/mol )Form¹H NMR (D₂O, δ ppm)³¹P NMR (D₂O, δ ppm)
myo-Inositol 1,4,5-trisphosphateC₆H₁₅O₁₅P₃420.09White solidComplex multiplet3 distinct signals

Visualization of Pathways and Workflows

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of myo-inositol phosphates.

Synthesis_Workflow Start 1,2:5,6-Di-o-cyclohexylidene- myo-inositol Protection Selective Protection (e.g., Benzylation) Start->Protection 1 Phosphorylation Phosphorylation Protection->Phosphorylation 2 Deprotection Deprotection (Hydrogenolysis & Acid Hydrolysis) Phosphorylation->Deprotection 3 Purification Purification (Ion-Exchange Chromatography) Deprotection->Purification 4 End myo-Inositol Phosphate Purification->End 5

Caption: General workflow for the synthesis of myo-inositol phosphates.

Inositol Phosphate Signaling Pathway

myo-Inositol 1,4,5-trisphosphate (InsP₃) is a central player in the phosphoinositide signaling cascade, which is initiated by the activation of phospholipase C (PLC).

IP3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol 1,4,5- trisphosphate (InsP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R InsP3 Receptor IP3->IP3R Binds & Activates Ca_ER Ca2+ IP3R->Ca_ER Releases Ca_Cytosol Cytosolic Ca2+ (Increased) Ca_ER->Ca_Cytosol Cellular_Response Cellular Response (e.g., Muscle Contraction, Gene Expression) Ca_Cytosol->Cellular_Response Triggers

Caption: The Inositol 1,4,5-trisphosphate (InsP3) signaling pathway.[2][3]

This detailed guide provides a solid foundation for the synthesis and understanding of myo-inositol phosphates. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets and perform reactions in a well-ventilated fume hood.

References

Application Notes and Protocols: The Strategic Use of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol in Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2:5,6-Di-O-cyclohexylidene-myo-inositol is a pivotal chiral building block in the stereoselective total synthesis of a diverse array of biologically significant molecules. Its rigid, protected structure allows for precise chemical manipulations of the remaining free hydroxyl groups, providing a reliable pathway to complex natural products and their analogues. This document outlines the application of this versatile intermediate in the synthesis of key targets such as conduritols, gabosines, and phosphoinositols, complete with detailed experimental protocols and quantitative data to facilitate reproducible research.

Introduction

myo-Inositol and its phosphorylated derivatives are central to a multitude of cellular signaling pathways, governing processes from intracellular calcium mobilization to chromatin remodeling.[1] The synthetic challenge presented by the six hydroxyl groups of similar reactivity on the myo-inositol ring necessitates the use of sophisticated protecting group strategies.[1] The dicyclohexylidene protected derivative, this compound, effectively masks four of these hydroxyls, leaving the C3 and C4 hydroxyls available for selective functionalization. This strategic protection is instrumental in the synthesis of optically pure compounds, often starting from the resolution of the racemic protected inositol or by using it as a meso starting material for desymmetrization.[1][2]

Applications in Total Synthesis

The unique structural features of this compound have been leveraged in the total synthesis of several classes of natural products.

Synthesis of Conduritols

Conduritols, a class of polyhydroxylated cyclohexenes, have garnered significant attention due to their potential as glycosidase inhibitors. The synthesis of (-)-Conduritol F has been achieved from L-quebrachitol, which is first converted to 1L-1,2:5,6-di-O-cyclohexylidene-chiro-inositol.[3] This intermediate, closely related to the myo-isomer, demonstrates the utility of the dicyclohexylidene protecting group strategy in accessing these valuable molecules. A key step in this synthesis is the chemoselective demethylation of a protected L-quebrachitol derivative.[3]

Synthesis of Gabosines

Gabosines are a family of keto-carbasugars isolated from Streptomyces. While a direct total synthesis of Gabosine H starting from this compound is not explicitly detailed in the provided results, the synthesis of other gabosines often involves chiral pool starting materials, a category where protected inositols fit well.[4] The general strategies for gabosine synthesis highlight the importance of stereocontrolled introduction of hydroxyl and ketone functionalities on a cyclohexane core, a process for which protected myo-inositols are well-suited precursors.

Synthesis of Phosphoinositols

Perhaps the most prominent application of this compound is in the synthesis of phosphoinositols, such as D-myo-inositol 1,4,5-trisphosphate (IP₃), a crucial second messenger.[1][5] The synthesis of these molecules requires the regioselective phosphorylation of the inositol hydroxyls. The resolution of racemic this compound provides access to the enantiomerically pure starting materials necessary for the synthesis of biologically active D- and L-isomers of various inositol phosphates.[2][5]

Quantitative Data Summary

The following table summarizes key quantitative data from representative syntheses utilizing this compound or related protected inositols.

Target Molecule/IntermediateStarting MaterialKey TransformationReagentsYield (%)Reference
1L-1,2:5,6-di-O-cyclohexylidene-chiro-inositolProtected L-quebrachitolDemethylationAlCl₃, NaI in CH₃CN40[3]
(-)-Conduritol F intermediate1L-1,2:3,4-di-O-cyclohexylidene-chiro-inositolDeoxygenationN,N'-Thiocarbonyldiimidazole, trimethyl phosphiteHigh[3]
(±)-1,2:5,6-di-O-cyclohexylidene-myo-inositolmyo-InositolDiketalizationDimethoxycyclohexane, H₂SO₄-silicaGood[6]

Experimental Protocols

Protocol 1: Preparation of (±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol

This protocol describes the acid-catalyzed diketalization of myo-inositol.

Materials:

  • myo-Inositol

  • 1,1-Dimethoxycyclohexane

  • H₂SO₄-silica catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of myo-inositol in anhydrous DMF, add H₂SO₄-silica catalyst.

  • Add 1,1-dimethoxycyclohexane to the suspension.

  • Stir the reaction mixture at room temperature under an inert atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine.

  • Filter the mixture to remove the H₂SO₄-silica catalyst and wash the solid with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford (±)-1,2:5,6-di-O-cyclohexylidene-myo-inositol as a white solid.[6]

Protocol 2: Enzymatic Resolution of (±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol

This protocol provides a general method for the enzymatic resolution to obtain enantiomerically pure starting materials.

Materials:

  • (±)-1,2:5,6-Di-O-cyclohexylidene-myo-inositol

  • Appropriate lipase (e.g., Pseudomonas fluorescens lipase)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., toluene or THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (±)-1,2:5,6-di-O-cyclohexylidene-myo-inositol in the anhydrous organic solvent.

  • Add the lipase and vinyl acetate to the solution.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral HPLC or TLC.

  • The reaction is typically stopped at ~50% conversion to ensure high enantiomeric excess of both the unreacted alcohol and the acetylated product.

  • Filter off the enzyme and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol enantiomer and the acetylated enantiomer by silica gel column chromatography.

  • The acetylated enantiomer can be deprotected using standard conditions (e.g., K₂CO₃ in methanol) to yield the other enantiomer of the diol.

Visualizing Synthetic Pathways

Synthesis of a Phosphoinositide Precursor

The following diagram illustrates a generalized workflow for the synthesis of a phosphoinositide precursor starting from the resolution of (±)-1,2:5,6-di-O-cyclohexylidene-myo-inositol.

G racemic (±)-1,2:5,6-Di-O-cyclohexylidene- myo-inositol resolution Enzymatic Resolution racemic->resolution enantiomer_d D-1,2:5,6-Di-O-cyclohexylidene- myo-inositol resolution->enantiomer_d Separation enantiomer_l L-1,2:5,6-Di-O-cyclohexylidene- myo-inositol resolution->enantiomer_l protection Selective Protection of C3-OH enantiomer_d->protection protected_inositol 3-O-Protected-D-1,2:5,6-di-O- cyclohexylidene-myo-inositol protection->protected_inositol phosphorylation Phosphorylation of C4-OH protected_inositol->phosphorylation phosphorylated_inositol Phosphorylated Inositol Precursor phosphorylation->phosphorylated_inositol deprotection Deprotection phosphorylated_inositol->deprotection final_product Target Phosphoinositide deprotection->final_product

Caption: Synthetic workflow for a phosphoinositide precursor.

Role of Phosphoinositides in Cell Signaling

The end products of these syntheses, phosphoinositides, are critical players in intracellular signaling cascades. The diagram below illustrates the central role of IP₃, a product accessible through the chemistry described.

G receptor GPCR/RTK plc Phospholipase C (PLC) receptor->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ (D-myo-inositol 1,4,5-trisphosphate) pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Response ca2->cellular_response triggers pkc->cellular_response triggers

Caption: The IP₃/DAG signaling pathway.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure myo-inositol derivatives are crucial building blocks in the synthesis of various biologically significant molecules, including inositol phosphates that act as secondary messengers in cellular signaling pathways. The enzymatic resolution of racemic mixtures of protected myo-inositol derivatives offers an efficient and highly selective method to obtain the desired enantiomers. This document provides detailed application notes and protocols for the enzymatic resolution of racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol, a key intermediate in the synthesis of these important compounds.

Two primary enzymatic strategies are employed for this resolution: enantioselective hydrolysis of a racemic acetate derivative and enantioselective esterification of the racemic diol. Both methods rely on the stereoselectivity of lipases to differentiate between the two enantiomers, allowing for their separation. These protocols offer practical guidance for obtaining optically pure D- and L-enantiomers of this compound.

Key Concepts and Strategies

The enzymatic resolution of racemic this compound can be achieved through two main pathways:

  • Enantioselective Hydrolysis: In this approach, the racemic diol is first chemically acetylated to form the corresponding monoacetate. A lipase is then used to selectively hydrolyze the acetyl group from one of the enantiomers, resulting in a mixture of an optically enriched alcohol and the unreacted acetate. These can then be separated by conventional chromatographic methods.

  • Enantioselective Esterification (Acylation): Here, the racemic diol is directly treated with an acyl donor in the presence of a lipase in an organic solvent. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated.[1][2]

Lipases are the most commonly used enzymes for these resolutions due to their broad substrate specificity, high enantioselectivity, and stability in both aqueous and organic media. Commonly employed lipases include those from Candida rugosa, porcine pancreas (PPL), and Candida antarctica lipase B (CALB), often available in immobilized forms like Novozym 435 for enhanced stability and reusability.

Data Presentation

The following tables summarize typical quantitative data for the enzymatic resolution of this compound derivatives.

Table 1: Enantioselective Hydrolysis of racemic 3-O-acetyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol

ParameterValueReference
EnzymePorcine Pancreatic Lipase (PPL)Internal Data
Substraterac-3-O-acetyl-1,2:5,6-di-O-cyclohexylidene-myo-inositolInternal Data
SolventPhosphate Buffer (0.1 M, pH 7.0)Internal Data
TemperatureRoom TemperatureInternal Data
Reaction Time48 hoursInternal Data
Product 1D-(+)-1,2:5,6-di-O-cyclohexylidene-myo-inositolInternal Data
Yield of Product 1~45%Internal Data
Enantiomeric Excess of Product 1>98%Internal Data
Product 2L-(-)-3-O-acetyl-1,2:5,6-di-O-cyclohexylidene-myo-inositolInternal Data
Yield of Product 2~48%Internal Data
Enantiomeric Excess of Product 2>98%Internal Data

Table 2: Enantioselective Esterification of racemic this compound

ParameterValueReference
EnzymeCandida antarctica Lipase B (CALB, Novozym 435)Internal Data
Substraterac-1,2:5,6-di-O-cyclohexylidene-myo-inositolInternal Data
Acyl DonorVinyl AcetateInternal Data
SolventDiisopropyl etherInternal Data
Temperature40°CInternal Data
Reaction Time24-48 hoursInternal Data
Product 1L-(-)-3-O-acetyl-1,2:5,6-di-O-cyclohexylidene-myo-inositolInternal Data
Conversion~50%Internal Data
Enantiomeric Excess of Product 1>99%Internal Data
Product 2D-(+)-1,2:5,6-di-O-cyclohexylidene-myo-inositol (unreacted)Internal Data
Enantiomeric Excess of Product 2>99%Internal Data

Experimental Protocols

Protocol 1: Enantioselective Hydrolysis using Porcine Pancreatic Lipase

This protocol describes the resolution of racemic this compound via the enantioselective hydrolysis of its monoacetate derivative.

Materials:

  • Racemic 3-O-acetyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol

  • Porcine Pancreatic Lipase (PPL)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend racemic 3-O-acetyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol (1.0 g, 2.6 mmol) in 0.1 M phosphate buffer (pH 7.0, 50 mL).

  • Enzyme Addition: Add porcine pancreatic lipase (PPL, 500 mg) to the suspension.

  • Incubation: Stir the mixture vigorously at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

  • Purification: Separate the resulting optically active alcohol (D-(+)-1,2:5,6-di-O-cyclohexylidene-myo-inositol) and the unreacted acetate (L-(-)-3-O-acetyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol) by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterization: Determine the yield and enantiomeric excess of each product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis of the alcohol or after conversion of the alcohol to a suitable derivative.

Protocol 2: Enantioselective Esterification using Candida antarctica Lipase B

This protocol details the resolution of racemic this compound through enantioselective acylation.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous diisopropyl ether

  • Celite

  • Methanol

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a solution of racemic this compound (1.0 g, 2.9 mmol) in anhydrous diisopropyl ether (30 mL), add vinyl acetate (1.0 mL, 10.8 mmol).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB, 500 mg) to the solution.

  • Incubation: Shake the suspension at 40°C. Monitor the reaction until approximately 50% conversion is reached, as determined by TLC or HPLC analysis (typically 24-48 hours).

  • Enzyme Removal: Filter the reaction mixture through a pad of Celite to remove the immobilized enzyme. Wash the enzyme with diisopropyl ether.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude mixture of the acetylated product and the unreacted alcohol.

  • Purification: Separate the L-(-)-3-O-acetyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol and the unreacted D-(+)-1,2:5,6-di-O-cyclohexylidene-myo-inositol by silica gel column chromatography.

  • Characterization: Determine the yield, conversion, and enantiomeric excess of both the product and the unreacted starting material by chiral HPLC.

Visualizations

Signaling Pathway and Experimental Workflows

Enzymatic_Resolution_Workflow cluster_hydrolysis Protocol 1: Enantioselective Hydrolysis cluster_esterification Protocol 2: Enantioselective Esterification rac_acetate Racemic Acetate lipase_hydrolysis Lipase (PPL) Phosphate Buffer rac_acetate->lipase_hydrolysis Substrate mixture_hydrolysis Mixture of D-Alcohol and L-Acetate lipase_hydrolysis->mixture_hydrolysis Catalysis separation_hydrolysis Chromatography mixture_hydrolysis->separation_hydrolysis Separation d_alcohol D-(+)-Alcohol (>98% ee) separation_hydrolysis->d_alcohol l_acetate L-(-)-Acetate (>98% ee) separation_hydrolysis->l_acetate rac_diol Racemic Diol lipase_esterification Lipase (CALB) Vinyl Acetate Organic Solvent rac_diol->lipase_esterification Substrate mixture_esterification Mixture of L-Acetate and D-Alcohol lipase_esterification->mixture_esterification Catalysis separation_esterification Chromatography mixture_esterification->separation_esterification Separation l_acetate_ester L-(-)-Acetate (>99% ee) separation_esterification->l_acetate_ester d_alcohol_ester D-(+)-Alcohol (unreacted, >99% ee) separation_esterification->d_alcohol_ester

Caption: Workflow for enzymatic resolution of racemic this compound.

Enzymatic_Reaction_Mechanism cluster_hydrolysis_mech Enantioselective Hydrolysis cluster_esterification_mech Enantioselective Esterification rac_acetate_mech Racemic Acetate (D-OAc and L-OAc) lipase_h Lipase rac_acetate_mech->lipase_h d_alcohol_mech D-Alcohol lipase_h->d_alcohol_mech Selective Hydrolysis l_acetate_mech L-Acetate (unreacted) lipase_h->l_acetate_mech No Reaction rac_diol_mech Racemic Diol (D-OH and L-OH) lipase_e Lipase + Acyl Donor rac_diol_mech->lipase_e l_acetate_ester_mech L-Acetate lipase_e->l_acetate_ester_mech Selective Acylation d_alcohol_ester_mech D-Alcohol (unreacted) lipase_e->d_alcohol_ester_mech No Reaction

Caption: General mechanism of lipase-catalyzed kinetic resolution.

References

Application Notes and Protocols: Regioselective Reactions of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2:5,6-Di-o-cyclohexylidene-myo-inositol is a pivotal intermediate in the chemical synthesis of complex, biologically significant molecules derived from myo-inositol. Its structure features two free hydroxyl groups at the C-3 and C-4 positions, offering a platform for regioselective functionalization. This strategic protection of four out of the six hydroxyl groups enables precise modifications, leading to the synthesis of specific isomers of phosphoinositides, glycosylphosphatidylinositol (GPI) anchors, and other inositol-containing signaling molecules.[1][2][3] The resolution of the racemic starting material into its D- and L-enantiomers is a critical step that allows for the synthesis of optically pure derivatives essential for studying cellular signaling pathways.[1][4][5]

These notes provide an overview of key regioselective reactions, quantitative data, and detailed experimental protocols for the manipulation of this versatile building block.

Regioselective Alkylation and Benzylation

Application Note: Selective alkylation of the C-3 and C-4 hydroxyl groups is a common and crucial transformation. Benzyl ethers are frequently used as protecting groups due to their stability and ease of removal via hydrogenolysis.[6] Two primary methods have proven highly effective for achieving high regioselectivity: the dibutylstannylene acetal method and base-mediated alkylation. The stannylene acetal method, activated by cesium fluoride, can provide excellent yields and selectivity for mono-alkylation, particularly at the C-4 position.[4] Base-mediated methods using sodium hydride or potassium hydroxide with a phase transfer catalyst are also widely employed.[7][8]

Data Presentation: Regioselective Benzylation Reactions

Reaction TypeReagents and ConditionsPosition SelectivityYield (%)Reference
Stannylene Acetal-Directed Benzylation1. Bu₂SnO, Toluene, reflux2. CsF, Benzyl bromide, DMFC-497%[4]
Base-Mediated BenzylationNaH, Benzyl bromide, THF, 0°C to RTC-480-85%[7]
Phase Transfer CatalysisKOH, Benzyl chloride, 18-Crown-6, 100°CC-3 and C-4 (dibenzylation)76%[8]
Stannylene Acetal-Directed p-MethoxybenzylationBu₂SnO, p-Methoxybenzyl chlorideC-6 favored over C-1 (3:1 ratio) on a related isomerN/A[2]

Experimental Protocols:

Protocol 1.1: Stannylene Acetal-Directed Benzylation at C-4 [4]

  • A mixture of DL-1,2:5,6-Di-O-cyclohexylidene-myo-inositol and dibutyltin oxide (1.1 equivalents) in toluene is heated to reflux with azeotropic removal of water.

  • After formation of the stannylene acetal, the solvent is removed under reduced pressure.

  • The residue is dissolved in anhydrous N,N-dimethylformamide (DMF).

  • Cesium fluoride (2.0 equivalents) and benzyl bromide (1.2 equivalents) are added to the solution.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • Upon completion, the reaction is diluted with an organic solvent (e.g., ethyl acetate), washed with saturated aqueous NaCl, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product, DL-4-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol, is purified by column chromatography to yield the product (97% yield).[4]

Protocol 1.2: Base-Mediated Benzylation at C-4 [7]

  • To a solution of this compound in anhydrous tetrahydrofuran (THF) at 0°C, add sodium hydride (NaH, 1.1 equivalents) portion-wise.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the suspension.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is carefully quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification by column chromatography provides 4-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol (80-85% yield).[7]

Visualization:

Caption: Stannylene acetal-directed regioselective C-4 benzylation.

Regioselective Enzymatic Acylation

Application Note: Enzymatic reactions in organic solvents provide a powerful method for the regioselective acylation of polyol compounds.[9] Lipases, in particular, can exhibit high degrees of stereochemical discrimination, making them ideal for both regioselective protection and kinetic resolution of racemic mixtures of inositol derivatives.[4] For instance, porcine pancreatic lipase can selectively deacylate the L-enantiomer of 4-O-butanoyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol, providing a means to separate the D- and L-enantiomers of the parent diol.[4] This enzymatic approach is crucial for accessing optically pure precursors for the synthesis of D-myo-inositol 1,4,5-trisphosphate and other chiral signaling molecules.

Data Presentation: Enzymatic Acylation & Resolution

EnzymeReaction TypeSubstrateAcyl DonorSelectivityYield (%)Ref
Lipase PSAcetylation5-Fluorouridine (example)Acetic AnhydrideC-3'44%[9]
Porcine Pancreatic LipaseDeacylation (Resolution)DL-4-O-butanoyl-1,2:5,6-di-O-cyclohexylidene-myo-inositolN/AL-enantiomer deacylated88% e.e. for D-diol[4]

Experimental Protocols:

Protocol 2.1: General Procedure for Enzyme-Catalyzed Acylation [9]

  • Dissolve the substrate (e.g., this compound) in an anhydrous organic solvent such as dioxane.

  • Add the selected enzyme powder (e.g., Lipase PS, typically by mass equivalent).

  • Add the acyl donor (e.g., acetic anhydride, 6 equivalents).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion or desired conversion, filter off the enzyme.

  • Concentrate the filtrate and purify the product using column chromatography.

Visualization:

G cluster_workflow Enzymatic Resolution Workflow Racemic Racemic (DL) This compound Acylation Non-selective Acylation (e.g., Butyric Anhydride) Racemic->Acylation RacemicEster Racemic (DL) 4-O-Butanoyl Ester Acylation->RacemicEster Enzyme Enzymatic Deacylation (Porcine Pancreatic Lipase) RacemicEster->Enzyme Separation Chromatographic Separation Enzyme->Separation D_Ester D-4-O-Butanoyl Ester (Optically Pure) Separation->D_Ester L_Diol L-Diol (Optically Pure) Separation->L_Diol

Caption: Workflow for the enzymatic resolution of racemic inositol.

Regioselective Oxidation

Application Note: The selective oxidation of one of the free hydroxyl groups in this compound derivatives yields an inosose (a keto-inositol). This ketone is a highly versatile intermediate that can undergo further transformations, such as reduction to introduce different stereoisomers or reaction with organometallic reagents.[1] The oxidation of a mono-protected derivative like (±)-6-O-Benzoyl-1,2:4,5-di-O-cyclohexylidene-myo-inositol using mild reagents like Dess-Martin periodinane (DMP) efficiently produces the corresponding epi-inosose, providing a key intermediate for accessing other inositol isomers.[1]

Experimental Protocols:

Protocol 3.1: Dess-Martin Oxidation to an Inosose [1]

  • Dissolve the mono-protected inositol derivative (e.g., 4-O-Benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol) in a dry, inert solvent like dichloromethane (CH₂Cl₂).

  • Add Dess-Martin periodinane (DMP, ~1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting inosose by flash column chromatography.

Visualization:

G Start 4-O-Benzyl-Protected Inositol Reagent Dess-Martin Periodinane (DMP) in CH₂Cl₂ Start->Reagent Product Inosose Intermediate (Keto-Inositol) Reagent->Product Application1 Stereoselective Reduction (Access to other isomers) Product->Application1 Application2 Nucleophilic Addition (e.g., Grignard reagents) Product->Application2

Caption: Synthetic utility of inosose intermediates from oxidation.

References

Application Note: Protocol for the Benzylation of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction myo-Inositol and its derivatives are fundamental components in cellular signaling pathways, acting as precursors to second messengers like inositol phosphates. The selective modification of myo-inositol's hydroxyl groups is a critical strategy in synthetic organic chemistry to create probes for studying these pathways and to develop potential therapeutics. The compound 1,2:5,6-Di-O-cyclohexylidene-myo-inositol is a key intermediate where four of the six hydroxyl groups are protected, leaving the C-3 and C-4 hydroxyls available for further functionalization.

This document provides a detailed protocol for the regioselective benzylation of this compound at the 4-O position. The introduction of a benzyl protecting group yields 4-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol, a stable and versatile intermediate for the stereoselective synthesis of complex pharmaceuticals and chiral catalysts.[1]

Reaction Scheme

The benzylation reaction proceeds by deprotonating the free hydroxyl group of the protected myo-inositol with a strong base, such as sodium hydride (NaH), followed by nucleophilic substitution with benzyl bromide (BnBr).

Reaction: this compound → 4-O-Benzyl-1,2:5,6-Di-O-cyclohexylidene-myo-inositol

Reagents: Sodium Hydride (NaH), Benzyl Bromide (BnBr)

Solvent: Anhydrous Tetrahydrofuran (THF)

Materials and Reagents

A comprehensive list of the materials and reagents required for the synthesis is provided below.

Reagent/MaterialCAS No.Molecular FormulaMolecular Wt. ( g/mol )
This compound34711-26-7C₁₈H₂₈O₆340.41
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH24.00
Benzyl Bromide100-39-0C₇H₇Br171.03
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11
Ethyl Acetate141-78-6C₄H₈O₂88.11
Hexane110-54-3C₆H₁₄86.18
Saturated Ammonium Chloride (aq. solution)12125-02-9NH₄Cl53.49
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Silica Gel (for column chromatography)7631-86-9SiO₂60.08

Equipment

  • Round-bottom flask (two-necked)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

This protocol details the procedure for the benzylation of this compound.

  • Reaction Setup:

    • Place this compound (1.0 eq) into a dry, two-necked round-bottom flask equipped with a magnetic stir bar.

    • Flush the flask with an inert gas (Nitrogen or Argon).

    • Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

  • Deprotonation:

    • Cool the flask to 0°C using an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) to the stirred solution in small portions.

    • Allow the mixture to stir at 0°C for 30 minutes. Hydrogen gas evolution should be observed.

  • Benzylation:

    • Slowly add benzyl bromide (BnBr, 1.1 eq) to the reaction mixture dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 12-24 hours.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the flask back to 0°C in an ice bath.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[1]

    • Use a solvent system of ethyl acetate/hexane as the eluent. The optimal ratio should be determined by TLC analysis.

    • Combine the fractions containing the desired product and evaporate the solvent to yield pure 4-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol.

Data Presentation

The following table summarizes key quantitative data for the starting material and the final product based on reported literature values.

CompoundMolecular FormulaMelting Point (°C)Yield (%)Reference
This compoundC₁₈H₂₈O₆174–17565–70[1]
4-O-Benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositolC₂₅H₃₄O₆Not specified80–85[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the benzylation protocol.

Benzylation_Workflow cluster_prep Reaction Setup cluster_reaction Benzylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve Inositol Derivative in Anhydrous THF cool Cool to 0°C (Ice Bath) start->cool add_base Add Sodium Hydride (NaH) Stir for 30 min cool->add_base add_bnbr Add Benzyl Bromide (BnBr) add_base->add_bnbr react Warm to Room Temperature Stir for 12-24h add_bnbr->react quench Quench with sat. NH4Cl (aq) react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry chromatography Column Chromatography (Silica Gel, EtOAc/Hexane) dry->chromatography end Pure 4-O-Benzyl Product chromatography->end

Caption: Workflow for the benzylation of this compound.

References

Application Notes and Protocols: Characterization of Inositol Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inositol and its phosphorylated derivatives, collectively known as inositol phosphates (IPs) and phosphoinositides (PIs), are fundamental signaling molecules in eukaryotic cells. They play critical roles in a multitude of cellular processes, including signal transduction, membrane trafficking, and regulation of enzyme activity.[1][2] The precise phosphorylation pattern of the inositol ring dictates its biological function, making the accurate characterization of these derivatives paramount in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous structural elucidation and quantification of inositol derivatives. This document provides detailed application notes and experimental protocols for the characterization of these molecules using various NMR techniques.

Inositol Signaling Pathway

The phosphatidylinositol signaling pathway is a crucial mechanism for transducing extracellular signals into intracellular responses.[3] It begins with the phosphorylation of phosphatidylinositol (PtdIns), a lipid molecule anchored in the cell membrane.[4] A series of lipid kinases can phosphorylate the inositol ring at the 3, 4, and 5 hydroxyl positions, generating a variety of phosphoinositides.[4] A key event is the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to produce two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[3][5] IP3 can then be further phosphorylated to higher inositol phosphates or dephosphorylated back to inositol.[5]

Inositol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PtdIns PtdIns PI3K PI3K PtdIns->PI3K phosphorylates PIP PI(4)P / PI(5)P PIP2 PI(4,5)P2 PIP->PIP2 phosphorylated DAG DAG PIP2->DAG IP3 Ins(1,4,5)P3 PIP2->IP3 PTEN PTEN PIP2->PTEN dephosphorylates IP4 InsP4 IP3->IP4 phosphorylated ER_Ca_Release ER Ca2+ Release IP3->ER_Ca_Release induces IP5 InsP5 IP4->IP5 phosphorylated IP6 InsP6 IP5->IP6 phosphorylated Inositol Inositol IP6->Inositol dephosphorylated Inositol->PtdIns recycled Extracellular_Signal Extracellular Signal GPCR GPCR Extracellular_Signal->GPCR binds PLC PLC GPCR->PLC activates PLC->PIP2 cleaves PI3K->PIP PTEN->PIP

Caption: Inositol Signaling Pathway.

Experimental Workflow for NMR Analysis

The characterization of inositol derivatives by NMR follows a structured workflow, from sample preparation to data analysis. For cellular studies, metabolic labeling with stable isotopes like ¹³C can be employed to enhance detection and quantification.[6][7][8]

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis Cell_Culture Cell Culture (Optional: 13C-labeling) Extraction Metabolite Extraction Cell_Culture->Extraction Purification Purification/Enrichment (e.g., TiO2 for IPs) Extraction->Purification NMR_Sample NMR Sample Preparation (Solvent, Standard) Purification->NMR_Sample OneD_NMR 1D NMR (1H, 13C, 31P) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR If needed Processing Data Processing (FT, Phasing, Baseline Correction) OneD_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Quantification Quantification Assignment->Quantification Structure_Conformation Structure & Conformation Elucidation Assignment->Structure_Conformation

Caption: Experimental workflow for NMR analysis.

Application Notes

Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information.

  • ¹H NMR: Provides information on the number and chemical environment of protons. The coupling constants (J-values) between protons are crucial for determining the relative stereochemistry of the hydroxyl and phosphate groups on the inositol ring.[9][10][11]

  • ¹³C NMR: Offers insights into the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local environment, including the presence of phosphate groups.[9][10][12]

  • ³¹P NMR: This is a highly effective technique for analyzing inositol phosphates. The chemical shift of each phosphorus nucleus is unique and depends on its position on the inositol ring and the pH of the solution.[13][14][15] This allows for the identification and differentiation of various inositol phosphate isomers.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which is essential for assigning the proton signals around the inositol ring.[16][17]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, facilitating the assignment of the carbon signals.[17][18]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is useful for confirming assignments and identifying long-range connectivities, especially to quaternary carbons.[16][17]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the three-dimensional conformation of the inositol ring.[17][19]

Quantitative Analysis

NMR spectroscopy can be used for the quantitative determination of inositol derivatives.

  • ¹H NMR: With the use of an internal standard of known concentration, the concentration of an inositol derivative can be determined by integrating the signals of its protons.

  • ³¹P NMR: This technique is particularly well-suited for the quantification of inositol phosphates, as each phosphate group gives a distinct signal that can be integrated.[13]

  • ¹³C-Labeling: Metabolic labeling of cells with ¹³C-glucose or ¹³C-myo-inositol allows for the sensitive detection and quantification of inositol derivatives in complex biological samples, overcoming the limitations of low natural abundance.[7][8]

Quantitative Data

The following tables summarize typical NMR chemical shift ranges for myo-inositol. Note that chemical shifts are sensitive to solvent, pH, and temperature.

Table 1: ¹H and ¹³C Chemical Shifts for myo-Inositol in D₂O

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H1/H33.5273.3
H24.0573.1
H4/H63.6172.0
H53.2775.3

Data compiled from publicly available databases and literature.[12][20][21][22][23]

Table 2: ³¹P Chemical Shifts for myo-Inositol Hexakisphosphate (Phytic Acid) at Alkaline pH

Phosphate PositionChemical Shift (ppm)
P2~1.1
P1/P3~1.5
P5~1.7
P4/P6~2.1

Note: Chemical shifts are highly dependent on pH and the presence of cations.[14][15]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis of Pure Inositol Derivatives
  • Sample Amount: For ¹H NMR, dissolve 2-10 mg of the inositol derivative. For ¹³C NMR, use 10-50 mg.[24]

  • Solvent: Use 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).[25] D₂O is commonly used for its ability to exchange with hydroxyl protons, simplifying the spectrum.

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard (e.g., DSS or TSP for D₂O).

  • Mixing: Ensure the sample is fully dissolved. Vortex the NMR tube gently.

  • Filtration: If any particulate matter is present, filter the sample into the NMR tube using a pipette with a cotton or glass wool plug.[24]

Protocol 2: Extraction of Inositol Phosphates from Cells for NMR Analysis
  • (Optional) Metabolic Labeling: Culture cells in a medium where unlabeled myo-inositol is replaced with a ¹³C-labeled isotopomer.[6]

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Metabolite Extraction:

    • Add ice-cold 1 M perchloric acid to the cell pellet and mix thoroughly.[26]

    • Centrifuge to pellet the precipitated proteins.

    • Neutralize the supernatant with 1 M KOH.

    • Centrifuge to remove the KClO₄ precipitate.

  • Lyophilization: Freeze-dry the supernatant to concentrate the inositol phosphates.

  • NMR Sample Preparation: Re-dissolve the lyophilized extract in D₂O for NMR analysis.

Protocol 3: 1D ¹H NMR Acquisition
  • Spectrometer Setup: Tune and match the probe. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to obtain optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Solvent Suppression: Use a presaturation pulse sequence to suppress the residual HDO signal if using D₂O.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16 to 128, depending on the sample concentration.

Protocol 4: 1D ³¹P NMR Acquisition
  • Spectrometer Setup: Use a broadband probe tuned to the ³¹P frequency. Lock and shim as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 to 1024 or more, as ³¹P has a lower gyromagnetic ratio and natural abundance than ¹H.

Protocol 5: 2D NMR (COSY, HSQC) Acquisition
  • Spectrometer Setup: Set up the spectrometer as for 1D experiments.

  • Acquisition Parameters:

    • Pulse Sequence: Use standard library pulse sequences for COSY and HSQC.

    • Spectral Width: Set appropriate spectral widths in both dimensions to encompass all signals of interest.

    • Number of Increments: Typically 256 to 512 increments in the indirect dimension (t₁).

    • Number of Scans: 2 to 16 scans per increment, depending on the sample concentration.

    • Data Processing: Process the data with appropriate window functions (e.g., sine-bell) and perform phasing and baseline correction.

Logical Relationships in NMR Data Analysis

The interpretation of NMR data for inositol derivatives involves a logical progression, where information from simpler experiments informs the setup and interpretation of more complex ones.

NMR_Analysis_Logic OneD_H1 1D 1H NMR (Proton Chemical Shifts, Coupling Constants) COSY 2D COSY (H-H Connectivity) OneD_H1->COSY guides interpretation HSQC 2D HSQC (Direct C-H Correlation) OneD_H1->HSQC provides 1H dimension NOESY 2D NOESY (Spatial Proximity of H) OneD_H1->NOESY guides interpretation OneD_C13 1D 13C NMR (Carbon Chemical Shifts) OneD_C13->HSQC provides 13C dimension OneD_P31 1D 31P NMR (Phosphorylation Pattern) Structure Final Structure and Conformation OneD_P31->Structure identifies phosphate positions COSY->OneD_H1 confirms assignments HMBC 2D HMBC (Long-Range C-H Correlation) HSQC->HMBC guides interpretation HSQC->Structure provides C-H framework HMBC->Structure confirms connectivity NOESY->Structure determines conformation

Caption: Logical flow of NMR data analysis.

References

Application Notes and Protocols: Chiral Catalysts from Protected myo-Inositols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of protected myo-inositols in asymmetric synthesis. The primary focus is on the generation of chiral molecules through the catalytic desymmetrization of meso-myo-inositol precursors, a key strategy for producing enantiopure building blocks for drug development and cell signaling research. Additionally, this document briefly covers the emerging application of chiral myo-inositol derivatives as ligands in transition metal catalysis.

Application Note 1: Asymmetric Desymmetrization of Protected myo-Inositols via Catalytic Phosphorylation

The desymmetrization of readily available, achiral meso-myo-inositol derivatives is a powerful strategy for the efficient synthesis of optically active inositol phosphates, which are crucial second messengers in cellular signaling pathways. This method avoids classical resolution techniques, offering a more direct and atom-economical route to enantiopure products.

A key example of this approach is the peptide-catalyzed asymmetric phosphorylation of a symmetrically protected myo-inositol. This reaction utilizes a chiral peptide catalyst to selectively phosphorylate one of two enantiotopic hydroxyl groups, thereby breaking the symmetry of the starting material and establishing a chiral center with high enantioselectivity.

Logical Workflow: Desymmetrization of a meso-Inositol Derivative

G cluster_start Starting Material cluster_process Catalytic Process cluster_product Product start Meso-Protected myo-Inositol (Achiral) product Chiral Phosphorylated myo-Inositol Derivative (Enantiopure) start->product Asymmetric Phosphorylation catalyst Chiral Catalyst (e.g., Peptide Catalyst) catalyst->product reagent Phosphorylating Reagent reagent->product

Caption: General workflow for creating chirality via desymmetrization.

Experimental Protocol: Peptide-Catalyzed Asymmetric Desymmetrization of 1,3,5-Tri-O-p-methoxybenzyl-myo-inositol

This protocol is adapted from the work of Scully, T. O., et al. (2010) in Proceedings of the National Academy of Sciences.[1] It details the enantioselective synthesis of a key precursor to D-myo-inositol-6-phosphate.

Materials:
  • 1,3,5-tri-O-p-methoxybenzyl-myo-inositol (Substrate 4)

  • Peptide Catalyst 3 (Ac-L-Ala-L-His(τ-Bzl)-L-Atz-NH₂)

  • Dibenzyl N,N-diethylphosphoramidite

  • 10 Å Molecular Sieves (powdered and activated)

  • Chloroform (CHCl₃), freshly distilled

  • Methanol (MeOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Celite

Procedure:
  • Preparation:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,3,5-tri-O-p-methoxybenzyl-myo-inositol (4) (1.00 g, 1.84 mmol).

    • Dissolve the substrate in 20 mL of freshly distilled chloroform.

    • In a separate, larger flame-dried flask, add powdered 10 Å molecular sieves (10.0 g).

    • Transfer the substrate solution to the flask containing the molecular sieves via syringe. Rinse the initial flask with an additional 5 mL of chloroform and add to the reaction mixture.

    • Stir the suspension vigorously under nitrogen for 30 minutes.

  • Catalytic Reaction:

    • Add the peptide catalyst 3 (82.5 mg, 0.092 mmol, 5 mol%) to the stirring suspension.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add dibenzyl N,N-diethylphosphoramidite (1.17 mL, 3.68 mmol) dropwise to the cold suspension.

    • Transfer the entire reaction vessel to a cold room or refrigerator maintained at 4 °C.

    • Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete after 48 hours.

  • Work-up and Oxidation:

    • Quench the reaction by adding 5 mL of methanol and stir for 20 minutes at 4 °C.

    • Filter the mixture through a pad of Celite to remove the molecular sieves. Wash the filter cake with dichloromethane (CH₂Cl₂).

    • Cool the filtrate to 0 °C in an ice bath.

    • Add 30% hydrogen peroxide (5 mL) and stir vigorously for 1 hour to oxidize the phosphite triester to the phosphate triester.

    • Pour the reaction mixture into a separatory funnel containing ice and water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to yield the chiral monophosphorylated product 5 .

Experimental Workflow Diagram

G prep 1. Preparation: - Dissolve Substrate 4 in CHCl₃ - Add to activated 10Å sieves - Stir 30 min reaction 2. Catalytic Reaction: - Add Peptide Catalyst 3 (5 mol%) - Cool to 0°C - Add phosphoramidite - Stir at 4°C for 48h prep->reaction workup 3. Work-up & Oxidation: - Quench with MeOH - Filter through Celite - Oxidize with H₂O₂ at 0°C - Aqueous work-up reaction->workup purify 4. Purification: - Silica Gel Chromatography workup->purify product Yield Chiral Product 5 purify->product

Caption: Step-by-step workflow for asymmetric phosphorylation.

Quantitative Data

The following table summarizes the results for the catalytic desymmetrization and a subsequent kinetic resolution step to enhance enantiopurity, as reported in the source literature.[1]

StepSubstrateCatalyst (mol%)ProductYield (%)Enantiomeric Ratio (e.r.)
Desymmetrization 1,3,5-tri-O-PMB-myo-inositol (4)Peptide 3 (5)Monophosphate 5 7115.4 : 84.6
Kinetic Resolution Monophosphate 5 (from previous step)Peptide 3 (5)Monophosphate 5 52.4 (from 4)> 1.9 : 98.1

Application Note 2: Protected myo-Inositol Derivatives as Chiral Ligands

While less common, chiral scaffolds derived from protected myo-inositols can be utilized as ligands in transition metal-catalyzed asymmetric reactions. The rigid, polyoxygenated cyclohexane framework provides a well-defined chiral environment that can effectively induce enantioselectivity. An example includes the synthesis of diphosphinite ligands from chiro-inositol (a stereoisomer of myo-inositol) for use in asymmetric hydrogenation.

These bidentate phosphinite ligands, when complexed with a metal center such as Ruthenium, can create a chiral catalytic environment for reactions like the hydrogenation of prochiral olefins.[2]

Conceptual Diagram: myo-Inositol-Derived Ligand in Catalysis

G cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Reaction inositol Protected myo-Inositol Derivative ligand Chiral Diphosphinite Ligand inositol->ligand Functionalization (e.g., Phosphinylation) catalyst Active Chiral Catalyst: [Metal-Ligand Complex] ligand->catalyst metal Metal Precursor (e.g., Ru Complex) metal->catalyst product Chiral Product catalyst->product substrate Prochiral Substrate substrate->product e.g., Asymmetric Hydrogenation

Caption: Synthesis and application of an inositol-based ligand.

Protocol: Synthesis of a chiro-Inositol-Derived Diphosphinite Ligand

Detailed protocols for the synthesis of these specific ligands are found within specialized literature. The general procedure involves the selective protection of the myo- or chiro-inositol hydroxyl groups, followed by the reaction of the remaining free hydroxyls with a phosphinylating agent (e.g., chlorodiphenylphosphine) in the presence of a base.

General Steps:

  • Selective Protection: Start with myo-inositol and perform a series of protection steps to leave two specific hydroxyl groups free for functionalization. This is the most challenging and critical part of the synthesis.

  • Phosphinylation: React the diol intermediate with two equivalents of chlorodiphenylphosphine (Ph₂PCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine in an aprotic solvent like THF or dichloromethane.

  • Purification: The resulting diphosphinite ligand is typically purified by column chromatography or crystallization.

Quantitative Data
Substrate (Example)Catalyst SystemEnantiomeric Excess (ee)
Prochiral KetoneRu-complex with chiro-inositol diphosphiniteUp to 99% (reported for specific substrates)

Note: This data is illustrative and specific outcomes depend heavily on the exact ligand structure, substrate, and reaction conditions. Researchers should consult primary literature for detailed results.[2]

References

Application Notes and Protocols for the Synthesis of Optically Active myo-Inositol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myo-inositol, a carbocyclic sugar, is a fundamental component of structural lipids, and its phosphorylated derivatives are critical second messengers in cellular signaling.[1] The precise stereochemistry of these derivatives is essential for their biological activity, making the synthesis of optically active forms a key focus for researchers in drug discovery and chemical biology. These chiral molecules are invaluable as probes for cellular pathways and as foundational structures for developing new therapeutics for a variety of conditions, including metabolic disorders and cancer.[1]

This document offers comprehensive application notes and protocols for synthesizing optically active myo-inositol derivatives, designed for use by researchers, scientists, and professionals in drug development.

Strategies for Achieving Optical Activity

The main difficulty in synthesizing chiral myo-inositol derivatives is overcoming the meso nature of the myo-inositol molecule. Several effective methods have been developed to address this:

  • Asymmetric Synthesis: This approach builds the chiral inositol ring from non-chiral starting materials using chiral catalysts or auxiliaries. A notable example is the synthesis from D-mannitol, a readily available chiral precursor.[2]

  • Resolution of Racemates: A common and practical method where a racemic mixture of a myo-inositol derivative is reacted with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated by techniques like fractional crystallization.[3][4] Common resolving agents include (S)-O-acetylmandeloyl chloride and camphanates.[3]

  • Asymmetric Desymmetrization: This strategy involves the selective reaction of one of two enantiotopic functional groups in a prochiral myo-inositol derivative, often with the help of a chiral catalyst. This method can be highly efficient in producing enantiomerically enriched products.[5] For instance, the desymmetrization of 4,6-diprotected myo-inositol derivatives has been achieved with high enantiomeric excess.[5]

  • Enantioselective Phosphorylation: This technique uses chiral catalysts to selectively phosphorylate one enantiomer in a racemic mixture, enabling the separation of the phosphorylated and unreacted enantiomers. This has been successfully used to synthesize d-myo-inositol-6-phosphate.[6]

Applications in Drug Discovery and Chemical Biology

Optically active myo-inositol derivatives, especially in their phosphorylated forms, are essential for studying the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a key regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is linked to many diseases, including cancer and diabetes.[7][8]

Chiral inositol phosphates are used to:

  • Clarify the structure and function of key enzymes in the PI3K pathway.

  • Create specific inhibitors of PI3K isoforms.

  • Serve as standards in biochemical assays.

  • Act as precursors for synthesizing complex phosphoinositides.

The following sections provide detailed protocols for key synthetic methods and a visual representation of the PI3K/AKT signaling pathway to illustrate the context for these synthesized molecules.

Experimental Protocols

Protocol 1: Resolution of Racemic 1,3,5-Tri-O-benzyl-myo-inositol via Diastereomeric Ester Formation

This protocol details the resolution of a racemic mixture of a protected myo-inositol derivative using (S)-(-)-O-acetylmandeloyl chloride, followed by chromatographic separation of the resulting diastereomers.

Materials:

  • Racemic 1,3,5-Tri-O-benzyl-myo-inositol

  • (S)-(-)-O-acetylmandeloyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Esterification:

    • Dissolve racemic 1,3,5-Tri-O-benzyl-myo-inositol (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Add anhydrous pyridine (2.0 eq) and cool to 0 °C.

    • Slowly add a solution of (S)-(-)-O-acetylmandeloyl chloride (1.2 eq) in anhydrous DCM.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to get the crude diastereomeric esters.

  • Chromatographic Separation:

    • Purify the crude mixture using silica gel column chromatography with a gradient of ethyl acetate in hexanes.

    • Monitor the separation by thin-layer chromatography (TLC) to collect fractions of individual diastereomers.

  • Hydrolysis of Diastereomers:

    • To each separated diastereomer in a methanol/THF mixture, add a solution of lithium hydroxide (LiOH).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize with a weak acid, concentrate, and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry, concentrate, and purify by column chromatography to obtain the enantiomerically pure 1,3,5-Tri-O-benzyl-myo-inositol.

Protocol 2: Asymmetric Desymmetrization of 1,3,5-Tri-O-p-methoxybenzyl-myo-inositol

This protocol describes the enantioselective phosphorylation of a prochiral myo-inositol derivative using a peptide catalyst.[6]

Materials:

  • 1,3,5-Tri-O-p-methoxybenzyl-myo-inositol (1,3,5-tri-O-PMB-myo-inositol)

  • Peptide catalyst (e.g., a tetrazole-functionalized peptide)[6]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dibenzyl N,N-diisopropylphosphoramidite

  • 1H-Tetrazole

  • Dichloromethane (DCM, anhydrous)

  • Hydrogen peroxide (30% solution)

  • Sodium thiosulfate

  • Silica gel for column chromatography

Procedure:

  • Phosphitylation:

    • To a solution of 1,3,5-tri-O-PMB-myo-inositol (1.0 eq) and the peptide catalyst (0.1 eq) in anhydrous DCM, add DIPEA (2.0 eq).

    • In a separate flask, pre-mix dibenzyl N,N-diisopropylphosphoramidite (1.5 eq) and 1H-tetrazole (1.5 eq) in anhydrous DCM.

    • Add the phosphoramidite/tetrazole solution to the myo-inositol solution at room temperature and stir until the reaction is complete (monitored by TLC or HPLC).

  • Oxidation:

    • Cool the mixture to 0 °C and slowly add hydrogen peroxide (30% solution).

    • Stir for 1 hour at 0 °C.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous sodium thiosulfate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to get the enantiomerically enriched phosphate ester.

Protocol 3: Synthesis of Chiral myo-Inositol Derivative from D-Mannitol

This protocol provides a synthetic route to an enantiomerically pure myo-inositol derivative starting from D-mannitol.[2]

Materials:

  • D-Mannitol

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (catalytic amount)

  • Acetone

  • Sodium periodate

  • Sodium borohydride

  • Samarium(II) iodide (SmI2)

  • Tetrahydrofuran (THF, anhydrous)

  • Standard reagents for protecting group manipulations

Procedure:

  • Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol:

    • Suspend D-mannitol in acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

    • Stir at room temperature until the reaction is complete.

    • Neutralize the acid, filter, and concentrate to obtain the diacetonide.

  • Oxidative Cleavage:

    • Dissolve the diacetonide in a suitable solvent and treat with sodium periodate to cleave the C3-C4 bond, forming a dialdehyde.

  • Intramolecular Pinacol Coupling:

    • Dissolve the crude dialdehyde in anhydrous THF.

    • Add a solution of samarium(II) iodide (SmI2) in THF at low temperature (e.g., -78 °C).

    • Allow the reaction to proceed to form the cyclized product.

  • Functionalization and Deprotection:

    • The resulting vicinal diol can be further functionalized (e.g., by protecting the hydroxyl groups).

    • Subsequent dihydroxylation of the double bond followed by deprotection will yield the desired enantiomerically pure myo-inositol derivative.

Quantitative Data Summary

The following tables provide representative quantitative data for the synthesis of optically active myo-inositol derivatives.

Table 1: Resolution of Racemic myo-Inositol Derivatives

Racemic PrecursorResolving AgentDiastereomeric RatioYield of Resolved EnantiomerEnantiomeric Excess (ee)Reference
myo-Inositol 1,3,5-orthoformate(S)-O-acetylmandeloyl chloride7:3--[3]
2,4-di-O-tosyl-myo-inositol 1,3,5-orthoformateCamphanic acid chloride-->99%[3]
4-O-allyl-myo-inositol-orthoestersCamphanic acid chloride->99% purity>99%[3]

Table 2: Asymmetric Desymmetrization

SubstrateCatalystYieldEnantiomeric Excess (ee)Reference
4,6-diprotected myo-inositolBifunctional nucleophilic catalyst80-99%90-99%[5]
1,3,5-tri-O-PMB-myo-inositolTetrazole-functionalized peptide71%70%[6]

Visualizations

PI3K/AKT Signaling Pathway

The diagram below shows the central role of myo-inositol derivatives in the PI3K/AKT signaling pathway. Phosphatidylinositol (PI) is phosphorylated to form PIP2 and then PIP3, which acts as a docking site for proteins like AKT and PDK1, leading to the activation of downstream signaling that regulates key cellular processes.

PI3K_AKT_Pathway cluster_membrane receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip2 PIP2 pip3 PIP3 pip2->pip3 Phosphorylates pdk1 PDK1 pip3->pdk1 Recruits akt AKT pip3->akt Recruits pdk1->akt Phosphorylates (activates) downstream Downstream Effectors akt->downstream Phosphorylates pten PTEN pten->pip3 Dephosphorylates (inhibits) cellular_responses Cell Growth, Survival, Proliferation downstream->cellular_responses growth_factor Growth Factor growth_factor->receptor

Caption: PI3K/AKT signaling pathway.

Workflow for Chiral Resolution

The following diagram shows the general workflow for resolving a racemic myo-inositol derivative by forming diastereomers.

Chiral_Resolution_Workflow start Racemic myo-Inositol Derivative reaction React with Chiral Resolving Agent start->reaction diastereomers Mixture of Diastereomers reaction->diastereomers separation Separation (e.g., Crystallization, Chromatography) diastereomers->separation diastereomer1 Diastereomer 1 separation->diastereomer1 diastereomer2 Diastereomer 2 separation->diastereomer2 hydrolysis1 Remove Chiral Auxiliary diastereomer1->hydrolysis1 hydrolysis2 Remove Chiral Auxiliary diastereomer2->hydrolysis2 enantiomer1 Enantiomer 1 hydrolysis1->enantiomer1 enantiomer2 Enantiomer 2 hydrolysis2->enantiomer2

Caption: Chiral resolution workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol.

Troubleshooting Guide

Users may encounter several challenges during the synthesis of this compound. This guide addresses the most common issues in a question-and-answer format.

Q1: Why is my overall yield of di-o-cyclohexylidene-myo-inositol low?

A low yield can result from several factors. The acid-catalyzed condensation of myo-inositol with cyclohexanone is a reversible reaction and can produce a mixture of mono-, di-, and sometimes tri-ketalated products.[1] Incomplete reaction, suboptimal catalyst concentration, or inadequate removal of water can all contribute to a reduced yield of the desired di-ketalated product.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The presence of water can hydrolyze the formed ketal, shifting the equilibrium back to the starting materials. Use anhydrous solvents and reagents.

  • Optimize Catalyst Amount: The concentration of the acid catalyst is crucial. Too little catalyst will result in a slow and incomplete reaction, while too much can lead to side reactions and degradation of the product. A catalytic amount of an acid like p-toluenesulfonic acid (PTSA) or boron trifluoride etherate (BF₃·OEt₂) is typically used.

  • Effective Water Removal: Employ a Dean-Stark apparatus or use a drying agent to remove the water formed during the reaction, driving the equilibrium towards product formation.

  • Increase Reaction Time: If the reaction is proceeding slowly, extending the reaction time may improve the conversion of starting material to the desired product. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Q2: My product is a mixture of regioisomers. How can I improve the selectivity for this compound?

The direct ketalization of myo-inositol often leads to a mixture of regioisomers, including the 1,2:4,5- and 1,2:3,4-di-o-cyclohexylidene isomers, due to the similar reactivity of the hydroxyl groups.[1] Achieving high regioselectivity can be challenging.

Troubleshooting Steps:

  • Kinetic vs. Thermodynamic Control: Reaction conditions can influence the product distribution. Lower temperatures may favor the kinetically preferred product, while higher temperatures can lead to the thermodynamically more stable product. Experiment with a range of temperatures to optimize for the desired isomer.

  • Choice of Cyclohexanone Source: Using a cyclohexanone derivative, such as 1,1-dimethoxycyclohexane, can sometimes offer better control over the reaction compared to cyclohexanone itself.

  • Purification is Key: Since obtaining complete regioselectivity in the reaction can be difficult, efficient separation of the isomers is critical. The desired 1,2:4,5 derivative can often be separated from the mixture by crystallization, while column chromatography is necessary to separate the other two derivatives.

Q3: I am observing the formation of a significant amount of mono-cyclohexylidene-myo-inositol. How can I favor the formation of the di-substituted product?

The formation of the mono-ketalated product is a common issue and indicates an incomplete reaction.

Troubleshooting Steps:

  • Stoichiometry of Reactants: Ensure that a sufficient excess of the cyclohexanone reagent is used to drive the reaction towards the formation of the di-ketalated product.

  • Reaction Time and Temperature: As with low overall yield, increasing the reaction time or temperature (within reasonable limits to avoid degradation) can promote the second ketalization step. Monitor the disappearance of the mono-substituted product by TLC.

Q4: How can I effectively purify the final product?

Purification is essential to isolate the desired this compound from unreacted starting materials, byproducts, and other isomers.

Recommended Purification Techniques:

  • Crystallization: This is often the most effective method for obtaining highly pure product, especially for separating it from the more soluble isomers.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the different inositol derivatives. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be effective.[1]

Frequently Asked Questions (FAQs)

What is the general principle behind the synthesis of this compound?

The synthesis is based on the acid-catalyzed condensation of myo-inositol with cyclohexanone or a cyclohexanone equivalent.[1] This reaction forms a five-membered cyclic ketal by protecting two adjacent hydroxyl groups of the myo-inositol ring with a cyclohexylidene group. The reaction is an equilibrium process, and removal of water is necessary to drive it to completion.

What are the most common acid catalysts used for this synthesis?

Commonly used acid catalysts include p-toluenesulfonic acid (PTSA) and boron trifluoride etherate (BF₃·OEt₂). The choice of catalyst can influence the reaction rate and the distribution of products.

What solvents are suitable for this reaction?

Aprotic solvents that can be rendered anhydrous are typically used. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common choices as they are good solvents for myo-inositol.

How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting material (myo-inositol), it is possible to observe the disappearance of the starting material and the appearance of the product spots (mono- and di-ketalated inositols).

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of di-o-cyclohexylidene-myo-inositol isomers. Note that the direct synthesis often produces a mixture of isomers.

Starting MaterialCyclohexanone SourceCatalystSolventTemperature (°C)Time (h)Product(s) and Yield(s)
myo-Inositol1-ethoxycyclohexenep-TsOHDMF100Not specifiedMixture of 1,2:3,4- (20%), 1,2:4,5- (30%), and 1,2:5,6- (35%) isomers

Experimental Protocols

General Protocol for the Synthesis of Di-o-cyclohexylidene-myo-inositol Isomers

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • myo-Inositol

  • 1-Ethoxycyclohexene (or Cyclohexanone and a dehydrating agent)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Anhydrous Dimethylformamide (DMF)

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexane, methanol)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of myo-inositol in anhydrous DMF, add 1-ethoxycyclohexene and a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized (e.g., 100 °C).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or silica gel column chromatography to separate the different isomers.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification myo-Inositol myo-Inositol Reaction_Vessel Reaction at Elevated Temperature myo-Inositol->Reaction_Vessel Cyclohexanone_Source Cyclohexanone Source (e.g., 1-Ethoxycyclohexene) Cyclohexanone_Source->Reaction_Vessel Catalyst Acid Catalyst (p-TsOH) Catalyst->Reaction_Vessel Solvent Anhydrous Solvent (DMF) Solvent->Reaction_Vessel Quenching Quenching with NaHCO3 soln. Reaction_Vessel->Quenching Reaction Completion Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing with Water and Brine Extraction->Washing Drying Drying and Concentration Washing->Drying Crude_Product Crude Mixture of Isomers Drying->Crude_Product Crystallization Crystallization Crude_Product->Crystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Final_Product 1,2:5,6-Di-o-cyclohexylidene- myo-inositol Crystallization->Final_Product Column_Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Low_Yield Low Yield of Di-ketalated Product Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Products Formation of Side Products (Mono-ketal, Isomers) Low_Yield->Side_Products Product_Decomposition Product Decomposition Low_Yield->Product_Decomposition Optimize_Conditions Optimize Reaction Conditions Incomplete_Reaction->Optimize_Conditions Improve_Purification Improve Purification Side_Products->Improve_Purification Product_Decomposition->Optimize_Conditions Increase_Time_Temp Increase Reaction Time/Temperature Optimize_Conditions->Increase_Time_Temp Use_Excess_Reagent Use Excess Cyclohexanone Source Optimize_Conditions->Use_Excess_Reagent Ensure_Anhydrous Ensure Anhydrous Conditions Optimize_Conditions->Ensure_Anhydrous Optimize_Catalyst Optimize Catalyst Concentration Optimize_Conditions->Optimize_Catalyst Crystallization Crystallization Improve_Purification->Crystallization Column_Chromatography Column Chromatography Improve_Purification->Column_Chromatography

Caption: Troubleshooting logic for improving the yield of this compound.

References

Technical Support Center: Purification of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield of the Desired Product

Question: I am getting a low yield of this compound after the reaction. What are the possible causes and how can I improve it?

Answer:

Low yields are often attributed to the formation of isomeric byproducts and incomplete reaction. Here are the potential causes and solutions:

  • Isomer Formation: The reaction of myo-inositol with cyclohexanone can produce a mixture of three isomers: 1,2:3,4-, 1,2:4,5-, and the desired this compound. The ratio of these isomers can be influenced by reaction conditions.

    • Solution: Careful control of reaction parameters such as temperature, reaction time, and the type of acid catalyst is crucial. Additionally, employing efficient purification methods like column chromatography is necessary to separate the desired isomer from the others.

  • Incomplete Reaction: If the reaction does not go to completion, you will have unreacted myo-inositol, which is highly polar and can complicate the work-up and purification process.

    • Solution: Ensure that the myo-inositol is completely dissolved in the reaction solvent (e.g., DMF) before adding other reagents. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Issue 2: Difficulty in Product Crystallization

Question: My product has oiled out or will not crystallize from the solution. What should I do?

Answer:

Difficulty in crystallization can be due to the presence of impurities or residual solvent.

  • Presence of Impurities: The presence of isomeric impurities can inhibit crystal formation.

    • Solution: First, try to purify the crude product using column chromatography to remove isomers and other impurities.

  • Residual Solvent: Even small amounts of the reaction solvent (e.g., DMF) can prevent crystallization.

    • Solution: Ensure the crude product is thoroughly dried under high vacuum to remove all residual solvents. If the product is a syrup, leaving it under vacuum for an extended period might induce solidification.

  • Incorrect Crystallization Solvent: The choice of solvent is critical for successful crystallization.

    • Solution: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[1][2] If ethanol does not work, you can try other solvent systems like methanol/water or ethyl acetate/hexane.

  • Supersaturation: The solution might be supersaturated.

    • Solution: Try scratching the inside of the flask with a glass rod to induce nucleation. Seeding the solution with a small crystal of the pure product can also initiate crystallization.

Issue 3: Product Purity is Not Satisfactory

Question: After purification, my product still shows impurities by NMR. How can I improve the purity?

Answer:

Achieving high purity often requires a combination of purification techniques.

  • Inefficient Separation of Isomers: Isomeric impurities are often difficult to separate completely.

    • Solution: A single purification step may not be sufficient. Consider performing a second purification step. For example, if you have already performed a column chromatography, a subsequent recrystallization can significantly improve the purity. For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[1]

  • Contamination with Unreacted Starting Materials: Unreacted cyclohexanone can sometimes be carried through the purification process.

    • Solution: Ensure proper work-up procedures to remove water-soluble and volatile impurities. A second recrystallization can also help in removing trace amounts of starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization from ethanol is often used to obtain a crystalline solid from the crude reaction mixture.[2] Column chromatography using silica gel with a gradient elution of hexane and ethyl acetate is effective for separating the desired isomer from other isomers and impurities.[3]

Q2: What are the expected yield and melting point of pure this compound?

A2: The reported yields and melting points can vary slightly depending on the experimental conditions and the purity of the product. The following table summarizes some reported values:

Purification MethodReported YieldMelting Point (°C)Reference
Recrystallization from ethanol65-70%174-175[2][4]
Not specified-204-206 (for L-chiro-inositol derivative)[1]

Q3: What are the main impurities to look out for during the synthesis and purification?

A3: The primary impurities encountered during the synthesis of this compound are:

  • Isomeric byproducts: 1,2:3,4-di-O-cyclohexylidene-myo-inositol and 1,2:4,5-di-O-cyclohexylidene-myo-inositol.[5]

  • Unreacted starting materials: myo-inositol and cyclohexanone.

  • Mono-ketalated products: myo-inositol protected with only one cyclohexylidene group.

Q4: How can I monitor the progress of the purification?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the purification process. By comparing the spots of the crude mixture, the fractions from column chromatography, and the purified product with a reference standard, you can assess the purity and identify the fractions containing the desired compound. NMR spectroscopy is the definitive method for confirming the structure and assessing the final purity of the product.[6]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool down slowly to room temperature. The product should start to crystallize. For better yields, you can place the flask in a refrigerator or an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of the solvent.

Protocol 2: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., a mixture of hexane and ethyl acetate with a low polarity).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Start the elution with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_outcome Outcome Start Crude Reaction Mixture Recrystallization Recrystallization (e.g., from Ethanol) Start->Recrystallization ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Start->ColumnChromatography TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC NMR NMR Spectroscopy TLC->NMR PureProduct Pure 1,2:5,6-Di-o-cyclohexylidene- myo-inositol NMR->PureProduct ImpureProduct Impure Product NMR->ImpureProduct Further Purification Needed ImpureProduct->Recrystallization ImpureProduct->ColumnChromatography

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_problem Problem cluster_diagnosis Diagnosis cluster_cause Potential Cause cluster_solution Solution Problem Purification Issue LowYield Low Yield? Problem->LowYield NoCrystals Product Oiling Out/ No Crystallization? Problem->NoCrystals Impure Impure by NMR? Problem->Impure Isomers Isomer Formation LowYield->Isomers Impurities Impurities Present NoCrystals->Impurities ResidualSolvent Residual Solvent NoCrystals->ResidualSolvent Recrystallize Recrystallize from Ethanol NoCrystals->Recrystallize InefficientSep Inefficient Separation Impure->InefficientSep Optimize Optimize Reaction Conditions Isomers->Optimize Column Perform Column Chromatography Isomers->Column Impurities->Column Dry Dry Thoroughly Under Vacuum ResidualSolvent->Dry InefficientSep->Column Repeat Repeat Purification Step InefficientSep->Repeat

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Selective Deprotection of Cyclohexylidene Ketals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the selective deprotection of cyclohexylidene ketals.

Troubleshooting Guide

This guide addresses common issues encountered during the selective deprotection of cyclohexylidene ketals in a question-and-answer format.

Question: My deprotection reaction is incomplete, and I still have a significant amount of starting material. What are the possible causes and solutions?

Answer:

Incomplete deprotection is a frequent challenge. Several factors could be at play:

  • Insufficient Acid Catalyst: The concentration or strength of the acid catalyst may be too low.

    • Solution: Gradually increase the concentration of the acid or switch to a stronger acid. For instance, if dilute acetic acid is ineffective, consider using trifluoroacetic acid (TFA) or a Lewis acid like bismuth nitrate.[1]

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

    • Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Temperature: The reaction temperature might be too low to overcome the activation energy.

    • Solution: Cautiously increase the reaction temperature while monitoring for potential side reactions.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol can facilitate the hydrolysis.

    • Solution: If using an aprotic solvent, consider switching to or adding a protic co-solvent.

Question: I am observing a low yield of my desired product after deprotection. What could be the reasons?

Answer:

Low yields can stem from product decomposition or competing side reactions:

  • Substrate Decomposition: The product may be unstable under the acidic conditions required for deprotection, especially if it contains other acid-sensitive functional groups.[2]

    • Solution: Employ milder deprotection methods. This could involve using weaker acids, catalytic amounts of a Lewis acid (e.g., cerium(III) triflate), or non-acidic methods.[3]

  • Side Reactions: Undesired reactions, such as elimination or rearrangement, can consume the product. In carbohydrate chemistry, migration of acyl protecting groups can be a common side reaction under acidic conditions.

    • Solution: Optimize the reaction conditions by lowering the temperature or using a more selective catalyst. The use of scavengers can also mitigate side reactions in some cases.

  • Work-up Issues: The product might be lost during the extraction or purification process.

    • Solution: Ensure the pH is neutralized before extraction. Employ appropriate purification techniques, such as flash chromatography with a suitable solvent system.

Question: How can I achieve regioselective deprotection of one cyclohexylidene ketal in the presence of another?

Answer:

Regioselective deprotection is a significant challenge, particularly in polyhydroxylated molecules like carbohydrates.[4][5] The relative stability of different ketals can be exploited:

  • Steric Hindrance: Terminal or less sterically hindered cyclohexylidene ketals are generally more labile to acidic hydrolysis than internal or more hindered ones.[5]

    • Solution: Use carefully controlled acidic conditions (e.g., dilute acetic acid in an aqueous co-solvent) and monitor the reaction closely to stop it once the desired ketal is cleaved.

  • Electronic Effects: The electronic environment around the ketal can influence its reactivity.

    • Solution: This is an inherent property of the substrate. However, understanding these effects can help in predicting which ketal is more likely to be cleaved first.

Question: My substrate contains other acid-sensitive protecting groups (e.g., silyl ethers, Boc groups). How can I selectively deprotect the cyclohexylidene ketal?

Answer:

Chemoselectivity is crucial in complex molecule synthesis.[1][2] Several strategies can be employed:

  • Mild Lewis Acids: Certain Lewis acids can selectively cleave ketals in the presence of other acid-labile groups. Bismuth nitrate has been shown to deprotect acetals and ketals chemoselectively.[1]

  • Enzymatic Deprotection: In some specific cases, enzymatic methods can offer high selectivity.

  • Neutral Conditions: Methods that operate under neutral conditions, such as those using triphenylphosphine and carbon tetrabromide, can be advantageous.[6] Electrochemical methods have also been developed for deprotection under neutral conditions.[7]

Frequently Asked Questions (FAQs)

Q1: What are the standard acidic conditions for cyclohexylidene ketal deprotection?

A common method involves using a mixture of acetic acid and water, often with a co-solvent like THF or dioxane to ensure solubility.[5] For more robust ketals, stronger acids like trifluoroacetic acid (TFA) or mineral acids (e.g., HCl, H₂SO₄) in dilute aqueous solutions can be used, though with a higher risk of side reactions.[8]

Q2: Are there any non-acidic methods for cyclohexylidene ketal deprotection?

Yes, several methods avoid acidic conditions. These include:

  • Reductive cleavage: Using reagents like diisobutylaluminium hydride (DIBAL-H) can reductively open the ketal to give a mono-protected diol.

  • Oxidative cleavage: Reagents such as N-bromosuccinimide (NBS) can be used for oxidative cleavage.[5]

  • Neutral hydrolysis: Conditions using reagents like iodine in acetone or triphenylphosphine/carbon tetrabromide have been reported for the deprotection of acetals and ketals under neutral conditions.[6][8]

Q3: How do I monitor the progress of my deprotection reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method. A spot for the starting material, the product, and potentially intermediates should be visible. Staining with a suitable agent (e.g., p-anisaldehyde or potassium permanganate) is often necessary for visualizing carbohydrates and other polyhydroxylated compounds. LC-MS can also be a powerful tool for monitoring the reaction and identifying products and byproducts.

Q4: What are common side reactions to watch out for during acidic deprotection?

Besides incomplete reaction and low yield, be aware of:

  • Migration of acyl groups: In carbohydrate chemistry, acyl protecting groups can migrate between adjacent hydroxyl groups under acidic conditions.

  • Elimination reactions: If a hydroxyl group is revealed that is beta to a good leaving group, elimination can occur.

  • Epimerization: If a stereocenter is adjacent to the carbonyl group that is being deprotected, epimerization can occur under harsh acidic or basic conditions.

  • Cleavage of other acid-sensitive groups: Silyl ethers (especially TMS, TES, TBS), Boc groups, and trityl ethers are all susceptible to cleavage under acidic conditions.[2]

Data Presentation

The following tables summarize various conditions for the deprotection of ketals, including cyclohexylidene ketals where specific data is available. Note that many literature examples focus on the more common isopropylidene (acetonide) ketals, but the principles are generally applicable to cyclohexylidene ketals.

Table 1: Comparison of Acidic Deprotection Methods

Catalyst/ReagentSubstrate TypeSolventTemp. (°C)TimeYield (%)Reference
80% Acetic AcidCarbohydrate with multiple isopropylidene ketalsH₂ORT12 h>90[5]
0.1 M HClSimple acetalTHF/H₂ORT2 h95[8]
p-TsOHGeneral ketalAcetone/H₂ORT1-4 h85-95[8]
Trifluoroacetic Acid (TFA)Complex natural product intermediateCH₂Cl₂/H₂O0 - RT0.5-2 hVaries[9]

Table 2: Comparison of Mild and Chemoselective Deprotection Methods

Catalyst/ReagentSubstrate TypeSolventTemp. (°C)TimeYield (%)Reference
Bi(NO₃)₃·5H₂O (20 mol%)Acyclic ketalsCH₂Cl₂RT15 min98[1]
Ce(OTf)₃ (cat.)Various acetals/ketalsWet NitromethaneRT0.5-3 h85-95[3]
I₂ (10 mol%)Various acetals/ketalsAcetoneRT<10 min>90[8]
PPh₃/CBr₄Aliphatic ketalsCH₂Cl₂RT2-4 h80-95[6]
Electrochemical (LiClO₄)Cyclic acetals/ketalsCH₃CNRT2-5 h55-99[7]

Experimental Protocols

Protocol 1: General Acidic Deprotection using Acetic Acid

  • Dissolution: Dissolve the cyclohexylidene ketal-protected substrate in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid). A co-solvent such as tetrahydrofuran (THF) can be added to improve solubility.

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chemoselective Deprotection using Bismuth Nitrate

  • Setup: To a solution of the cyclohexylidene ketal in dichloromethane (CH₂Cl₂), add bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O, typically 10-25 mol%).[1]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 15-60 minutes.[1]

  • Work-up:

    • Upon completion, filter the reaction mixture through a short pad of celite or silica gel to remove the bismuth salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent in vacuo.

  • Purification: The crude product can be further purified by column chromatography if necessary.

Visualizations

Deprotection_Workflow start Start: Cyclohexylidene Ketal-Protected Substrate dissolve Dissolve substrate in appropriate solvent start->dissolve add_reagent Add deprotection reagent (e.g., acid, Lewis acid) dissolve->add_reagent reaction Stir at specified temperature add_reagent->reaction monitor Monitor reaction by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous work-up and extraction monitor->workup Complete incomplete Reaction Incomplete monitor->incomplete purify Purify by column chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for the deprotection of cyclohexylidene ketals.

Troubleshooting_Tree start Deprotection Issue incomplete Incomplete Reaction? start->incomplete low_yield Low Yield? incomplete->low_yield No increase_time Increase reaction time incomplete->increase_time Yes selectivity Poor Selectivity? low_yield->selectivity No milder_cond Use milder conditions (weaker acid, lower temp) low_yield->milder_cond Yes milder_reagent Use milder/more selective reagent (e.g., Lewis Acid) selectivity->milder_reagent Yes increase_temp Increase temperature increase_time->increase_temp stronger_acid Use stronger/more catalyst increase_temp->stronger_acid check_workup Optimize work-up procedure milder_cond->check_workup check_stability Assess product stability check_workup->check_stability lower_temp Lower reaction temperature milder_reagent->lower_temp protect_other_groups Re-evaluate protecting group strategy lower_temp->protect_other_groups

Caption: Decision tree for troubleshooting common deprotection issues.

Regioselectivity_Concept cluster_0 Poly-protected Carbohydrate cluster_1 Selective Deprotection mol R-O-  | -O-Sugar-O-  |        | -O-------O-R' reagent Mild Acidic Conditions mol->reagent prod HO-  | HO-Sugar-O-  |        | -O-------O-R' reagent->prod Preferential cleavage of less hindered ketal

Caption: Conceptual diagram of regioselective deprotection.

References

side reactions in the synthesis of myo-inositol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Synthesis of myo-Inositol Derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and access relevant experimental protocols and pathway information.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions.

Issue 1: Low yield of the desired regioisomer during acylation

Question: I am performing a mono-acylation on a partially protected myo-inositol derivative, but I am getting a mixture of isomers, resulting in a low yield of my target compound. What could be the cause, and how can I improve the regioselectivity?

Possible Cause: The regioselectivity of acylation in myo-inositol chemistry is highly dependent on the reaction conditions, particularly the base and solvent used. The relative reactivity of the hydroxyl groups can be subtly altered by these conditions, leading to the formation of multiple isomers. Acyl migration, where a protecting group moves from one hydroxyl group to another, can also occur, especially under acidic or basic conditions.

Troubleshooting and Solutions:

  • Optimize the Base: The choice of base can significantly influence which hydroxyl group is deprotonated and subsequently acylated. Strong, non-nucleophilic bases are often preferred.

  • Solvent Selection: The polarity and coordinating ability of the solvent can affect the reactivity of the different hydroxyl groups.

  • Protecting Group Strategy: Ensure that your protecting group strategy effectively differentiates the hydroxyl groups to direct the acylation to the desired position.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

Quantitative Data on Regioselective Acylation:

Target ProductAcylating AgentBase/CatalystSolventTemperature (°C)Major Product Yield (%)Major Side Product(s) and Yield (%)Reference
2-O-Acetyl-myo-inositolTriethyl orthoacetatePTSADMFRefluxQuantitativeNot reported[1]
2-O-Benzoyl-myo-inositolTrimethyl orthobenzoatePTSADMSO>140High (not specified)Not reported[1]
1- or 3-O-Benzoyl-2,6-di-O-benzyl-myo-inositolTFA Hydrolysis of OrthobenzoateTFADCMNot specifiedNot specified5-O-Trifluoroacetyl derivative (8%)[1]
Primary alcohol benzoylation1-BenzoylimidazoleDBUMeCN50Good selectivityNot specified[2]
Issue 2: Epimerization of myo-inositol to chiro- or scyllo-inositol

Question: During a reaction to modify a specific hydroxyl group on the myo-inositol ring, I've identified the formation of chiro- or scyllo-inositol derivatives as side products. What causes this epimerization, and how can I minimize it?

Possible Cause: Epimerization, the change in stereochemistry at one chiral center, can occur under certain reaction conditions, particularly those involving oxidation-reduction sequences or prolonged exposure to acidic or basic conditions. The conversion of myo-inositol to D-chiro-inositol is a known biological process catalyzed by epimerases and can also occur chemically.

Troubleshooting and Solutions:

  • Avoid Harsh Conditions: Minimize exposure to strong acids or bases and high temperatures, which can promote epimerization.

  • Alternative Synthetic Routes: If epimerization is persistent, consider a different synthetic strategy that avoids conditions known to cause it. For example, instead of an oxidation-reduction sequence, a direct displacement with inversion of configuration (e.g., via a sulfonate ester) might be a better option.

  • Careful pH Control: Maintain a neutral or near-neutral pH throughout the reaction and workup steps whenever possible.

Quantitative Data on Epimerization:

Starting MaterialConditionsMajor ProductMajor Product Yield (%)Epimerization Side ProductSide Product Yield (%)Reference
¹⁴C-myo-inositolIncubation in non-sterile soil¹⁴C-myo-inositol96%¹⁴C-chiro-inositol~4%[3]
myo-inositolin vivo (rat tissues)myo-inositolDecreasedD-chiro-inositolDecreased conversion in diabetic models[4]
Issue 3: Incomplete Deprotection of Isopropylidene Acetals

Question: I am having trouble completely removing the isopropylidene (acetonide) protecting groups from my myo-inositol derivative. I still see starting material or partially deprotected intermediates in my reaction mixture. How can I ensure complete deprotection?

Possible Cause: The stability of isopropylidene acetals can vary depending on their position on the myo-inositol ring and the overall steric environment of the molecule. Incomplete deprotection is often due to insufficient reaction time, weak acidic conditions, or steric hindrance.

Troubleshooting and Solutions:

  • Increase Reaction Time: Monitor the reaction by TLC and allow it to proceed until all the starting material has been consumed.

  • Stronger Acidic Conditions: If milder conditions are ineffective, a stronger acid catalyst or a higher concentration of the acid may be required. However, be cautious as this can also lead to other side reactions like acyl migration or epimerization.

  • Choice of Solvent: The solvent can influence the rate of deprotection. Protic solvents like methanol or ethanol are often used in conjunction with an acid catalyst.

  • Elevated Temperature: Gently heating the reaction mixture can facilitate the cleavage of stubborn acetals.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of acyl migration in myo-inositol synthesis?

A1: Acyl migration is most commonly caused by exposure to acidic or basic conditions, which can catalyze the intramolecular transfer of an acyl group between adjacent hydroxyl groups. This is particularly problematic when attempting to selectively protect or deprotect hydroxyls. To minimize acyl migration, it is crucial to use mild reaction conditions and carefully control the pH during both the reaction and the workup.

Q2: How can I selectively protect the equatorial hydroxyl groups over the axial one?

A2: The axial hydroxyl group at the C2 position of myo-inositol is generally less reactive than the five equatorial hydroxyls due to steric hindrance. Therefore, reactions that are sensitive to steric bulk, such as reactions with bulky protecting groups (e.g., silyl ethers), will preferentially occur at the equatorial positions. Kinetically controlled reactions at low temperatures also tend to favor reaction at the more accessible equatorial hydroxyls.

Q3: What are the advantages of using orthoesters as protecting groups in myo-inositol chemistry?

A3: Orthoesters are useful protecting groups for myo-inositol because they can simultaneously protect three alternating hydroxyl groups (1, 3, and 5) in a single step. This provides a rigid, chair-like conformation and leaves the 2, 4, and 6 hydroxyls available for further modification. Furthermore, the regioselective opening of orthoesters under acidic conditions can be exploited to introduce an acyl group at a specific position, offering a powerful tool for the synthesis of complex derivatives.[1]

Q4: Can I use enzymatic methods to synthesize specific myo-inositol derivatives?

A4: Yes, enzymatic methods can offer high selectivity and mild reaction conditions, which are often advantageous over traditional chemical synthesis. For example, kinases can be used for regioselective phosphorylation, and lipases can be employed for selective acylation or deacylation. There are also established biochemical protocols for the synthesis of complex derivatives like phosphatidylinositol.[5]

Experimental Protocols

Protocol 1: Regioselective Synthesis of myo-Inositol 2-O-Acetate

This protocol is adapted from a procedure describing the regioselective opening of a myo-inositol orthoester.[1]

Materials:

  • myo-Inositol 1,3,5-orthoacetate

  • Trifluoroacetic acid (TFA)

  • Water

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Prepare myo-inositol 1,3,5-orthoacetate by treating myo-inositol with triethyl orthoacetate and a catalytic amount of p-toluenesulfonic acid (PTSA) in DMF under reflux.

  • To the purified myo-inositol 1,3,5-orthoacetate, add a 10:1 mixture of aqueous TFA.

  • Stir the solution at room temperature. The reaction is typically very fast and can be monitored by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), neutralize the reaction mixture carefully.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield pure myo-inositol 2-O-acetate. The reported yield is quantitative.[1]

Protocol 2: Synthesis of Phosphatidylinositol (Biochemical Method)

This protocol provides a general outline for the enzymatic synthesis of phosphatidylinositol (PI) from phosphatidylcholine (PC).[5]

Materials:

  • Phosphatidylcholine (PC) with desired acyl chains

  • Phospholipase D (PLD) from Streptomyces chromofuscus

  • CDP-diacylglycerol synthase (CDS)

  • PI synthase (PIS)

  • Reaction buffer

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • HPLC system for purification

Procedure:

  • Step 1: Generation of Phosphatidic Acid (PA): Incubate the starting PC with PLD in a suitable reaction buffer to hydrolyze the choline headgroup, yielding PA.

  • Step 2: Synthesis of CDP-diacylglycerol (CDP-DAG): In the same reaction vessel, add CDS and its required cofactors to convert the PA into CDP-DAG.

  • Step 3: Synthesis of Phosphatidylinositol (PI): Introduce PIS and myo-inositol to the reaction mixture to catalyze the formation of PI from CDP-DAG.

  • Lipid Extraction: Once the reaction is complete, extract the lipids from the aqueous reaction mixture using a standard Bligh-Dyer or Folch extraction method.

  • Purification: Purify the PI from the lipid extract using high-performance liquid chromatography (HPLC). The final yield of purified PI is typically in the range of 25-35%.[5]

Visualizations

Myo-Inositol Metabolism and Signaling Pathway

This diagram illustrates the central role of myo-inositol in cellular signaling, including its synthesis from glucose, incorporation into phosphoinositides, and the generation of second messengers.

MyoInositol_Signaling cluster_synthesis Biosynthesis cluster_pi_cycle Phosphoinositide Cycle Glucose-6-Phosphate Glucose-6-Phosphate myo-Inositol-1-Phosphate myo-Inositol-1-Phosphate Glucose-6-Phosphate->myo-Inositol-1-Phosphate MIPS myo-Inositol myo-Inositol myo-Inositol-1-Phosphate->myo-Inositol IMPase PI Phosphatidylinositol (PI) myo-Inositol->PI PI Synthase Epimerization Epimerization myo-Inositol->Epimerization PIP PI-4-Phosphate (PIP) PI->PIP PI4K PIP2 PI-4,5-Bisphosphate (PIP2) PIP->PIP2 PIP5K DAG Diacylglycerol (DAG) PIP2->DAG PLC IP3 Inositol-1,4,5-Trisphosphate (IP3) PIP2->IP3 PLC Protein Kinase C Activation Protein Kinase C Activation DAG->Protein Kinase C Activation Ca2 Ca²⁺ Release IP3->Ca2 D-chiro-inositol D-chiro-inositol Epimerization->D-chiro-inositol

Caption: Overview of myo-inositol synthesis and its role in the phosphoinositide signaling pathway.

Experimental Workflow: Synthesis of Phosphatidylinositol

This diagram outlines the key steps in the biochemical synthesis of phosphatidylinositol from phosphatidylcholine.

PI_Synthesis_Workflow PC 1. Start with Phosphatidylcholine (PC) PLD 2. Add Phospholipase D (PLD) PC->PLD PA 3. Generate Phosphatidic Acid (PA) PLD->PA CDS 4. Add CDP-diacylglycerol Synthase (CDS) PA->CDS CDPDAG 5. Synthesize CDP-diacylglycerol (CDP-DAG) CDS->CDPDAG PIS 6. Add PI Synthase (PIS) and myo-Inositol CDPDAG->PIS PI 7. Synthesize Phosphatidylinositol (PI) PIS->PI Extract 8. Lipid Extraction PI->Extract Purify 9. HPLC Purification Extract->Purify FinalPI Pure Phosphatidylinositol Purify->FinalPI

Caption: Step-by-step workflow for the enzymatic synthesis of phosphatidylinositol.

Logical Relationship: Troubleshooting Regioselective Acylation

This diagram illustrates the decision-making process for troubleshooting poor regioselectivity in myo-inositol acylation.

Acylation_Troubleshooting Start Low Regioselectivity in Acylation Cause1 Suboptimal Base? Start->Cause1 Cause2 Inappropriate Solvent? Start->Cause2 Cause3 Acyl Migration? Start->Cause3 Cause4 Steric/Electronic Effects? Start->Cause4 Solution1 Screen different bases (e.g., pyridine, DMAP, Hunig's base) Cause1->Solution1 Solution2 Test various solvents (e.g., DCM, MeCN, THF) Cause2->Solution2 Solution3 Use milder conditions (lower temp, shorter time) Cause3->Solution3 Solution4 Re-evaluate protecting group strategy Cause4->Solution4 Result Result Solution1->Result Improved Selectivity Solution2->Result Solution3->Result Solution4->Result

References

Technical Support Center: Optimization of Acid-Catalyzed Ketalization of myo-Inositol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acid-catalyzed ketalization of myo-inositol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my ketalization reaction resulting in a low yield of the desired di-isopropylidene-myo-inositol?

Low yields can stem from several factors. Incomplete reactions, degradation of the starting material or product, and formation of multiple products are common culprits.

  • Incomplete Reaction: Ensure your reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). If the starting material is still present after an extended period, consider increasing the reaction time or the amount of catalyst. The reaction solvent also plays a crucial role; acetone is commonly used not only as a reagent but also as the solvent.

  • Catalyst Issues: The choice and amount of acid catalyst are critical. While strong acids like sulfuric acid or p-toluenesulfonic acid are effective, they can also promote side reactions if used in excess or at high temperatures. Consider using a milder catalyst or decreasing the catalyst loading.

  • Water Scavenging: The ketalization reaction produces water, which can hydrolyze the formed ketal back to the starting materials, thus limiting the yield. It is crucial to remove water as it is formed. Using a dehydrating agent like 2,2-dimethoxypropane, which also serves as the ketal source, is a common and effective strategy.

  • Reaction Temperature: While heating can accelerate the reaction, excessive temperatures can lead to the formation of undesired byproducts and decomposition. The optimal temperature should be determined empirically, often starting at room temperature and gently heating if necessary.

2. My reaction is producing a mixture of mono-, di-, and tri-ketalated products. How can I improve the regioselectivity for the desired di-ketal?

Controlling the regioselectivity to favor the formation of 1,2:4,5-di-O-isopropylidene-myo-inositol or 1,2:5,6-di-O-isopropylidene-myo-inositol is a common challenge.[1][2]

  • Stoichiometry of the Ketalizing Agent: Carefully controlling the equivalents of your ketalizing agent (e.g., acetone or 2,2-dimethoxypropane) is essential. Using a large excess can favor the formation of fully protected tri-ketals, while insufficient amounts will lead to mono-ketalated products.

  • Reaction Time: Shorter reaction times will generally favor the formation of the kinetically preferred products. The formation of the thermodynamically more stable di-ketal may require longer reaction times or specific catalytic conditions. Monitoring the reaction progress is key to stopping it at the optimal point.

  • Catalyst Choice: The nature of the acid catalyst can influence the regioselectivity. Experiment with different catalysts (e.g., p-TsOH, CSA, sulfuric acid) to find the one that provides the best selectivity for your desired isomer.

  • Purification: A mixture of products is often unavoidable to some extent. Efficient purification by column chromatography is typically required to isolate the desired di-ketal isomer.

3. I am observing unexpected byproducts in my reaction mixture. What are they and how can I avoid them?

The formation of byproducts is often related to the reaction conditions.

  • Orthoester Formation: In some cases, orthoesters can form as byproducts.[3][4] This can sometimes be minimized by careful control of the stoichiometry and reaction conditions.

  • Degradation Products: Strong acidic conditions and high temperatures can lead to the degradation of myo-inositol or the ketalated products, resulting in a complex mixture of byproducts. Using milder reaction conditions can help to mitigate this.

  • Acetal Migration: Under acidic conditions, there is a possibility of acetal migration, leading to a mixture of different di-ketal isomers. This is often an equilibrium process, and the product distribution can be influenced by the reaction time and temperature.

4. What are the recommended work-up and purification procedures for myo-inositol ketalization reactions?

Proper work-up and purification are critical for isolating the desired product in high purity.

  • Quenching the Reaction: The reaction should be quenched by neutralizing the acid catalyst. This is typically done by adding a base such as sodium bicarbonate solution or triethylamine until the pH is neutral.

  • Extraction: After quenching, the product is usually extracted from the aqueous phase using an organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary to maximize the recovery of the product.

  • Washing: The combined organic extracts should be washed with brine to remove any remaining water and water-soluble impurities.

  • Drying and Concentration: The organic layer is then dried over an anhydrous salt such as sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is typically a mixture of isomers and partially reacted material, which necessitates purification by column chromatography on silica gel. The choice of eluent system will depend on the polarity of the products but is often a mixture of hexane and ethyl acetate.

Quantitative Data Summary

CatalystKetalizing AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
p-TsOH2,2-DimethoxypropaneDMF8041,2:4,5-Di-O-isopropylidene-myo-inositol65Fictional Example
H₂SO₄AcetoneAcetoneReflux121,2:5,6-Di-O-isopropylidene-myo-inositol58Fictional Example
CSA2,2-DimethoxypropaneAcetone25241,2:4,5-Di-O-isopropylidene-myo-inositol72Fictional Example

Note: The data in this table is illustrative and may not represent specific literature values. Researchers should consult the primary literature for detailed experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 1,2:4,5-di-O-isopropylidene-myo-inositol

  • To a suspension of myo-inositol (10 g, 55.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) is added 2,2-dimethoxypropane (34.4 mL, 277.5 mmol) and p-toluenesulfonic acid monohydrate (0.53 g, 2.78 mmol).

  • The mixture is stirred at 80°C for 4 hours.

  • The reaction is monitored by TLC (ethyl acetate/hexane, 1:1).

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of saturated sodium bicarbonate solution until the pH is neutral.

  • The mixture is concentrated under reduced pressure to remove most of the DMF.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the title compound as a white solid.

Protocol 2: Synthesis of 1,2:5,6-di-O-isopropylidene-myo-inositol

  • A suspension of myo-inositol (5 g, 27.7 mmol) in acetone (250 mL) is treated with a catalytic amount of concentrated sulfuric acid (0.5 mL).

  • The mixture is stirred at reflux for 12 hours.

  • The reaction progress is monitored by TLC (chloroform/methanol, 9:1).

  • After cooling to room temperature, the reaction is neutralized by the addition of solid sodium bicarbonate.

  • The solid is filtered off, and the filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel (eluting with a gradient of chloroform/methanol) to yield the desired product.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start myo-Inositol react Stirring at Optimal Temperature start->react reagents Ketalizing Agent (e.g., 2,2-DMP) reagents->react catalyst Acid Catalyst (e.g., p-TsOH) catalyst->react solvent Anhydrous Solvent (e.g., DMF) solvent->react monitor TLC Monitoring react->monitor quench Quench with Base monitor->quench extract Solvent Extraction quench->extract wash Wash with Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for the acid-catalyzed ketalization of myo-inositol.

Troubleshooting_Logic cluster_yield Low Yield cluster_selectivity Poor Regioselectivity cluster_byproducts Byproduct Formation cluster_solutions Potential Solutions issue Problem Encountered incomplete Incomplete Reaction? issue->incomplete degradation Degradation? issue->degradation water Water Present? issue->water stoichiometry Incorrect Stoichiometry? issue->stoichiometry time Suboptimal Time? issue->time catalyst_select Wrong Catalyst? issue->catalyst_select harsh_conditions Conditions too Harsh? issue->harsh_conditions orthoester Orthoester Formation? issue->orthoester sol_time Increase Reaction Time incomplete->sol_time sol_catalyst Adjust Catalyst incomplete->sol_catalyst sol_temp Lower Temperature degradation->sol_temp sol_mild Use Milder Conditions degradation->sol_mild sol_dehydrate Add Dehydrating Agent water->sol_dehydrate sol_stoich Adjust Stoichiometry stoichiometry->sol_stoich sol_monitor Optimize Reaction Time time->sol_monitor catalyst_select->sol_catalyst harsh_conditions->sol_mild sol_purify Improve Purification orthoester->sol_purify

Caption: Troubleshooting logic for common issues in myo-inositol ketalization.

References

Technical Support Center: Enzymatic Resolution of Inositol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic resolution of inositol isomers.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures.

Question: Why am I observing low or no enzymatic activity?

Answer:

Several factors can contribute to low or absent enzymatic activity. Consider the following troubleshooting steps:

  • Enzyme Quality and Storage:

    • Confirm the enzyme's activity from the supplier's certificate of analysis.

    • Ensure the enzyme has been stored at the correct temperature and handled according to the manufacturer's instructions to prevent denaturation.

    • Repeated freeze-thaw cycles can diminish enzyme activity. Aliquot the enzyme upon receipt.

  • Reaction Conditions:

    • pH: The pH of the reaction buffer is critical for optimal enzyme function. Verify the pH of your buffer and ensure it aligns with the enzyme's specified optimal pH.[1] Minor deviations can significantly impact activity.

    • Temperature: Most enzymes have an optimal temperature for activity. Incubating the reaction at a suboptimal temperature will decrease the reaction rate. Conversely, excessive heat can lead to denaturation.

    • Cofactors: Some enzymes require specific cofactors (e.g., metal ions) for their activity. Check the protocol and ensure all necessary cofactors are present in the correct concentrations.

  • Substrate Issues:

    • Purity: Impurities in the inositol isomer substrate mixture can inhibit enzyme activity. Confirm the purity of your substrate.

    • Concentration: Ensure the substrate concentration is appropriate. Very high concentrations can sometimes lead to substrate inhibition.

  • Inhibitors:

    • The presence of known or unknown inhibitors in your reaction mixture can drastically reduce enzyme activity.[2][3][4] These can be contaminants from your substrate, buffer components, or other reagents. Consider running a control reaction with a known substrate to test for inhibition.

Question: My product yield is consistently low. How can I improve it?

Answer:

Low product yield in enzymatic resolution can be addressed by optimizing several experimental parameters:

  • Reaction Time: The reaction may not have proceeded to completion. Perform a time-course experiment to determine the optimal reaction time for maximum yield.

  • Enzyme Concentration: Increasing the enzyme concentration can lead to a higher product yield in a shorter amount of time. However, this should be balanced with cost considerations.

  • Substrate Loading: While ensuring the substrate concentration is not inhibitory, check if you are starting with a sufficient amount of the racemic inositol isomer mixture.

  • Product Inhibition: The accumulating product of the enzymatic reaction can sometimes inhibit the enzyme, slowing down the reaction rate over time. If product inhibition is suspected, consider strategies to remove the product as it is formed, such as using a biphasic system or in-situ product removal techniques.

  • Equilibrium: For reversible reactions, the equilibrium position may not favor product formation. Consider strategies to shift the equilibrium, such as removing one of the products.

Question: I am having difficulty separating the product from the unreacted substrate and other isomers. What can I do?

Answer:

Achieving good separation of inositol isomers can be challenging due to their structural similarity. Here are some suggestions for improving separation:

  • Chromatography Method Optimization:

    • High-Performance Liquid Chromatography (HPLC): This is a common method for separating inositol isomers.[5][6]

      • Column Selection: Different HPLC columns can provide varying degrees of resolution. For inositol isomers, ion-exchange columns, particularly those with a calcium-form cation-exchange resin, have shown good separation.[5] Amine-based columns (HILIC) can also be effective.[6]

      • Mobile Phase: The composition of the mobile phase is crucial. For ion-exchange chromatography, water is often used as the eluent.[5] In HILIC, a gradient of an organic solvent like acetonitrile or acetone with an aqueous buffer is typically employed.[6]

      • Temperature: Column temperature can influence separation. Optimizing the column temperature can improve peak shape and resolution.[6]

    • Gas Chromatography (GC): GC can also be used for inositol isomer analysis, but it typically requires derivatization of the hydroxyl groups to make the compounds volatile.[5] Trimethylsilyl (TMS) ether derivatives are commonly used.[5]

  • Detection Method:

    • Pulsed Amperometric Detection (PAD): This is a highly sensitive method for detecting underivatized polyhydroxylated compounds like inositols after HPLC separation.[5]

    • Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS/MS or GC-MS) provides high selectivity and sensitivity for identifying and quantifying isomers.[7][8][9]

Frequently Asked Questions (FAQs)

What are inositol isomers and why is their resolution important?

Inositols are a group of nine stereoisomers of cyclohexane-1,2,3,4,5,6-hexol.[7] myo-inositol is the most common isomer in nature.[7] These isomers and their phosphorylated derivatives are crucial signaling molecules in various cellular processes, including cell growth, differentiation, and apoptosis.[10] The specific biological activity often depends on the stereochemistry of the inositol isomer. Therefore, obtaining enantiomerically pure isomers is essential for studying their specific biological functions and for the development of targeted therapeutics.

Which enzymes are commonly used for the resolution of inositol isomers?

A variety of enzymes can be employed for the kinetic resolution of inositol isomers and their derivatives. These include:

  • Lipases: These enzymes are frequently used for the enantioselective acylation or deacylation of inositol derivatives.[11]

  • Phosphatases: Inositol monophosphatases and polyphosphatases can selectively dephosphorylate specific phosphorylated inositol isomers.[3][12]

  • Kinases: These enzymes can enantioselectively phosphorylate inositol isomers.

  • Epimerases: In vivo, epimerases are responsible for interconverting inositol isomers, such as the conversion of myo-inositol to D-chiro-inositol.[13][14]

What analytical techniques are used to monitor the progress of the enzymatic resolution?

Several analytical techniques can be used to monitor the reaction progress by quantifying the substrate and product concentrations over time:

  • High-Performance Liquid Chromatography (HPLC): As mentioned in the troubleshooting section, HPLC with various detectors (e.g., PAD, MS) is a powerful tool for separating and quantifying inositol isomers.[5][6][15][16]

  • Gas Chromatography (GC): GC, typically after derivatization, can also be employed for quantitative analysis.[5]

  • Enzymatic Assays: Specific enzymatic assays can be used to quantify the concentration of a particular inositol isomer or its phosphorylated derivative.[17][18]

Data Presentation

Table 1: HPLC and LC-MS/MS Method Parameters for Inositol Isomer Analysis

ParameterHPLC Method 1[7]HPLC Method 2[6]
Column Prevail Carbohydrate ES (4.6 mm × 250 mm, 5 µm)TSKgel Amide-80 (4.6mm ID x 15cm, 3μm)
Mobile Phase Isocratic: 5 mM ammonium acetate (25%) and acetonitrile (75%)Gradient: A: 0.1% formic acid in water, B: 0.1% formic acid in acetone
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C15°C
Detection Triple Quadrupole LC/MSEvaporative Light Scattering Detector (ELSD)

Table 2: Performance Characteristics of an LC-MS/MS Method for myo-Inositol Quantification [7]

ParameterValue
Limit of Detection (LOD) 0.05 mg/L
Limit of Quantitation (LOQ) 0.17 mg/L
Method Detection Limit (MDL) 17 mg/kg
Recovery 98.07 - 98.43%
Relative Standard Deviation (RSD) 1.93 - 2.74%

Experimental Protocols

Protocol 1: General Workflow for Enzymatic Resolution of Inositol Isomers

This protocol outlines a general workflow for the kinetic resolution of a racemic mixture of inositol isomers using a lipase for enantioselective acylation.

  • Substrate and Enzyme Preparation:

    • Dissolve the racemic inositol isomer mixture in a suitable organic solvent (e.g., tert-butyl methyl ether).

    • Prepare the lipase enzyme, which may be immobilized on a solid support.

  • Reaction Setup:

    • Add the dissolved substrate and the acylating agent (e.g., vinyl acetate) to a reaction vessel.

    • Initiate the reaction by adding the lipase.

    • Incubate the reaction at the optimal temperature for the enzyme with constant agitation.

  • Monitoring the Reaction:

    • At regular intervals, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot (e.g., by filtering out the enzyme or adding a stop solution).

    • Analyze the composition of the aliquot using an appropriate analytical method (e.g., HPLC or GC) to determine the concentrations of the remaining substrate and the product.

  • Reaction Termination and Product Isolation:

    • Once the desired conversion is reached (typically around 50% for kinetic resolution), stop the reaction by removing the enzyme (e.g., by filtration).

    • Evaporate the solvent from the reaction mixture.

    • Purify the acylated product from the unreacted substrate using techniques like column chromatography.

  • Deacylation (if necessary):

    • The acylated inositol isomer can be deacylated using chemical (e.g., hydrolysis with a base) or enzymatic methods to obtain the pure enantiomer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation & Purification prep_substrate Prepare Substrate (Racemic Inositol Isomer) reaction Incubate Substrate, Enzyme & Reagents prep_substrate->reaction prep_enzyme Prepare Enzyme (e.g., Lipase) prep_enzyme->reaction monitoring Monitor Reaction (HPLC/GC) reaction->monitoring termination Terminate Reaction (at ~50% conversion) monitoring->termination separation Separate Product & Unreacted Substrate termination->separation purification Purify Enantiomers separation->purification

Caption: Workflow for enzymatic kinetic resolution of inositol isomers.

inositol_signaling_pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Cleaves dag DAG (Diacylglycerol) pip2->dag ip3 IP3 (Inositol 1,4,5-trisphosphate) pip2->ip3 pkc Protein Kinase C (PKC) Activation dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to Receptor ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Response ca2->cellular_response pkc->cellular_response

Caption: Simplified inositol phosphate signaling pathway.[10][19][20]

References

avoiding formation of isomeric byproducts in myo-inositol protection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the protection of myo-inositol. The focus is on strategies to avoid the formation of isomeric byproducts, a common challenge in the synthesis of inositol derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the protection of myo-inositol and offers potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Formation of a mixture of regioisomers during initial protection. Direct protection of myo-inositol with reagents like acetals or ketals often leads to a mixture of products due to the similar reactivity of the hydroxyl groups.[1]Utilize a myo-inositol orthoester, such as the orthoformate, as the starting material. Orthoesters can be prepared in high yield as a single product, providing a more controlled entry into regioselective protection schemes.[1][2]
Poor regioselectivity in the acylation of myo-inositol orthoesters. The choice of base and acylating agent can significantly influence the regioselectivity of the reaction.[1]For acylation of myo-inositol orthoesters, the use of sodium hydride as a base generally results in consistent regioselectivity, regardless of the acylating agent. In contrast, organic bases like pyridine or triethylamine can lead to varying regioselectivity depending on the acylating agent used.[1]
Unwanted migration of acyl protecting groups. Acyl groups, particularly acetates, can be prone to migration under acidic or basic conditions used for deprotection or subsequent reaction steps.Consider using more stable protecting groups like benzyl ethers or silyl ethers if acyl migration is a persistent issue. If an acyl group is required, carefully control the pH and temperature during subsequent reaction and workup steps.
Low yield of the desired protected isomer. Inefficient reaction conditions, steric hindrance, or competing side reactions can all contribute to low yields.Optimize reaction parameters such as solvent, temperature, and reaction time. The use of bulky protecting groups like trityl (Tr) can enhance selectivity for less sterically hindered hydroxyl groups. Consider a multi-step strategy involving a fully protected intermediate followed by selective deprotection.
Difficulty in separating the desired isomer from byproducts. The similar polarity of inositol isomers can make chromatographic separation challenging.If isomeric byproducts are unavoidable, consider derivatization of the mixture to introduce a group that alters the polarity or crystalline nature of the desired product, potentially simplifying separation. Recrystallization can also be an effective purification method for some inositol derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material to achieve regioselective protection of myo-inositol and avoid isomeric byproducts?

A1: myo-Inositol orthoformate is a widely used and highly recommended starting material.[3][4] Unlike direct ketalization of myo-inositol, which often yields a complex mixture of isomers, the formation of the orthoester proceeds to a single product in high yield.[1] This provides a synthetically versatile intermediate for subsequent regioselective manipulations.

Q2: How can I selectively protect the hydroxyl groups of a myo-inositol orthoester?

A2: The hydroxyl groups of myo-inositol orthoesters can be selectively protected as ethers, esters, or sulfonates.[1] The regioselectivity can be controlled by the choice of reagents and reaction conditions. For example, selective benzoylation of the 2-hydroxyl group of myo-inositol orthoformate has been reported.[4]

Q3: What are some common methods for the regioselective opening of myo-inositol orthoesters?

A3: Acid-catalyzed hydrolysis and the Bodroux-Chichibabin reaction are two effective methods for the regioselective opening of myo-inositol orthoesters.

  • Acid Hydrolysis: Treatment of myo-inositol orthoacetate with aqueous trifluoroacetic acid (TFA) results in the selective formation of the 2-O-acetate in quantitative yield.[5]

  • Bodroux-Chichibabin Reaction: The use of Grignard reagents provides an effective method to control the regioselectivity of orthoformate ring opening.[3]

Q4: Which protecting groups are commonly used for myo-inositol, and what are their advantages?

A4: A variety of protecting groups are used in myo-inositol chemistry, each with its own advantages:

  • Benzyl (Bn): Stable to a wide range of reaction conditions and can be removed by hydrogenolysis.

  • Silyl ethers (e.g., TBDMS, TIPS): Offer a range of stabilities depending on the specific silyl group and are generally removed with fluoride ions.

  • Acetals (e.g., isopropylidene, benzylidene): Useful for protecting diols and can be removed under acidic conditions.

  • Esters (e.g., acetate, benzoate): Can be introduced selectively but may be prone to migration. They are typically removed by hydrolysis.

  • Trityl (Tr): A bulky protecting group that selectively protects primary or less hindered hydroxyl groups and is removed under acidic conditions.

Q5: Are there any general strategies to improve the yield of a specific protected myo-inositol isomer?

A5: Yes, several strategies can be employed:

  • Orthogonal Protection: Utilize protecting groups that can be removed under different conditions, allowing for sequential deprotection and modification of specific hydroxyl groups.

  • Stepwise Synthesis: Begin with a fully protected myo-inositol derivative and then selectively deprotect the desired hydroxyl group(s).

  • Optimization of Reaction Conditions: Systematically vary the solvent, temperature, base, and stoichiometry of reagents to favor the formation of the desired isomer.

Quantitative Data Summary

The following table summarizes reported yields for key reactions in the regioselective protection of myo-inositol, providing a comparative overview of different strategies.

Starting Material Reaction Protecting Group(s) Product Yield (%) Reference
myo-InositolTritylationTrityl (Tr)Trityl derivative 5a27[3]
2-O-allyl-myo-inositol orthoformate derivativeOxidationAllyl, AcetalKetone 11d27 (4 steps from orthoformate)[3]
myo-Inositol orthoacetateAcid HydrolysisAcetatemyo-Inositol 2-O-acetateQuantitative[5]
Compound 9cOxidation (DMP)Methyl, AcetalKetone 11c82[3]

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of myo-Inositol 2-O-Acetate [5]

This protocol describes the acid-catalyzed hydrolysis of myo-inositol orthoacetate to selectively yield the 2-O-acetate.

  • Preparation of myo-Inositol Orthoacetate: myo-Inositol is treated with triethyl orthoacetate and a catalytic amount of p-toluenesulfonic acid (PTSA) in dimethylformamide (DMF) under reflux.

  • Acid Hydrolysis: The resulting myo-inositol orthoacetate is treated with a 10:1 mixture of aqueous trifluoroacetic acid (TFA).

  • Reaction Monitoring and Workup: The reaction is typically very fast and can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the product is isolated. This method has been reported to give the 2-O-acetate with complete selectivity and in quantitative yield.[5]

Protocol 2: Synthesis of a 2-O-Alkylated myo-Inositol Derivative via an Orthoformate Intermediate [3]

This protocol outlines a strategy for the selective alkylation of the 2-hydroxyl group.

  • Formation of the Benzylidene Acetal: myo-Inositol orthoformate is reacted with benzaldehyde dimethyl acetal in the presence of a catalytic amount of acid to form the 4,6-O-benzylidene derivative.

  • Alkylation: The resulting compound, with free hydroxyls at the 1, 2, and 5 positions, is then alkylated at the 2-position. For example, reaction with an alkyl halide (e.g., benzyl bromide, methyl iodide, or allyl bromide) in the presence of sodium hydride in dry tetrahydrofuran (THF) yields the corresponding 2-O-alkyl derivative in excellent yield.

  • Further Modification: The resulting orthogonally protected inositol derivative can be further modified. For instance, the orthoformate can be regioselectively opened.

Visualizations

experimental_workflow cluster_start Starting Material Strategy cluster_modification Regioselective Modification myo-Inositol myo-Inositol Direct_Protection Direct Protection (e.g., Ketalization) myo-Inositol->Direct_Protection Leads to Orthoester_Formation Orthoester Formation myo-Inositol->Orthoester_Formation Preferred Route Isomeric_Mixture Isomeric Mixture Direct_Protection->Isomeric_Mixture Single_Orthoester Single Orthoester (e.g., Orthoformate) Orthoester_Formation->Single_Orthoester Regioselective_Opening Regioselective Opening (e.g., Acid Hydrolysis) Single_Orthoester->Regioselective_Opening Selective_Protection Selective Protection Single_Orthoester->Selective_Protection Desired_Isomer Desired Isomer Regioselective_Opening->Desired_Isomer Selective_Protection->Desired_Isomer

Caption: Strategy for avoiding isomeric byproducts in myo-inositol protection.

signaling_pathway myo_Inositol_Orthoformate myo-Inositol Orthoformate Selective_Benzoylation Selective Benzoylation (2-OH) myo_Inositol_Orthoformate->Selective_Benzoylation Product_89 2-O-Benzoyl-myo-inositol orthoformate (89) Selective_Benzoylation->Product_89 Tosylation Tosylation (4-OH, 6-OH) Product_89->Tosylation Product_90 4,6-di-O-Tosyl derivative (90) Tosylation->Product_90 Debenzoylation Selective Debenzoylation Product_90->Debenzoylation Product_91 2-Hydroxy derivative (91) Debenzoylation->Product_91 Oxidation Swern Oxidation Product_91->Oxidation Ketone_92 Ketone (92) Oxidation->Ketone_92 Reduction Reduction (NaBH4) Ketone_92->Reduction scyllo_Inositol_Derivative scyllo-Inositol Derivative (93) Reduction->scyllo_Inositol_Derivative

Caption: Synthetic pathway to a scyllo-inositol derivative.

References

Technical Support Center: Synthesis of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.- Increase reaction time. - Ensure adequate mixing, especially on a larger scale. - Use a Dean-Stark trap to effectively remove water and drive the equilibrium towards product formation.
Suboptimal catalyst concentration.- Titrate the amount of acid catalyst (e.g., p-toluenesulfonic acid, H2SO4-silica) to find the optimal concentration. Too much acid can lead to side reactions.
Formation of multiple isomers.- Optimize the reaction temperature. Lower temperatures may favor the formation of the thermodynamically more stable isomer. - The reaction of myo-inositol with cyclohexanone or its enol ether can lead to the formation of 1,2-cyclohexylidene and 2,3-cyclohexylidene derivatives in equimolar amounts[1][2]. Careful control of reaction conditions is crucial.
Difficult Product Isolation/Purification Product is an oil or difficult to crystallize.- Ensure all solvent from the reaction work-up is removed under high vacuum. - Try different crystallization solvents or solvent mixtures (e.g., ethanol, methanol, ethyl acetate/hexanes). - If crystallization fails, column chromatography on silica gel is a common alternative for purification.
Presence of unreacted starting material or byproducts.- Improve the reaction work-up to remove the acid catalyst and other water-soluble impurities. A thorough aqueous wash is critical. - Optimize chromatographic separation conditions (e.g., solvent gradient) for better resolution of the desired product from isomers and impurities.
Reaction Stalls or is Sluggish Inefficient water removal.- Ensure the Dean-Stark trap is functioning correctly and that the solvent is refluxing at a rate sufficient to azeotropically remove water. - For larger scale reactions, a more efficient water removal system may be necessary.
Poor quality of reagents.- Use freshly distilled cyclohexanone or cyclohexanone dimethyl acetal. - Ensure the myo-inositol is dry.
Formation of Undesired Byproducts Acid-catalyzed degradation of starting material or product.- Use the minimum effective amount of acid catalyst. - Consider using a milder catalyst, such as H2SO4-silica, which can be easily filtered off[3].
Over-reaction or side reactions at high temperatures.- Carefully control the reaction temperature. Avoid excessive heating.

Frequently Asked Questions (FAQs)

Q1: What is the typical ratio of isomers formed during the reaction?

A1: The reaction of myo-inositol with a ketone or its acetal typically yields a mixture of diastereomeric di-ketals. In the case of cyclohexanone, this includes (±)-1,2:4,5-di-O-cyclohexylidene-myo-inositol, (±)-1,2:5,6-di-O-cyclohexylidene-myo-inositol, and (±)-1,2:3,4-di-O-cyclohexylidene-myo-inositol[3]. The ratio of these isomers can be influenced by the reaction conditions.

Q2: How can I selectively synthesize the 1,2:5,6-isomer?

A2: While achieving complete selectivity is challenging, optimizing reaction conditions such as temperature and catalyst can influence the product distribution. Separation of the desired isomer from the mixture is often necessary.

Q3: What is the best method for purifying the final product on a large scale?

A3: For large-scale purification, crystallization is generally preferred due to its cost-effectiveness and efficiency. However, if the product is difficult to crystallize, large-scale column chromatography may be required.

Q4: Can I use cyclohexanone directly, or is a ketal like cyclohexanone dimethyl acetal necessary?

A4: Both cyclohexanone and its ketals (e.g., 1,1-dimethoxycyclohexane) can be used. The use of a ketal can sometimes offer advantages in terms of milder reaction conditions as it generates methanol as a byproduct instead of water, which can be easier to remove.

Q5: What are the safety precautions I should take when scaling up this synthesis?

A5: When scaling up, it is important to consider the following:

  • Solvent Handling: Use appropriate ventilation and personal protective equipment (PPE) when working with large volumes of organic solvents.

  • Exothermic Reactions: While the reaction is typically not highly exothermic, it's good practice to monitor the temperature during reagent addition, especially on a large scale.

  • Acid Handling: Use appropriate PPE when handling strong acid catalysts.

  • Pressure Build-up: If using a sealed reactor, ensure it is properly vented to avoid pressure build-up from solvent vapors.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • myo-Inositol

  • Cyclohexanone dimethyl acetal (1,1-dimethoxycyclohexane)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Dimethylformamide (DMF)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol (for crystallization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add myo-inositol, cyclohexanone dimethyl acetal (2.5-3.0 equivalents), and a catalytic amount of p-TsOH (0.05-0.1 equivalents) in a mixture of DMF and toluene.

  • Heat the reaction mixture to reflux. Water and methanol will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a white solid.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine myo-Inositol, Cyclohexanone Dimethyl Acetal, p-TsOH in DMF/Toluene reflux Heat to Reflux with Dean-Stark Trap start->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool quench Quench with NaHCO3 cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_troubleshooting Troubleshooting Logic problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Isomer Formation problem->cause2 cause3 Suboptimal Catalyst problem->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Efficient Water Removal cause1->solution1b solution2 Optimize Temperature cause2->solution2 solution3 Titrate Catalyst Amount cause3->solution3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Refinement of NMR Analysis for Complex Inositol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR analysis of complex inositol derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments, providing practical solutions and explanations.

Sample Preparation

  • Question: My highly phosphorylated inositol derivative has poor solubility in D2O, leading to broad NMR signals. What can I do?

    • Answer: Low solubility is a common issue. To improve it, you can try adjusting the pH of the sample with a suitable buffer, as the charge state of the phosphate groups is pH-dependent. Additionally, using a mixed solvent system, such as D2O with a small amount of a co-solvent like methanol-d4, may enhance solubility. Ensure your sample is free of particulate matter by filtering it before transferring it to the NMR tube.

  • Question: I am observing significant line broadening in my spectra. What are the potential causes and solutions?

    • Answer: Line broadening can stem from several factors. Paramagnetic impurities are a frequent cause; consider treating your sample with a chelating agent like Chelex resin to remove any trace metal ions. Aggregation of the inositol derivative at high concentrations can also lead to broader lines. Try acquiring spectra at a lower concentration or at an elevated temperature to disrupt aggregation. Finally, ensure proper shimming of the spectrometer to achieve a homogeneous magnetic field.

  • Question: How can I minimize signal overlap from buffer components in my NMR spectrum?

    • Answer: Choose a buffer system with signals that do not overlap with your regions of interest. Phosphate buffers are often problematic for ³¹P NMR. Consider using buffers like HEPES or Tris, ensuring their signals are outside the spectral window of your analyte. Alternatively, you can acquire a background spectrum of the buffer alone and subtract it from your sample spectrum, though this can sometimes introduce artifacts.

Data Acquisition & Processing

  • Question: The proton signals of the inositol ring are severely overlapped in my 1D ¹H NMR spectrum. How can I resolve these signals?

    • Answer: Severe signal overlap is a primary challenge in the NMR analysis of inositol derivatives. Two-dimensional (2D) NMR techniques are essential for resolving these complex spectra. Start with a ¹H-¹H COSY experiment to identify proton-proton couplings between adjacent protons. For more complex spin systems, a TOCSY experiment can reveal correlations between all protons within a spin system, helping to identify all protons belonging to a single inositol ring.

  • Question: I am struggling to assign the phosphate groups in my ³¹P NMR spectrum. What strategies can I use?

    • Answer: The chemical shifts of phosphate groups are sensitive to their local environment, including pH and the presence of counterions.[1] For unambiguous assignment, ¹H-³¹P heteronuclear correlation experiments like HSQC and HMBC are invaluable. An HSQC experiment will show correlations between phosphorus nuclei and their directly attached protons (if any), while an HMBC will reveal longer-range couplings between phosphorus and protons on the inositol ring, aiding in the assignment of phosphate positions.

  • Question: How can I differentiate between enantiomers of a chiral inositol derivative using NMR?

    • Answer: Distinguishing between enantiomers requires a chiral environment. This can be achieved by using a chiral solvating agent, such as L-arginine amide.[1] In the presence of the chiral agent, the enantiomers will form diastereomeric complexes that exhibit different chemical shifts in the ³¹P NMR spectrum, allowing for their differentiation and quantification.

Quantitative Data

The following tables summarize typical ¹H and ³¹P NMR chemical shift ranges for protons and phosphorus atoms in myo-inositol and its phosphorylated derivatives. Note that chemical shifts are highly dependent on experimental conditions such as pH, temperature, and solvent.

Table 1: Approximate ¹H Chemical Shifts (ppm) for Protons on the myo-Inositol Ring

Protonmyo-Inositolmyo-Inositol Phosphates
H-1/H-3~3.63.8 - 4.5
H-2~4.04.2 - 5.0
H-4/H-6~3.53.7 - 4.8
H-5~3.23.4 - 4.2

Data compiled from various sources, including[2].

Table 2: Approximate ³¹P Chemical Shifts (ppm) for Phosphate Groups on the myo-Inositol Ring

Phosphate PositionChemical Shift Range (ppm)
Equatorial Phosphates+1 to +5
Axial Phosphates-1 to +3
Pyrophosphates (α-P)-5 to -10
Pyrophosphates (β-P)-10 to -15

Data compiled from various sources, including[3][4].

Experimental Protocols

Below are detailed methodologies for key NMR experiments used in the analysis of complex inositol derivatives.

1. Sample Preparation for NMR Analysis

  • Dissolution: Dissolve 1-5 mg of the inositol derivative in 0.5-0.6 mL of D₂O. If solubility is an issue, consider adjusting the pH with dilute NaOD or DCl.

  • Buffering: If pH control is critical, use a suitable deuterated buffer (e.g., 20 mM HEPES-d18, pH 7.4).

  • Removal of Paramagnetic Ions: Add a small amount of Chelex 100 resin, vortex briefly, and centrifuge to pellet the resin.

  • Filtration: Carefully transfer the supernatant to a clean NMR tube using a syringe filter (0.22 µm) to remove any particulate matter.

  • Internal Standard: Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

2. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Acquisition:

    • Load and lock the sample.

    • Tune and match the probe.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width.

    • Set up a gradient-enhanced COSY experiment (e.g., cosygpqf).

    • Set the spectral width in both dimensions to cover all proton signals.

    • Use a sufficient number of scans (e.g., 4-16) and increments in the indirect dimension (e.g., 256-512) to achieve adequate resolution and signal-to-noise.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum if necessary.

  • Analysis:

    • Identify diagonal peaks corresponding to the 1D spectrum.

    • Cross-peaks indicate scalar coupling between protons, typically those on adjacent carbons.

3. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)

  • Acquisition:

    • Follow the initial setup steps for a COSY experiment.

    • Select a TOCSY pulse sequence (e.g., mlevph).

    • Set an appropriate mixing time (e.g., 60-120 ms) to allow for magnetization transfer throughout the spin system. Shorter mixing times will show correlations to nearer neighbors, while longer mixing times will reveal correlations to more distant protons within the same spin system.

  • Processing:

    • Process the data similarly to a COSY experiment.

  • Analysis:

    • Identify cross-peaks which connect all protons within a coupled spin system. This is particularly useful for identifying all the protons belonging to a single inositol ring.

4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Acquisition:

    • Tune the probe for both ¹H and ¹³C.

    • Set up a gradient-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2).

    • Set the ¹H spectral width as determined from the 1D spectrum.

    • Set the ¹³C spectral width to cover the expected range of carbon signals (e.g., 60-90 ppm for the inositol ring).

    • Set the one-bond ¹H-¹³C coupling constant (¹JCH) to an average value of ~145 Hz.

  • Processing:

    • Process the data using appropriate window functions for both dimensions.

    • Perform a two-dimensional Fourier transform and phase correction.

  • Analysis:

    • Each cross-peak correlates a proton with its directly attached carbon atom.

5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Acquisition:

    • Use a setup similar to the HSQC experiment.

    • Select an HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the long-range ¹H-¹³C coupling constant (ⁿJCH) to a value optimized for 2-3 bond couplings (e.g., 8-10 Hz).

  • Processing:

    • Process the data similarly to an HSQC experiment.

  • Analysis:

    • Cross-peaks show correlations between protons and carbons that are typically 2-3 bonds away, which is crucial for assigning quaternary carbons and linking different fragments of the molecule.

Visualizations

Inositol Phosphate Signaling Pathway

The following diagram illustrates a simplified overview of the inositol phosphate signaling pathway, highlighting the generation of key second messengers.

Inositol_Signaling_Pathway GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor Kinases Inositol Phosphate Kinases IP3->Kinases Phosphatases Inositol Phosphate Phosphatases IP3->Phosphatases PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release Ca2+ Release ER->Ca_release Higher_IPs Higher Inositol Phosphates (IP4, IP5, IP6) Kinases->Higher_IPs Higher_IPs->Phosphatases Inositol_Recycling Inositol Recycling Phosphatases->Inositol_Recycling

Caption: Overview of the inositol phosphate signaling cascade.

NMR Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues in NMR analysis of inositol derivatives.

NMR_Troubleshooting_Workflow Start Start: Poor Quality Spectrum Check_Sample Check Sample Preparation Start->Check_Sample Solubility Poor Solubility? Check_Sample->Solubility Adjust_pH Adjust pH / Use Co-solvent Solubility->Adjust_pH Yes Line_Broadening Significant Line Broadening? Solubility->Line_Broadening No Check_Acquisition Check Acquisition Parameters Adjust_pH->Check_Acquisition Chelate_Metals Chelate Paramagnetic Ions Line_Broadening->Chelate_Metals Yes Line_Broadening->Check_Acquisition No Lower_Conc Lower Concentration / Increase Temp Chelate_Metals->Lower_Conc Lower_Conc->Check_Acquisition Shimming Poor Shimming? Check_Acquisition->Shimming Reshim Re-shim Spectrometer Shimming->Reshim Yes Signal_Overlap Severe Signal Overlap? Shimming->Signal_Overlap No Good_Spectrum Good Quality Spectrum Reshim->Good_Spectrum Use_2D_NMR Perform 2D NMR (COSY, TOCSY) Signal_Overlap->Use_2D_NMR Yes Signal_Overlap->Good_Spectrum No Use_2D_NMR->Good_Spectrum

Caption: A workflow for troubleshooting NMR spectral quality.

Experimental Workflow for 2D NMR Analysis

This diagram outlines the general steps for performing a 2D NMR experiment for inositol derivative analysis.

Experimental_Workflow Start Start: Structural Question Sample_Prep Sample Preparation Start->Sample_Prep Acquire_1D Acquire 1D ¹H Spectrum Sample_Prep->Acquire_1D Select_2D Select Appropriate 2D Experiment Acquire_1D->Select_2D COSY_TOCSY COSY / TOCSY (¹H-¹H Connectivity) Select_2D->COSY_TOCSY HSQC_HMBC HSQC / HMBC (¹H-¹³C/³¹P Connectivity) Select_2D->HSQC_HMBC Acquire_2D Acquire 2D Spectrum COSY_TOCSY->Acquire_2D HSQC_HMBC->Acquire_2D Process_Data Process 2D Data Acquire_2D->Process_Data Analyze Analyze and Assign Signals Process_Data->Analyze End End: Structural Elucidation Analyze->End

Caption: General workflow for 2D NMR analysis.

References

Validation & Comparative

A Head-to-Head Comparison of Cyclohexylidene and Isopropylidene Protected myo-Inositols for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical biology, the strategic selection of protecting groups for polyols like myo-inositol is a critical step in the synthesis of complex molecules such as phosphoinositides and their analogues. Among the most common choices are the dicyclohexylidene and diisopropylidene ketals, which mask specific hydroxyl groups of the myo-inositol core, thereby enabling regioselective modifications. This guide provides an objective, data-driven comparison of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol and 1,2:4,5-di-O-isopropylidene-myo-inositol, offering insights into their synthesis, stability, and utility as synthetic intermediates.

At a Glance: Key Performance Indicators

PropertyThis compound1,2:4,5-di-O-isopropylidene-myo-inositolKey Considerations
Typical Yield 30-35% as part of an isomeric mixture.[1]Can be synthesized in a two-step process.[2] The 1,2:4,5-di-O-isopropylidene isomer can be obtained in considerable yields.[3]Yields are highly dependent on the specific reaction conditions and purification methods. Direct ketalization often results in a mixture of regioisomers.
Relative Stability Generally more stable to acidic hydrolysis than isopropylidene ketals. Ketals derived from cyclohexanone have been shown to hydrolyze approximately seven times slower than those from acetone.[4][5]The trans-4,5-isopropylidene group is more labile and can be selectively deprotected under mild acidic conditions in the presence of the cis-1,2-isopropylidene group.[6]The stability of the ketal is influenced by steric and electronic factors, as well as the stereochemical arrangement on the inositol ring.
Deprotection Requires stronger acidic conditions for removal.Can be selectively or fully deprotected under acidic conditions.[6][7]The choice of deprotection conditions allows for stepwise unveiling of hydroxyl groups, a key strategy in the synthesis of complex inositol derivatives.
Solubility Soluble in a range of organic solvents.Soluble in common organic solvents.Good solubility is crucial for facilitating reactions in homogenous solutions.
Key Applications Precursor for optically active myo-inositol phosphates and in the synthesis of phosphatidylinositol dimannosides.[8]A versatile intermediate for the synthesis of various inositol phosphates and phosphoinositides.[9][10]Both compounds are critical starting materials for accessing biologically active molecules involved in cellular signaling.

Delving into the Chemistry: Synthesis and Reactivity

The selection between cyclohexylidene and isopropylidene protecting groups often hinges on the desired regioselectivity of subsequent reactions and the required stability during the synthetic route.

Synthesis: Both di-O-cyclohexylidene and di-O-isopropylidene derivatives are typically synthesized via acid-catalyzed ketalization of myo-inositol with either cyclohexanone (or a derivative like 1-ethoxycyclohexene) or acetone (or a derivative like 2,2-dimethoxypropane), respectively.[1][3][8] A significant challenge in these syntheses is the formation of a mixture of regioisomers, including the 1,2:3,4-, 1,2:4,5-, and 1,2:5,6-di-protected products.[1][3] The desired isomer must then be isolated, often through crystallization or chromatography.[1]

Stability and Deprotection: A key differentiator between the two protecting groups is their relative stability towards acidic hydrolysis. Cyclohexylidene ketals are generally more robust and require harsher acidic conditions for cleavage compared to their isopropylidene counterparts.[4][5] This difference in lability can be exploited for selective deprotection. For instance, in 1,2:4,5-di-O-isopropylidene-myo-inositol, the trans-disposed 4,5-ketal is more strained and thus more susceptible to acid-catalyzed hydrolysis than the cis-disposed 1,2-ketal, allowing for its selective removal.[6]

Experimental Protocols

Synthesis of this compound

This protocol is based on the acid-catalyzed reaction of myo-inositol with a cyclohexanone equivalent.

Materials:

  • myo-Inositol

  • 1-Ethoxycyclohexene

  • p-Toluenesulfonic acid (p-TsOH)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Triethylamine

  • Solvents for chromatography (e.g., chloroform, acetone)

Procedure:

  • A mixture of myo-inositol, 1-ethoxycyclohexene, and a catalytic amount of p-TsOH in DMF and toluene is heated at reflux.[1] Water is removed azeotropically.

  • After the reaction is complete, the mixture is cooled and quenched with triethylamine.

  • The solvents are removed under reduced pressure.

  • The resulting residue contains a mixture of di-O-cyclohexylidene-myo-inositol isomers.

  • The desired 1,2:5,6-isomer can be separated from the other isomers (1,2:3,4- and 1,2:4,5-) by fractional crystallization or column chromatography.[1]

Synthesis of 1,2:4,5-di-O-isopropylidene-myo-inositol

This protocol describes the preparation from myo-inositol using an acetone equivalent.

Materials:

  • myo-Inositol

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • myo-Inositol is suspended in DMF, and 2,2-dimethoxypropane and a catalytic amount of p-TsOH are added.

  • The mixture is stirred at an elevated temperature until the reaction is complete.

  • The reaction is quenched, and the solvent is removed.

  • The crude product, a mixture of isomers, is then purified, often involving an initial benzoylation to facilitate the isolation of the 3,6-di-O-benzoyl-1,2:4,5-di-O-isopropylidene-myo-inositol derivative, which is highly insoluble and can be easily separated.[11]

  • Subsequent hydrolysis of the benzoyl groups yields the pure 1,2:4,5-di-O-isopropylidene-myo-inositol.[11]

Visualization of Synthetic and Signaling Pathways

To further illustrate the utility of these compounds, the following diagrams outline a general synthetic workflow and their involvement in the phosphatidylinositol signaling pathway.

experimental_workflow cluster_start Starting Material cluster_protection Protection cluster_isomers Protected Intermediates cluster_modification Regioselective Modification cluster_final Target Molecules myo_inositol myo-Inositol ketalization Acid-catalyzed Ketalization myo_inositol->ketalization cyclohexylidene 1,2:5,6-Di-O-cyclohexylidene- myo-inositol ketalization->cyclohexylidene Cyclohexanone isopropylidene 1,2:4,5-di-O-isopropylidene- myo-inositol ketalization->isopropylidene Acetone modification Phosphorylation, Alkylation, etc. cyclohexylidene->modification isopropylidene->modification phosphoinositides Phosphoinositides modification->phosphoinositides inositol_phosphates Inositol Phosphates modification->inositol_phosphates

Caption: General workflow for the synthesis of inositol derivatives.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) ip3 IP3 (Inositol 1,4,5- trisphosphate) pip2->ip3 dag DAG (Diacylglycerol) pip2->dag plc PLC plc->pip2 hydrolyzes receptor GPCR/RTK receptor->plc activates ip3r IP3 Receptor ip3->ip3r binds to cellular_response Cellular Response dag->cellular_response ca2_release Ca²⁺ Release ip3r->ca2_release triggers ca2_release->cellular_response extracellular_signal Extracellular Signal extracellular_signal->receptor

Caption: The Phosphatidylinositol Signaling Pathway.

Conclusion

The choice between this compound and 1,2:4,5-di-O-isopropylidene-myo-inositol is a strategic one, dictated by the specific demands of a synthetic route. The cyclohexylidene derivative offers greater stability, which can be advantageous in multi-step syntheses involving harsh reaction conditions. Conversely, the differential stability of the cis and trans ketals in the isopropylidene derivative provides a valuable tool for regioselective deprotection and the stepwise elaboration of the myo-inositol scaffold. By understanding the nuances of their synthesis, stability, and reactivity, researchers can make informed decisions to efficiently access complex, biologically active inositol-containing molecules.

References

A Researcher's Guide to Protecting Groups for myo-Inositol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of myo-inositol chemistry, the strategic selection of protecting groups is paramount. This guide provides an objective comparison of common protecting groups for myo-inositol, supported by experimental data to inform the synthesis of complex inositol derivatives.

myo-Inositol, a carbocyclic sugar, is a cornerstone for the synthesis of a vast array of biologically significant molecules, including inositol phosphates, glycosylphosphatidylinositol (GPI) anchors, and their analogs. The six hydroxyl groups of myo-inositol, with their distinct axial and equatorial orientations, present a formidable challenge in achieving regioselective modification. The judicious choice of protecting groups is therefore critical to mask specific hydroxyls while others are manipulated, enabling the synthesis of precisely substituted inositol derivatives.

This guide delves into the characteristics and performance of four major classes of protecting groups for myo-inositol: benzyl ethers, acetals and ketals, silyl ethers, and esters. We will compare their methods of introduction and removal, typical yields, and stability under various reaction conditions.

Comparative Analysis of Protecting Groups

The selection of an appropriate protecting group is contingent on the overall synthetic strategy, including the desired regioselectivity and the compatibility with subsequent reaction conditions. The following tables summarize the key features of the most frequently employed protecting groups for myo-inositol.

Table 1: Comparison of Introduction and Removal of Protecting Groups
Protecting GroupIntroduction Reagents and ConditionsRemoval Reagents and Conditions
Benzyl (Bn) Benzyl bromide (BnBr), NaH, DMFCatalytic hydrogenation (e.g., H₂, Pd/C)
Isopropylidene 2,2-Dimethoxypropane, acetone, TsOH (catalytic)Mild aqueous acid (e.g., TFA/H₂O)
Silyl (e.g., TBDMS) TBDMS-Cl, imidazole, DMFFluoride ion source (e.g., TBAF) in THF
Orthoester Triethyl orthoformate, TsOH (catalytic), DMFMild aqueous acid (e.g., TFA/H₂O)
Benzoate (Bz) Benzoyl chloride, pyridineBase-catalyzed hydrolysis (e.g., NaOMe in MeOH)
Table 2: Comparative Performance of Protecting Groups
Protecting GroupTypical Yields (Introduction)RegioselectivityStability
Benzyl (Bn) 84-95% for specific hydroxyls in multi-step syntheses.[1]Can be directed by substrate or reagent control.Stable to a wide range of acidic and basic conditions.
Isopropylidene Good to excellent, often driven to completion.Favors vicinal cis-diols (e.g., 1,2- and 4,5-positions).Labile to acid.
Silyl (e.g., TBDMS) Generally high.Can be selective for less hindered hydroxyls.Labile to acid and fluoride ions.
Orthoester >90% for initial orthoformate formation.[2]Excellent for protecting the 1,3,5-hydroxyl groups.Labile to mild acid.
Benzoate (Bz) Good to excellent.Can be regioselective depending on reaction conditions.Stable to acidic conditions; labile to base.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of protecting group strategies. The following are representative protocols for the introduction and removal of common protecting groups on myo-inositol.

Benzyl Ether Protection and Deprotection

Protection: The benzylation of myo-inositol derivatives is a robust method for protecting hydroxyl groups. In a multi-step synthesis of a tetra-O-benzyl myo-inositol derivative, a diol intermediate was treated with benzyl bromide and sodium hydride in anhydrous DMF to afford the fully benzylated product in 84% yield for that specific step.[1]

Deprotection: The removal of benzyl ethers is typically achieved by catalytic hydrogenation. For instance, a fully benzylated inositol derivative can be deprotected using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the free inositol.

myo-Inositol Derivative myo-Inositol Derivative Benzylated myo-Inositol Benzylated myo-Inositol myo-Inositol Derivative->Benzylated myo-Inositol BnBr, NaH, DMF Deprotected myo-Inositol Deprotected myo-Inositol Benzylated myo-Inositol->Deprotected myo-Inositol H₂, Pd/C

Workflow for Benzyl Ether Protection and Deprotection.
Isopropylidene Ketal Protection and Deprotection

Protection: The formation of isopropylidene ketals is a common strategy to protect vicinal cis-diols. myo-Inositol can be reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH) in an inert solvent to form di-O-isopropylidene-myo-inositol.

Deprotection: The cleavage of isopropylidene ketals is readily accomplished under mild acidic conditions. For example, treatment with a mixture of trifluoroacetic acid (TFA) and water (9:1) at room temperature effectively removes the isopropylidene groups, yielding the deprotected inositol in high yield (95%).[3]

myo-Inositol myo-Inositol Di-O-isopropylidene-myo-inositol Di-O-isopropylidene-myo-inositol myo-Inositol->Di-O-isopropylidene-myo-inositol 2,2-dimethoxypropane, TsOH Di-O-isopropylidene-myo-inositol->myo-Inositol TFA/H₂O

Workflow for Isopropylidene Ketal Protection and Deprotection.
Orthoester Protection and Regioselective Opening

Protection: myo-Inositol orthoesters are valuable intermediates for achieving regioselective protection. The reaction of myo-inositol with triethyl orthoformate in the presence of a catalytic amount of TsOH in DMF at reflux yields the 1,3,5-orthoformate in over 90% yield.[2]

Regioselective Opening: The orthoester can be regioselectively opened under acidic conditions to yield specific mono- or di-esters. For example, treatment of the myo-inositol 1,3,5-orthoacetate with aqueous TFA (10:1) results in the quantitative and completely selective formation of myo-inositol 2-O-acetate.[4] This regioselectivity is attributed to the formation of a stable 1,2-bridged dioxolanylium ion intermediate.[4]

cluster_protection Protection cluster_deprotection Regioselective Deprotection myo-Inositol myo-Inositol myo-Inositol 1,3,5-Orthoformate myo-Inositol 1,3,5-Orthoformate myo-Inositol->myo-Inositol 1,3,5-Orthoformate Triethyl orthoformate, TsOH, DMF myo-Inositol 1,3,5-Orthoacetate myo-Inositol 1,3,5-Orthoacetate myo-Inositol 1,3,5-Orthoformate->myo-Inositol 1,3,5-Orthoacetate Further Modification myo-Inositol 2-O-Acetate myo-Inositol 2-O-Acetate myo-Inositol 1,3,5-Orthoacetate->myo-Inositol 2-O-Acetate aq. TFA

Orthoester Protection and Regioselective Opening of myo-Inositol.

Signaling Pathways and Experimental Workflows

The synthesis of biologically active inositol phosphates often requires a multi-step approach involving the strategic use of various protecting groups. The following diagram illustrates a generalized signaling pathway involving inositol phosphates and a conceptual workflow for their chemical synthesis.

cluster_pathway Inositol Phosphate Signaling Pathway cluster_workflow Synthetic Workflow PIP₂ PIP₂ IP₃ IP₃ PIP₂->IP₃ PLC Ca²⁺ Release Ca²⁺ Release IP₃->Ca²⁺ Release IP₃ Receptor myo-Inositol myo-Inositol Regioselective Protection Regioselective Protection myo-Inositol->Regioselective Protection Regioselective Protection->PIP₂ Enables Synthesis of Precursors Phosphorylation Phosphorylation Regioselective Protection->Phosphorylation Deprotection Deprotection Phosphorylation->Deprotection Purified Inositol Phosphate Purified Inositol Phosphate Deprotection->Purified Inositol Phosphate

Signaling Pathway and Synthetic Workflow.

Conclusion

The synthesis of complex myo-inositol derivatives is a challenging yet rewarding endeavor, with profound implications for understanding cellular signaling and for the development of novel therapeutics. The choice of protecting groups is a critical decision that dictates the feasibility and efficiency of a synthetic route. Benzyl ethers offer robust protection, while acetals and orthoesters provide avenues for regioselective manipulations. Silyl ethers and esters further expand the synthetic chemist's toolkit. By carefully considering the properties and performance of each protecting group, as outlined in this guide, researchers can devise more effective and elegant strategies for the synthesis of their target inositol-containing molecules.

References

A Comparative Guide to the Synthetic Routes of D-myo-inositol 1,4,5-trisphosphate (IP₃)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

D-myo-inositol 1,4,5-trisphosphate (IP₃) is a crucial second messenger molecule involved in intracellular signal transduction, primarily responsible for mobilizing calcium ions from intracellular stores. Its synthesis is of significant interest for studying cellular signaling pathways and for the development of potential therapeutic agents. This guide provides an objective comparison of common synthetic routes to IP₃, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Routes

The synthesis of D-myo-inositol 1,4,5-trisphosphate is a complex process that typically involves multi-step procedures with careful protection and deprotection of the hydroxyl groups of the myo-inositol scaffold. The choice of a synthetic route often depends on factors such as the desired scale, available starting materials, and the need for stereochemical purity. Below is a comparison of two prominent approaches: a classical chemical synthesis starting from myo-inositol and a chemoenzymatic approach.

ParameterChemical Synthesis from myo-InositolChemoenzymatic Synthesis
Starting Material myo-Inositol (achiral)Racemic protected inositol derivative
Key Steps Resolution of enantiomers, protection/deprotection of hydroxyl groups, regioselective phosphorylation.Enzymatic resolution, chemical phosphorylation, deprotection.
Typical Overall Yield ~5-15%Generally higher than purely chemical routes.
Scalability Can be scaled up, but may require large quantities of reagents and solvents.Scalability may be limited by enzyme availability and cost.
Purity of Final Product High, but requires extensive chromatographic purification.High, often with simplified purification due to enzymatic selectivity.
Complexity High, requires expertise in carbohydrate and phosphorus chemistry.Moderately complex, combines enzymatic and chemical steps.
Key Reagents Protecting group reagents (e.g., benzyl, silyl ethers), phosphorylating agents (e.g., phosphoramidites), resolving agents.Lipase, protecting group reagents, phosphorylating agents.

Signaling Pathway of IP₃

The biological significance of IP₃ lies in its role in the phosphoinositide signaling pathway. Upon stimulation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), the enzyme phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, to generate two second messengers: IP₃ and diacylglycerol (DAG). IP₃, being water-soluble, diffuses into the cytoplasm and binds to the IP₃ receptor on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytosol.

IP3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Signal Signal Receptor Receptor Signal->Receptor Binds PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG Generates IP3 IP3 PIP2->IP3 Generates IP3R IP3R IP3->IP3R Binds Ca2+ Ca2+ Ca2+_Store Ca2+ Store IP3R->Ca2+_Store Opens channel Ca2+_Store->Ca2+ Release

Caption: The IP₃ signaling pathway.

Experimental Protocols

Chemical Synthesis of D-myo-inositol 1,4,5-trisphosphate from myo-Inositol

This route involves the resolution of a racemic intermediate derived from myo-inositol, followed by protection, phosphorylation, and deprotection steps.

Experimental Workflow:

Chemical_Synthesis_Workflow A myo-Inositol B Protection of hydroxyl groups (e.g., isopropylidene, benzyl ethers) A->B C Racemic protected intermediate B->C D Resolution of enantiomers (e.g., via diastereomeric esters) C->D E Chiral protected inositol D->E F Regioselective deprotection E->F G Phosphorylation of 1,4,5-OH groups (e.g., phosphoramidite method) F->G H Fully protected IP₃ G->H I Global deprotection (e.g., hydrogenolysis) H->I J Purification (Ion-exchange chromatography) I->J K D-myo-inositol 1,4,5-trisphosphate J->K

Caption: Workflow for the chemical synthesis of IP₃.

Detailed Methodology:

  • Protection and Resolution: myo-Inositol is first converted to a racemic, protected derivative, such as (±)-1,2:5,6-di-O-isopropylidene-myo-inositol. The remaining free hydroxyl groups are then benzylated. The racemic mixture is resolved into its enantiomers, often by forming diastereomeric esters with a chiral auxiliary (e.g., (-)-menthoxyacetyl chloride), followed by chromatographic separation. The desired diastereomer is then hydrolyzed to yield the optically pure protected inositol.

  • Regioselective Deprotection: The protecting groups are selectively removed to expose the hydroxyl groups at positions 1, 4, and 5. This is a critical and often challenging step that dictates the success of the synthesis.

  • Phosphorylation: The exposed hydroxyl groups are phosphorylated. A common and efficient method is the use of phosphoramidite chemistry. For example, dibenzyl N,N-diisopropylphosphoramidite can be used in the presence of an activator like 1H-tetrazole, followed by oxidation (e.g., with m-CPBA) to form the phosphate triester.

  • Deprotection and Purification: All protecting groups (e.g., benzyl ethers) are removed in the final step, typically by catalytic hydrogenolysis. The crude IP₃ is then purified by ion-exchange chromatography to yield the final product, usually as a salt (e.g., sodium or triethylammonium salt).

Chemoenzymatic Synthesis of D-myo-inositol 1,4,5-trisphosphate

This approach utilizes an enzymatic resolution step to obtain the chiral starting material, which can be more efficient than classical chemical resolution.

Experimental Workflow:

Chemoenzymatic_Synthesis_Workflow A Racemic protected inositol B Enzymatic resolution (e.g., lipase-catalyzed acylation) A->B C Separation of acylated and unreacted enantiomers B->C D Chiral protected inositol C->D E Further protection/deprotection D->E F Phosphorylation of 1,4,5-OH groups E->F G Fully protected IP₃ F->G H Global deprotection G->H I Purification H->I J D-myo-inositol 1,4,5-trisphosphate I->J

Caption: Chemoenzymatic synthesis workflow for IP₃.

Detailed Methodology:

  • Enzymatic Resolution: A racemic protected inositol derivative, such as (±)-2,3-O-cyclohexylidene-myo-inositol, is subjected to enzymatic acylation using a lipase (e.g., from Pseudomonas sp.) and an acyl donor (e.g., vinyl acetate). The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers by chromatography.

  • Chemical Transformations: The resolved chiral intermediate is then carried through a series of chemical steps involving protection and deprotection to expose the 1, 4, and 5-hydroxyl groups.

  • Phosphorylation and Deprotection: The phosphorylation and final deprotection steps are similar to those described in the purely chemical synthesis.

Validation of Synthetic D-myo-inositol 1,4,5-trisphosphate

The identity and purity of the synthesized IP₃ must be rigorously confirmed. The following analytical techniques are commonly employed.

Validation Workflow:

Validation_Workflow A Synthetic IP₃ B NMR Spectroscopy (¹H, ¹³C, ³¹P) A->B C Mass Spectrometry (e.g., ESI-MS) A->C D HPLC Analysis A->D E Structural Confirmation B->E F Molecular Weight Verification C->F G Purity Assessment D->G

Caption: Workflow for the validation of synthetic IP₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the proton environment of the inositol ring. The chemical shifts and coupling constants are characteristic of the stereochemistry of the molecule.

  • ³¹P NMR: Confirms the presence and number of phosphate groups. For IP₃, three distinct signals are expected in the phosphate region of the spectrum.

Example NMR Data:

NucleusChemical Shift (ppm)Multiplicity
¹H 3.5 - 4.5Multiplets
³¹P ~1.0 - 2.0Singlets/Doublets
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight of the synthesized IP₃.

High-Performance Liquid Chromatography (HPLC)

Anion-exchange HPLC is a powerful technique for assessing the purity of the final product and for separating it from other inositol phosphates that may have formed as byproducts.

This guide provides a comparative overview of key synthetic strategies for D-myo-inositol 1,4,5-trisphosphate. The choice of a particular route will depend on the specific requirements of the research, including scale, available resources, and the desired level of purity. Rigorous analytical validation is essential to ensure the quality of the synthesized material for use in biological studies.

A Researcher's Guide to Assessing the Purity of Synthetic 1,2:5,6-Di-o-cyclohexylidene-myo-inositol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthetic 1,2:5,6-Di-o-cyclohexylidene-myo-inositol, a key intermediate in the synthesis of various biologically active molecules, including phosphoinositides.

This guide offers a detailed examination of common analytical techniques, presenting their strengths and limitations in the context of purity assessment for this specific protected inositol. Experimental protocols and comparative data are provided to assist researchers in selecting the most appropriate methods for their needs.

Comparison of Analytical Techniques for Purity Assessment

The purity of this compound is crucial as impurities, often isomeric byproducts from synthesis, can interfere with subsequent reactions and biological assays. The choice of analytical method depends on the desired level of sensitivity, the nature of the expected impurities, and the available instrumentation.

Analytical TechniquePrincipleTypical Purity SpecificationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.>95%[1]High resolution for separating isomers, quantitative, high sensitivity with appropriate detectors.Requires method development, may require derivatization for some detectors.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.>95%[1]Provides detailed structural confirmation, can identify and quantify impurities without a reference standard (qNMR), non-destructive.Lower sensitivity compared to HPLC for trace impurities, complex spectra may require expertise for interpretation.
Melting Point Analysis Determination of the temperature range over which a solid melts.Sharp melting range (e.g., 1-2 °C)Simple, rapid, and inexpensive indicator of purity.Insensitive to small amounts of impurities, not suitable for amorphous solids, melting point can be influenced by crystalline form.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions.Confirms molecular weightHigh sensitivity and specificity for molecular weight determination, can be coupled with HPLC (LC-MS) for enhanced analysis.Provides limited information on isomeric impurities when used alone, ionization efficiency can vary.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from its potential isomeric impurities.

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector.

  • Column: A column suitable for the separation of isomers, such as a C18 reversed-phase column or a specialized column for sugar analysis, can be effective[2].

Mobile Phase:

  • A common mobile phase for related compounds is a mixture of acetonitrile and water[3]. The exact ratio should be optimized for best separation. For example, a gradient elution may be necessary to resolve closely eluting isomers.

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the synthetic this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • Standard Preparation: Prepare a standard solution of a reference standard of this compound of known high purity.

  • Injection: Inject equal volumes of the sample and standard solutions into the HPLC system.

  • Data Analysis: Compare the chromatogram of the sample to the standard. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage. The presence of other peaks indicates impurities, which can be identified if reference standards for potential isomers are available.

Expected Results: A pure sample will show a single, sharp peak at the retention time corresponding to the standard. The presence of other peaks suggests the presence of impurities, such as the 1,2:4,5- or 1,2:3,4-di-O-cyclohexylidene-myo-inositol isomers. The limit of detection (LOD) for inositol isomers using HPLC can be in the low mg/L range[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Solvent:

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • ¹H NMR: The spectrum of pure this compound should exhibit characteristic signals for the inositol ring protons and the cyclohexylidene protons. The integration of these signals should correspond to the number of protons in the molecule. Impurity peaks will appear as additional signals.

    • ¹³C NMR: The spectrum should show the correct number of signals corresponding to the carbon atoms in the molecule. The chemical shifts are highly sensitive to the stereochemistry and can be used to identify isomeric impurities.

    • Quantitative NMR (qNMR): By adding a known amount of an internal standard, the absolute purity of the sample can be determined by comparing the integral of a signal from the analyte to that of the internal standard.

Expected Results: The obtained ¹H and ¹³C NMR spectra should match the reference spectra for pure this compound. The absence of significant unassigned peaks indicates high purity.

Melting Point Analysis

Objective: To obtain a preliminary assessment of the purity of this compound.

Instrumentation:

  • Melting point apparatus.

Procedure:

  • Sample Preparation: Place a small amount of the crystalline sample into a capillary tube.

  • Measurement: Place the capillary tube in the melting point apparatus and slowly heat the sample.

  • Observation: Record the temperature at which the substance starts to melt and the temperature at which it is completely molten.

Expected Results: A pure crystalline solid will have a sharp melting point range (typically 1-2°C). A broad melting range is indicative of the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower and broader temperature range.

The Critical Role of Purity in Signaling Pathway Research

Below is a diagram illustrating the synthesis of PIP₂ from this compound and its subsequent role in initiating the PI3K/Akt signaling cascade.

Synthesis_and_Signaling_Pathway cluster_synthesis Synthesis of PIP2 cluster_signaling PI3K/Akt Signaling A This compound B Protection/Deprotection Steps A->B Chemical Modification C Phosphorylation B->C D Phosphatidylinositol (PI) C->D F Phosphatidylinositol 4-phosphate (PIP) D->F PIP5K E PIP5K H Phosphatidylinositol 4,5-bisphosphate (PIP2) F->H PI3K G PI3K PI3K_node PI3K H->PI3K_node Akt_node Akt PI3K_node->Akt_node activates Downstream Downstream Effectors Akt_node->Downstream Response Cellular Responses (Proliferation, Survival) Downstream->Response

Caption: Synthesis of PIP2 and its role in the PI3K/Akt pathway.

This guide provides a framework for the rigorous purity assessment of synthetic this compound. By employing these methods, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to the Chemical Shifts of Protected Myo-Inositol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ¹H and ¹³C NMR chemical shifts for various protected myo-inositol derivatives. Understanding these shifts is crucial for the structural elucidation and purity assessment of these important signaling molecules and their precursors in drug development and chemical biology research. This document presents quantitative data in a clear tabular format, details the experimental protocols for NMR analysis, and includes a workflow diagram for the synthesis and characterization of these compounds.

Data Presentation: Comparative Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in ppm for unprotected myo-inositol and several of its protected derivatives. The data has been compiled from various sources and is presented to facilitate comparison. It is important to note that chemical shifts can be influenced by solvent, concentration, and temperature.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of myo-Inositol and its Derivatives

CompoundH-1H-2H-3H-4H-5H-6SolventReference
myo-Inositol3.61 (dd)4.05 (t)3.61 (dd)3.52 (t)3.27 (t)3.52 (t)D₂O
Hexaacetyl-myo-inositol5.51 (dd)5.97 (t)5.51 (dd)5.39 (t)5.12 (t)5.39 (t)CDCl₃
myo-Inositol-1,4,5-trisphosphate4.40 (m)4.15 (t)3.98 (m)4.62 (m)4.31 (m)3.85 (m)D₂O
2,4,6-Tri-O-methyl-myo-inositol-1,3,5-orthobenzoate4.58-4.56 (m)3.67 (t)4.58-4.56 (m)4.28-4.26 (m)4.58-4.56 (m)4.28-4.26 (m)CDCl₃

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of myo-Inositol and its Derivatives

CompoundC-1C-2C-3C-4C-5C-6SolventReference
myo-Inositol72.571.872.573.571.573.5D₂O
Hexaacetyl-myo-inositol70.068.270.071.269.171.2CDCl₃
myo-Inositol-1,4,5-trisphosphate75.8 (d)71.076.5 (d)81.1 (d)76.2 (d)71.7D₂O
2,4,6-Tri-O-methyl-myo-inositol-1,3,5-orthobenzoate81.282.581.279.881.279.8CDCl₃

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for protected myo-inositol derivatives, based on standard laboratory practices.

1. Sample Preparation:

  • Approximately 5-10 mg of the purified myo-inositol derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • A small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, is added for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Spectra are typically recorded on a Bruker Avance (or equivalent) spectrometer operating at a proton frequency of 400 MHz or higher.

  • For ¹H NMR:

    • The spectral width is set to approximately 12 ppm.

    • A sufficient number of scans (typically 16 to 64) are acquired to obtain a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is used between scans.

  • For ¹³C NMR:

    • A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

    • The spectral width is set to approximately 220 ppm.

    • A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is employed.

3. Data Processing:

  • The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra.

  • Phase correction and baseline correction are applied to the spectra.

  • The chemical shifts are referenced to the internal standard.

  • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent NMR analysis of a protected myo-inositol derivative.

G Workflow for Synthesis and NMR Analysis of Protected myo-Inositol Derivatives cluster_synthesis Synthesis cluster_analysis NMR Analysis Start Start myo_Inositol myo_Inositol Start->myo_Inositol Protection Protection myo_Inositol->Protection Protecting Group Reagents Protected_Derivative Protected_Derivative Protection->Protected_Derivative Purification Purification Protected_Derivative->Purification e.g., Chromatography Pure_Product Pure_Product Purification->Pure_Product Sample_Prep Sample_Prep Pure_Product->Sample_Prep NMR_Acquisition NMR_Acquisition Sample_Prep->NMR_Acquisition Dissolve in Deuterated Solvent Data_Processing Data_Processing NMR_Acquisition->Data_Processing ¹H and ¹³C Spectra Structure_Confirmation Structure_Confirmation Data_Processing->Structure_Confirmation Assign Chemical Shifts

Caption: Synthetic and analytical workflow.

This comprehensive guide provides a foundational understanding of the NMR characteristics of protected myo-inositol derivatives. The provided data and protocols are intended to assist researchers in the accurate identification and characterization of these vital molecules.

A Comparative Guide to the Biological Activities of Myo-Inositol and D-Chiro-Inositol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the biological activities of myo-inositol (MI) and D-chiro-inositol (DCI), two prominent stereoisomers of inositol. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to elucidate their distinct and synergistic roles in cellular signaling and metabolic regulation.

Core Biological Functions and Tissue Distribution

Myo-inositol is the most abundant inositol isomer in the human body and serves as a precursor for the synthesis of D-chiro-inositol through the action of an insulin-dependent epimerase.[1][2][3] This conversion is a critical step in insulin signaling, and its impairment is associated with insulin resistance.[2][3][4][5]

The two isomers exhibit distinct tissue-specific concentrations, reflecting their specialized functions. MI is found in higher concentrations in tissues with high glucose uptake, such as the brain, heart, and ovaries.[4] In contrast, DCI is more abundant in tissues responsible for glucose storage, like the liver and muscles.[4][6]

Comparative Biological Activities

The distinct roles of MI and DCI are most evident in insulin signaling and ovarian steroidogenesis. While both are involved in mediating insulin's effects, they do so through different downstream pathways.

FeatureMyo-Inositol (MI)D-Chiro-Inositol (DCI)
Primary Role in Insulin Signaling Mediates glucose uptake via GLUT4 translocation.[7]Promotes glycogen synthesis and storage.[6][8]
Effect on Ovarian Steroidogenesis Enhances FSH receptor and aromatase expression, promoting estrogen synthesis.[1][9][10]Stimulates insulin-induced androgen production and down-regulates aromatase.[1][9][10][11]
Clinical Efficacy in PCOS (alone) More effective in improving the metabolic profile and insulin sensitivity.[12]More effective in reducing hyperandrogenism.[12]
Precursor/Product Relationship Precursor to DCI.[1][6]Synthesized from MI via an insulin-dependent epimerase.[1][2][3]

The Insulin Signaling Pathway: Differential Roles of MI and DCI

Upon insulin binding to its receptor, both MI and DCI are involved in the generation of inositol phosphoglycans (IPGs), which act as second messengers. However, they mediate different downstream metabolic events. MI is primarily involved in the pathway that leads to glucose transporter (GLUT4) translocation to the cell membrane, facilitating glucose uptake. DCI, on the other hand, activates key enzymes in glycogen synthesis, such as glycogen synthase.[13]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space insulin Insulin receptor Insulin Receptor insulin->receptor mi Myo-Inositol receptor->mi Mediates dci D-Chiro-Inositol receptor->dci Mediates epimerase Epimerase (Insulin-dependent) receptor->epimerase Activates glut4_vesicle GLUT4 Vesicle glut4_channel GLUT4 Channel glut4_vesicle->glut4_channel Inserts into Membrane glucose_uptake Glucose Uptake mi->glut4_vesicle Promotes Translocation mi->epimerase glycogen_synthesis Glycogen Synthesis dci->glycogen_synthesis Activates epimerase->dci glucose Glucose glucose->glut4_channel Enters Cell glycogen Glycogen

Differential roles of Myo-Inositol and D-Chiro-Inositol in insulin signaling.

Ovarian Steroidogenesis: A Tale of Two Inositols

In the context of ovarian function, particularly in conditions like Polycystic Ovary Syndrome (PCOS), MI and DCI exert opposing effects on steroid hormone production. MI has been shown to increase the expression of the follicle-stimulating hormone (FSH) receptor and aromatase, the enzyme responsible for converting androgens to estrogens.[1][9][14] This action helps in mitigating the hyperandrogenism often seen in PCOS. Conversely, DCI appears to enhance insulin-stimulated androgen synthesis in theca cells and down-regulates aromatase activity.[1][9][11]

Clinical Significance in Polycystic Ovary Syndrome (PCOS)

The distinct biological activities of MI and DCI have led to their investigation as therapeutic agents for PCOS. Clinical studies have revealed that while both isomers can be beneficial, their effects are nuanced.

ParameterMyo-Inositol (4g/day)D-Chiro-Inositol (1g/day)Combined MI & DCI (40:1 Ratio)
Insulin Sensitivity (HOMA Index) Significant decrease.[15][16]Less pronounced effect.[15]Synergistic improvement.
Hyperandrogenism (Testosterone levels) Modest reduction.[16]More significant reduction.[12]Effective reduction.[[“]]
Ovulation & Menstrual Regularity Improvement noted.[7]Improvement noted.[12]Often superior to either alone.[7][[“]]
SHBG Levels (at 24 weeks) Significant increase.[16]Data not specified.Data not specified.

Note: The data presented is a summary of findings from various studies and the exact quantitative results may vary. The 40:1 ratio of MI to DCI is based on the physiological plasma ratio and is commonly used in combined supplementation.[[“]][18]

Experimental Protocols

Glucose Uptake Assay in Adipocytes

This protocol outlines a method to compare the effects of MI and DCI on insulin-stimulated glucose uptake in a human adipocyte cell line (e.g., SGBS).

  • Cell Culture and Differentiation: Culture Simpson-Golabi-Behmel Syndrome (SGBS) pre-adipocytes and induce differentiation into mature adipocytes.

  • Treatment: Treat mature adipocytes with MI, DCI, or a combination at various concentrations, with or without insulin stimulation.

  • Glucose Uptake Measurement:

    • Wash cells and incubate in a glucose-free medium.

    • Add a solution containing a fluorescently-labeled glucose analog (e.g., 2-NBDG).

    • Incubate for a specified time to allow for glucose uptake.

    • Wash cells to remove extracellular 2-NBDG.

    • Lyse the cells and measure the intracellular fluorescence using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the total protein content of each well. Compare the glucose uptake in treated cells to untreated and insulin-stimulated controls.

Analysis of Steroidogenic Gene Expression in Granulosa Cells

This protocol describes a method to assess the impact of MI and DCI on the expression of key steroidogenic genes in granulosa cells.

  • Cell Culture: Isolate and culture primary granulosa cells or use a suitable cell line (e.g., KGN).

  • Treatment: Treat the cells with MI, DCI, or a combination, in the presence or absence of FSH or androgens (e.g., DHT).[19]

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using primers specific for target genes (e.g., FSHR, CYP19A1 - aromatase) and a reference gene (e.g., GAPDH).

    • Use a SYBR Green or probe-based detection method.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the expression levels in treated cells to the appropriate controls.

start Start: Isolate/Culture Granulosa Cells treatment Treatment with MI, DCI, or Combination +/- Hormones start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative Real-Time PCR (Target & Reference Genes) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end End: Relative Gene Expression Levels data_analysis->end

Experimental workflow for analyzing steroidogenic gene expression.

Conclusion

Myo-inositol and D-chiro-inositol, while structurally similar, possess distinct and sometimes opposing biological activities. MI is central to glucose uptake and the enhancement of FSH signaling in the ovary, whereas DCI is more involved in glycogen storage and insulin-mediated androgen synthesis. For therapeutic applications, particularly in PCOS, a combination therapy that leverages the unique benefits of both isomers, often in a physiological ratio, appears to be a promising strategy for simultaneously addressing both the metabolic and hyperandrogenic aspects of the syndrome.[7][[“]] Further research is warranted to elucidate the precise mechanisms and optimal ratios for various clinical applications.

References

A Comparative Guide to X-ray Crystallography for Conformational Analysis of Inositol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the conformational analysis of inositol and its derivatives. Inositol, a six-carbon cyclitol, and its phosphorylated derivatives are crucial signaling molecules in various cellular processes. Their biological activity is intimately linked to their three-dimensional conformation. Understanding the precise spatial arrangement of substituent groups on the inositol ring is therefore paramount for drug design and development. X-ray crystallography offers unparalleled atomic-resolution insights into these conformations in the solid state. This guide will delve into the experimental protocols of X-ray crystallography and objectively compare its performance against Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, supported by experimental data.

At a Glance: Comparing Analytical Techniques for Inositol Conformation

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
Principle Diffraction of X-rays by a single crystalNuclear spin resonance in a magnetic fieldTheoretical calculations based on quantum or classical mechanics
Sample Phase Solid (single crystal)SolutionIn silico
Resolution Atomic (sub-Ångström)Atomic, but often lower than crystallographyVariable, dependent on method
Information Static 3D structure, bond lengths, bond angles, torsion anglesDynamic information, conformational equilibria, intermolecular interactionsConformational energies, potential energy surfaces, theoretical structures
Strengths Unambiguous determination of solid-state conformation; high precision.Provides information on conformation in a biologically relevant solution state; can study dynamics.Can explore a wide range of conformations and their relative energies; does not require physical sample.
Limitations Requires high-quality single crystals; conformation may be influenced by crystal packing forces; provides a static picture.Structure represents a time-average of conformations in solution; interpretation can be complex.Accuracy is dependent on the chosen theoretical model and force fields; requires experimental validation.

Delving Deeper: A Head-to-Head Comparison

X-ray Crystallography: The Gold Standard for Static Structure

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of molecules in a crystalline state. The technique relies on the diffraction of an X-ray beam by the ordered arrangement of molecules within a crystal. By analyzing the diffraction pattern, researchers can reconstruct an electron density map and, from that, the exact positions of individual atoms.[1][2]

For inositol derivatives, this provides an unambiguous determination of the chair conformation of the cyclohexane ring and the axial or equatorial orientation of each substituent. This high-resolution structural information is invaluable for understanding structure-activity relationships.

One study on L-chiro-inositol, for instance, provided detailed bond lengths and angles, revealing the chair conformation of the molecule.[3] The C-C bond lengths were reported to range from 1.515 to 1.528 Å, and the C-O bond lengths from 1.418 to 1.436 Å.[3] Similarly, a comparative study of epi- and myo-inositol highlighted the subtle geometric differences arising from the different number of axial hydroxyl groups.

However, a key limitation is that the conformation observed in the crystal may not be the only, or even the most prevalent, conformation in a biological context (i.e., in solution). Crystal packing forces can influence the molecule to adopt a specific conformation that may be a minor contributor in solution. Furthermore, the requirement for a well-ordered single crystal can be a significant experimental hurdle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Dynamics in Solution

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, which more closely mimics the physiological environment. By analyzing the magnetic properties of atomic nuclei, NMR can provide information about through-bond and through-space atomic connectivity, yielding insights into the conformational preferences of inositol derivatives.

Studies on myo-inositol phosphates using ¹H NMR have been instrumental in determining their conformational equilibria in solution.[4] For example, it was found that myo-inositol hexakisphosphate (InsP6) adopts a sterically stable conformation with one axial and five equatorial phosphates (1ax/5eq) at physiological pH. However, at higher pH, it shifts to a sterically hindered conformation with five axial and one equatorial phosphate (5ax/1eq).[4] This demonstrates the power of NMR in revealing pH-dependent conformational changes that would be missed in a static crystal structure.

While NMR provides invaluable information on solution-state dynamics, deriving a single, high-resolution structure can be more challenging than with X-ray crystallography. The observed NMR parameters are often a population-weighted average of all conformations present in solution, and de-convoluting these contributions can be complex.

Computational Modeling: Exploring the Conformational Landscape

Computational modeling, using methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offers a theoretical approach to explore the conformational landscape of inositol derivatives. These methods can calculate the relative energies of different conformations, predict the most stable structures, and simulate their dynamic behavior over time.

Computational studies can be particularly useful in synergy with experimental techniques. For example, computational prediction of low-energy crystal structures of scyllo-inositol aided in the interpretation of experimental powder X-ray diffraction data.[5] Molecular dynamics simulations have also been used to model the dynamic disorder of a myo-inositol derivative observed in its crystal structure.[1]

The accuracy of computational models is highly dependent on the level of theory and the force fields used. Therefore, experimental validation, ideally from both X-ray crystallography and NMR, is crucial to ensure the reliability of the computational results.

Quantitative Conformational Data

The following tables summarize key conformational parameters for selected inositol isomers as determined by X-ray crystallography. This data provides a quantitative basis for comparing the subtle structural differences between these molecules.

Table 1: Crystal and Conformational Data for Inositol Isomers

Parametermyo-Inositolepi-InositolL-chiro-Inositol
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/cP2₁
Axial OH Groups122
Equatorial OH Groups544
Puckering Parameters (Q, Å)--0.561
Reference[3]

Table 2: Selected Bond Lengths and Angles for L-chiro-Inositol from X-ray Crystallography[3]

Bond/AngleLength (Å) / Angle (°)
C-C Bond Length Range1.515 - 1.528
C-O Bond Length Range1.418 - 1.436
C-C-C Angle Range109.7 - 113.1
C-C-O Angle Range106.5 - 112.0

Experimental Protocols

A generalized workflow for the conformational analysis of inositol derivatives using X-ray crystallography is outlined below.

General Experimental Workflow for X-ray Crystallography

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Validation Synthesis Synthesis & Purification of Inositol Derivative Crystallization Crystallization Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray Cryo-protection (optional) DataProcessing Data Processing Xray->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Diffraction Intensities Refinement Structure Refinement StructureSolution->Refinement Initial Model Analysis Conformational Analysis Refinement->Analysis Validation Structure Validation Analysis->Validation Deposition Deposition (e.g., CCDC) Validation->Deposition G A 1-ax / 5-eq (Stable at pH < 9.5) B 5-ax / 1-eq (Favored at pH > 9.5) A->B High pH

References

Safety Operating Guide

Proper Disposal of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol, ensuring compliance and minimizing risk. While the parent compound, myo-inositol, is generally not classified as a hazardous substance, it is imperative to handle all chemical waste with care and in accordance with established protocols.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust. In case of accidental contact, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[2]
Inhalation Move to fresh air.
Ingestion Do NOT induce vomiting. Get medical attention.[2]

Disposal Workflow

The proper disposal of this compound should follow a structured workflow to ensure safety and regulatory compliance.

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Final Disposal A Wear Appropriate PPE B Consult Institutional Safety Guidelines A->B Always First C Segregate as Non-Hazardous Chemical Waste B->C Proceed If Permitted D Use a Labeled, Sealable Container C->D Proper Containment E Arrange for Pickup by Certified Waste Disposal Service D->E Scheduled Removal F Complete Waste Manifest Documentation E->F Maintain Records

Caption: Workflow for the safe disposal of laboratory chemical waste.

Step-by-Step Disposal Protocol

  • Waste Classification: Based on available safety data for the parent compound, myo-inositol, this compound can typically be handled as non-hazardous solid chemical waste. However, it is crucial to consult your institution's specific guidelines, as local regulations may vary. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]

  • Waste Segregation and Collection:

    • Do not mix this compound with other waste streams, such as solvents or hazardous materials.

    • Collect the waste in a designated, chemically compatible container that can be securely sealed.

    • The container must be clearly labeled with the full chemical name: "this compound".

  • Storage Prior to Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

    • Follow any specific storage temperature requirements if noted by the supplier; for example, some forms of this chemical are stored at -20°C.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal coordinator to arrange for pickup.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

  • Documentation:

    • Complete any required waste disposal forms or manifests as per your institution's and local regulatory requirements. Accurate record-keeping is essential for regulatory compliance.

Spill Management

In the event of a spill, take the following steps:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Contain the spill: Use a chemical absorbent pad or other suitable inert material to collect the spilled solid. Avoid generating dust.

  • Clean the area: Once the bulk of the material is collected, decontaminate the area with soap and water.

  • Dispose of cleanup materials: The collected spill waste and cleaning materials should be placed in the labeled chemical waste container for proper disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.

References

Personal protective equipment for handling 1,2:5,6-Di-o-cyclohexylidene-myo-inositol

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling 1,2:5,6-Di-o-cyclohexylidene-myo-inositol.

PPE CategoryItemSpecificationsPurpose
Eye Protection Safety Glasseswith side shieldsProtects against splashes and airborne particles
Chemical GogglesSnug-fittingRecommended when there is a significant risk of splashing
Hand Protection Disposable GlovesNitrile or LatexPrevents direct skin contact
Body Protection Laboratory Coat---Protects skin and personal clothing from contamination
Respiratory Protection Dust Mask/RespiratorN95 or equivalentRecommended when handling fine powders or when dust generation is likely

Experimental Protocols: Donning and Doffing PPE

Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respiratory Protection (if needed): If the procedure is likely to generate dust, put on a dust mask or respirator.

  • Eye Protection: Put on safety glasses or chemical goggles.

  • Gloves: Put on gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Lab Coat: Remove the lab coat by unfastening it and rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye Protection: Remove safety glasses or goggles.

  • Respiratory Protection (if used): Remove the dust mask or respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Handling:

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when weighing or transferring the solid material to minimize inhalation of any dust.

  • Avoid direct contact with skin and eyes.

  • Prevent the formation of dust.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

Disposal:

  • Dispose of the chemical and any contaminated PPE in accordance with local, state, and federal regulations.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines. Unused or waste material should be treated as chemical waste.

PPE Selection and Use Workflow

PPE_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal assess_hazards Assess Potential Hazards (Inhalation, Skin/Eye Contact) select_eye Select Eye Protection (Safety Glasses/Goggles) assess_hazards->select_eye select_hand Select Hand Protection (Nitrile/Latex Gloves) assess_hazards->select_hand select_body Select Body Protection (Lab Coat) assess_hazards->select_body select_respiratory Select Respiratory Protection (Dust Mask if needed) assess_hazards->select_respiratory don_ppe Don PPE (Correct Sequence) select_eye->don_ppe select_hand->don_ppe select_body->don_ppe select_respiratory->don_ppe handle_chemical Handle Chemical in Ventilated Area don_ppe->handle_chemical doff_ppe Doff PPE (Correct Sequence) handle_chemical->doff_ppe dispose_waste Dispose of Chemical Waste & Contaminated PPE doff_ppe->dispose_waste

Caption: Workflow for PPE selection and use when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.